Ethyl nitrite
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl nitrite | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c1-2-5-3-4/h2H2,1H3 | |
| Source | PubChem | |
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InChI Key |
QQZWEECEMNQSTG-UHFFFAOYSA-N | |
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Canonical SMILES |
CCON=O | |
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Molecular Formula |
C2H5ONO, C2H5NO2 | |
| Record name | ETHYL NITRITE, SOLUTION | |
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DSSTOX Substance ID |
DTXSID9046574 | |
| Record name | Ethyl nitrite | |
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Molecular Weight |
75.07 g/mol | |
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Physical Description |
Ethyl nitrite, solution appears as a clear colorless to yellow liquid with a pleasant odor. Flammable over a wide range of vapor-air concentrations. Flash point -31 °F. Less dense than water and insoluble in water. Vapors are heavier than air and narcotic in high concentrations. Produces toxic oxides of nitrogen during combustion., Colorless to yellowish liquid with a rum-like odor; [HSDB], Liquid | |
| Record name | ETHYL NITRITE, SOLUTION | |
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Boiling Point |
63 °F at 760 mmHg (USCG, 1999), 17 °C | |
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Flash Point |
-31 °F (USCG, 1999), -31 °F (-35 °C) (CLOSED CUP) | |
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| Record name | ETHYL NITRITE | |
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Solubility |
Slightly soluble in water; decomposes in water; miscible with alcohol, ether | |
| Record name | ETHYL NITRITE | |
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Density |
0.9 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.90 @ 15 °C/15 °C | |
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| Record name | ETHYL NITRITE | |
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Vapor Density |
2.6 | |
| Record name | ETHYL NITRITE | |
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Vapor Pressure |
620.0 [mmHg] | |
| Record name | Ethyl nitrite | |
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Color/Form |
Colorless or yellowish, clear liquid | |
CAS No. |
109-95-5 | |
| Record name | ETHYL NITRITE, SOLUTION | |
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| Record name | Ethyl nitrite [spirit] [NF] | |
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| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-58 °F (USCG, 1999), FP: -58 °F= -50 °C= 233 deg K | |
| Record name | ETHYL NITRITE, SOLUTION | |
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| Record name | ETHYL NITRITE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/416 | |
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Foundational & Exploratory
What are the physical and chemical properties of ethyl nitrite?
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₂H₅NO₂), an alkyl nitrite, is a volatile and highly reactive compound with significant applications in organic synthesis and historical use in medicine. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and insights into its biological signaling pathways. All quantitative data are presented in structured tables for ease of reference. Methodologies for synthesis and analysis are also detailed, accompanied by workflow diagrams to ensure clarity and reproducibility.
Physical Properties of this compound
This compound is a clear, colorless to yellowish liquid characterized by a pleasant, rum-like, or fruity odor.[1][2] It is a highly volatile compound with a very low boiling point, making it a gas at slightly elevated temperatures.[3][4]
Tabulated Physical Properties
The key physical properties of this compound are summarized in the table below. Values are collated from various sources and represent the most consistently reported data.
| Property | Value | Units | Conditions | Citations |
| Molecular Formula | C₂H₅NO₂ | - | - | [3] |
| Molecular Weight | 75.07 | g/mol | - | [1] |
| Boiling Point | 17 | °C | at 760 mmHg | [2][3] |
| Melting Point | -58 to -50 | °C | - | [5][6] |
| Density | 0.90 | g/mL | at 15°C | [6][7] |
| 0.792 | g/mL | at 25°C | [2][8] | |
| Vapor Pressure | 620 | mmHg | at 25°C | [1] |
| 906 | mmHg | at 25°C | [9] | |
| Vapor Density | 2.6 | (Air = 1) | - | [1][6] |
| Refractive Index | 1.36 | n20/D | at 20°C | [2][8] |
| Flash Point | -31 | °C | Closed Cup | [1][5] |
| Autoignition Temp. | 90 | °C | (194 °F) | [1][5] |
| Explosive Limits | 3 - 50 | % by volume | in Air | [5][10] |
Solubility Profile
This compound exhibits limited solubility in water but is miscible with many organic solvents.[1][7]
| Solvent | Solubility | Notes | Citations |
| Water | 5.07 g/100 mL | Slightly soluble; decomposes in water. | [1][3] |
| Ethanol | Miscible | - | [1][7] |
| Diethyl Ether | Miscible | - | [1][7] |
| Benzene | Soluble | - | [11] |
| Dichloromethane | Soluble | - | [11] |
Chemical Properties and Reactivity
This compound is a powerful oxidizing agent and is highly flammable.[2][12] Its chemical behavior is dominated by the labile O-NO bond, which can undergo homolytic cleavage to form an ethoxy radical and nitric oxide.[13][14]
Stability and Decomposition
This compound is unstable and decomposes upon exposure to light, air, and moisture.[1][7] The decomposition is accelerated by heat and contact with acids.[1][12] It decomposes spontaneously at 90 °C (194 °F).[1][5] Upon decomposition, it can become acidic and form oxides of nitrogen.[7] When heated to decomposition, it emits toxic fumes of NOx.[12]
Key Reactions
-
Oxidizing Agent: As a potent oxidizing agent, it can react violently with reducing agents.[10]
-
Acid-Catalyzed Decomposition: It is highly dangerous in contact with acid or acid fumes, which accelerate its decomposition.[1][12]
-
Formation of Dimethylglyoxime: It is used as a reagent with butanone to yield dimethylglyoxime.[3][13]
-
Nitric Oxide Donor: In biological systems, it can act as a nitric oxide (NO) donor, a property that underlies its vasodilatory effects.[13]
Incompatibilities
This compound is incompatible with a wide range of materials, including:
Experimental Protocols
The following sections detail standardized methodologies for determining key physical properties of this compound and for its synthesis and analysis.
Synthesis of this compound
This protocol describes the preparation of this compound from ethanol and sodium nitrite using sulfuric acid.[5][13]
Materials:
-
Sulfuric acid (H₂SO₄, d=1.84)
-
Ethanol (C₂H₅OH, 90%)
-
Sodium nitrite (NaNO₂)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Distilled water
-
Ice
-
Separatory funnel, beakers, dropping funnel, magnetic stirrer, and cooling bath.
Procedure:
-
Carefully add 40 mL of concentrated sulfuric acid to 120 mL of water in a beaker, with cooling.
-
After the diluted acid has cooled, add a mixture of 85 mL of 90% ethanol and 85 mL of water.
-
Cool this mixture to 0 °C in an ice-salt bath.
-
Separately, prepare a solution of 100 g of sodium nitrite in 280 mL of water and filter it.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the cooled ethanol-acid mixture. Maintain the reaction temperature below 5 °C throughout the addition.
-
After the addition is complete, decant the liquid from the precipitated sodium sulfate crystals into a pre-chilled separatory funnel.
-
Separate the upper layer of this compound.
-
Wash the this compound layer first with 20 mL of ice-cold water, then with 15 mL of a 0.6% sodium carbonate solution.
-
Carefully separate the this compound and dry it by agitating with 3 g of anhydrous potassium carbonate.
-
Filter the final product. Due to its high volatility, the product should be stored in a tightly sealed container at low temperatures (2-8°C) and protected from light.[2][8]
Caption: Workflow for the synthesis of this compound.
Determination of Boiling Point (Micro Method)
Due to its high volatility, a micro-method using a Thiele tube is appropriate for determining the boiling point of this compound.[8]
Materials:
-
Thiele tube
-
Thermometer (-10 to 110 °C)
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Mineral oil
-
Heating source (e.g., Bunsen burner)
Procedure:
-
Add 0.5 mL of this compound to the small test tube.
-
Place the capillary tube into the test tube with its open end down.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into a Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the top of the test tube.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, remove the heat.
-
The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8]
-
Record the barometric pressure to correct the boiling point if necessary.[6]
Determination of Density (Gravimetric Method)
The density of a volatile liquid like this compound can be determined using a pycnometer (specific gravity bottle).
Materials:
-
Pycnometer of known volume (e.g., 10 mL)
-
Analytical balance (accurate to 0.1 mg)
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer thoroughly. Weigh the empty pycnometer (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 15°C) until it reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂). The density of water at the specific temperature is known.
-
Empty and dry the pycnometer completely.
-
Cool the this compound sample and the pycnometer to minimize evaporation.
-
Fill the pycnometer with this compound, stopper it, and bring it to the same constant temperature in the water bath.
-
Dry the outside of the pycnometer and weigh it (m₃).
-
Calculate the density of this compound using the following formula: Density_sample = ((m₃ - m₁) / (m₂ - m₁)) * Density_water
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis and quantification of this compound in various matrices.[2][16]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Headspace autosampler with solid-phase microextraction (SPME) device (for biological samples).[2]
-
Capillary column suitable for volatile compounds (e.g., DB-5ms).
Procedure (General):
-
Sample Preparation: For solutions, direct injection may be possible. For biological fluids (blood, tissue homogenates), headspace analysis with SPME is used to extract the volatile this compound.[2] An internal standard (e.g., ¹⁵N-labeled this compound) should be used for quantification.[16]
-
GC Conditions:
-
Injector Temperature: High enough to vaporize the sample without decomposition (e.g., 150-200 °C).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to separate this compound from the solvent and other volatile components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). NICI can provide high sensitivity.[16]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 46 for ONO⁻) and the internal standard for high sensitivity and specificity.[16]
-
-
Quantification: Create a calibration curve using standards of known this compound concentrations and a constant concentration of the internal standard. Determine the concentration in the unknown sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
Biological Signaling Pathways
This compound is recognized as a nitric oxide (NO) donor.[13] NO is a critical signaling molecule in various physiological processes, most notably in smooth muscle relaxation and vasodilation. The primary pathway through which NO exerts these effects is the NO/cGMP signaling cascade.[15][17]
-
NO Release: this compound decomposes or is metabolized to release nitric oxide (NO).
-
sGC Activation: NO diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[18]
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[15]
-
PKG Activation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[15]
-
Downstream Effects: Activated PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium (Ca²⁺) concentrations and the dephosphorylation of myosin light chains. This cascade results in the relaxation of smooth muscle, leading to effects like vasodilation.[15]
Caption: NO/cGMP pathway activated by this compound.
References
- 1. phillysim.org [phillysim.org]
- 2. Formation of this compound in vivo after ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vernier.com [vernier.com]
- 4. Cas 109-95-5,this compound | lookchem [lookchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. keetonchemistry.weebly.com [keetonchemistry.weebly.com]
- 10. epa.gov [epa.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. sciencemadness.org [sciencemadness.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gas chromatography-mass spectrometry analysis of nitrite in biological fluids without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Nitric Oxide-cGMP Signaling Pathway Differentially Regulates Presynaptic Structural Plasticity in Cone and Rod Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. prometheus-lsi.com [prometheus-lsi.com]
An In-depth Technical Guide to the Molecular Structure and Bonding Characteristics of Ethyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl nitrite (C₂H₅NO₂), an alkyl nitrite of significant interest in organic chemistry and pharmacology, exhibits a nuanced molecular structure characterized by rotational isomerism. This technical guide provides a comprehensive analysis of the molecular geometry and bonding characteristics of this compound's stable conformers. Through a synthesis of experimental data from microwave spectroscopy and computational chemistry, this document offers a detailed overview of the molecule's structural parameters, the methodologies used for their determination, and the nature of its chemical bonds. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key concepts and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding.
Molecular Structure and Conformational Analysis
This compound is not a rigid molecule but rather exists as a mixture of several rotational isomers, or conformers, at room temperature. These conformers arise from rotations around the C-O and O-N single bonds. Microwave spectroscopy studies have been instrumental in identifying three stable conformers in the gas phase: cis-trans, cis-gauche, and trans-gauche.[1][2][3] The cis or trans designation refers to the arrangement around the O=N-O bond, while trans or gauche describes the conformation around the C-C-O-N dihedral angle.
The cis-trans conformer is the most stable, followed by the trans-gauche and then the cis-gauche conformer.[2] The relative energies of these conformers are influenced by a combination of steric and electronic effects.
Below is a diagram illustrating the conformational isomers of this compound.
Quantitative Geometric Parameters
The precise bond lengths and angles of the this compound conformers have been determined through a combination of experimental techniques, primarily microwave spectroscopy, and corroborated by computational chemistry. The following tables summarize the optimized geometrical parameters obtained from quantum chemical calculations, which are in good agreement with experimental findings.[2]
Table 1: Bond Lengths of this compound Conformers (in Ångströms)
| Bond | cis-trans Conformer | cis-gauche Conformer | trans-gauche Conformer |
| C-C | 1.521 | 1.520 | 1.519 |
| C-O | 1.443 | 1.446 | 1.450 |
| O-N | 1.398 | 1.395 | 1.391 |
| N=O | 1.216 | 1.217 | 1.218 |
Table 2: Bond Angles of this compound Conformers (in Degrees)
| Angle | cis-trans Conformer | cis-gauche Conformer | trans-gauche Conformer |
| C-C-O | 107.8 | 108.1 | 107.5 |
| C-O-N | 113.8 | 114.2 | 115.1 |
| O-N=O | 114.7 | 114.9 | 115.3 |
Bonding Characteristics
The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The C-C, C-H, C-O, and O-N bonds are primarily sigma bonds. The N=O bond consists of one sigma and one pi bond.
A key feature of the bonding in alkyl nitrites is the partial double bond character of the O-N single bond. This is due to the delocalization of the lone pair of electrons on the oxygen atom into the π* orbital of the N=O group. This resonance contributes to the planarity of the C-O-N=O fragment in the cis and trans conformers and results in a significant rotational barrier around the O-N bond.[4]
The diagram below illustrates the resonance structures contributing to the bonding in the nitrite group.
The relative stability of the conformers is a delicate balance of steric hindrance and electronic effects. In the cis conformer, there is a stabilizing interaction between the alkyl group and the terminal oxygen atom, while the trans conformer is sterically less hindered.
Experimental Protocols for Structural Determination
The determination of the molecular structure of gaseous molecules like this compound relies on sophisticated experimental techniques. The two primary methods are microwave spectroscopy and gas electron diffraction.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase.[5] By analyzing the frequencies of these transitions, highly accurate rotational constants can be determined. These constants are inversely proportional to the moments of inertia of the molecule, which in turn depend on the precise arrangement of its atoms. For molecules with multiple conformers, each conformer will have a distinct rotational spectrum, allowing for their individual characterization.
Experimental Workflow for Microwave Spectroscopy:
In the case of this compound, molecular beam Fourier transform microwave (MB-FTMW) spectroscopy has been employed.[3] This technique involves introducing the sample into a high vacuum chamber as a supersonic jet, which cools the molecules to very low rotational and vibrational temperatures. This simplifies the spectrum and increases the resolution, allowing for the precise determination of rotational and fine-structure constants. The spectra for this compound were recorded in frequency regions of 1–4 GHz and 7–26 GHz.[3]
Gas Electron Diffraction (GED)
Gas electron diffraction is another powerful technique for determining the structure of molecules in the gas phase.[5] In a GED experiment, a high-energy beam of electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is a function of the internuclear distances within the molecule. By analyzing the angular distribution of the scattered electrons, a radial distribution function can be generated, which provides information about the bond lengths, bond angles, and torsional angles.
General Protocol for Gas Electron Diffraction:
-
Sample Introduction: The gaseous sample is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.
-
Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed to intersect the molecular beam at a right angle.
-
Scattering and Detection: The scattered electrons are detected by a photographic plate or a CCD detector. The resulting diffraction pattern consists of a series of concentric rings.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This data is then mathematically transformed to yield a radial distribution curve, from which the molecular geometry can be derived.
Conclusion
The molecular structure and bonding of this compound are well-characterized by the presence of three stable rotational isomers: cis-trans, cis-gauche, and trans-gauche. The precise geometric parameters of these conformers have been elucidated through a synergistic combination of microwave spectroscopy and computational chemistry. The bonding is understood in terms of localized sigma bonds and a delocalized pi system within the nitrite moiety, which gives rise to a significant barrier to rotation around the O-N bond. The detailed experimental protocols outlined provide a framework for the structural determination of this and other small, flexible molecules. This in-depth understanding of this compound's molecular architecture is fundamental for comprehending its chemical reactivity and biological activity.
References
- 1. Conformational study of this compound by microwave spectroscopy - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of internal rotations in this compound using molecular beam Fourier transform microwave spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/A902413A [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
Ethyl Nitrite as a Nitric Oxide Donor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl nitrite (C₂H₅NO₂), an alkyl nitrite, has long been recognized for its vasodilatory properties, historically used in remedies like "sweet spirit of nitre."[1] Modern research has refocused on its role as a nitric oxide (NO) donor, a molecule central to numerous physiological and pathophysiological processes. This guide provides a comprehensive technical overview of the mechanisms through which this compound donates NO, the resultant signaling pathways, and the experimental methodologies used to investigate these processes.
Mechanism of Nitric Oxide Donation
This compound can release nitric oxide through both non-enzymatic and potentially enzymatic pathways. The specific mechanism can be influenced by the physiological environment, including pH and the presence of thiols.
In Vivo Formation of this compound
This compound can be formed endogenously, particularly under acidic conditions such as those found in the stomach. The reaction involves dietary nitrate being reduced to nitrite, which then reacts with ethanol from alcoholic beverages to form this compound.[2] This formation highlights a novel pathway for the generation of a bioactive NO donor from common dietary components.
Non-Enzymatic Release of Nitric Oxide
The primary mechanism for NO release from this compound is through spontaneous decomposition, a process that can be influenced by factors like air, light, and moisture.[1] This decomposition can be accelerated in the presence of thiols, which can facilitate the release of NO. The general reaction involves the homolytic cleavage of the O-N bond to yield an ethoxy radical and nitric oxide.
Potential Enzymatic Pathways
While the non-enzymatic pathway is significant, enzymatic contributions to NO release from alkyl nitrites are also considered. Cytochrome P450 (CYP) enzymes have been implicated in the metabolism of other organic nitrates to release NO.[3] Although direct evidence for specific CYP isoforms being the primary mediators of NO release from this compound is still an area of active research, the involvement of hepatic metabolism is suggested by in vivo studies.[4] It is plausible that CYP-mediated reduction contributes to NO formation from this compound, similar to other organic nitrates.[3]
Signaling Pathway of this compound-Derived Nitric Oxide
The physiological effects of this compound are primarily mediated by the nitric oxide signaling cascade, which involves the activation of soluble guanylate cyclase (sGC).
Upon its release, nitric oxide diffuses into smooth muscle cells and binds to the heme moiety of sGC. This binding induces a conformational change in the enzyme, leading to its activation. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in vasodilation.[2]
Quantitative Data on this compound Decomposition and NO Release
The rate of NO release from this compound is crucial for its pharmacological effect. The following table summarizes key kinetic parameters related to its decomposition.
| Parameter | Value | Conditions | Reference |
| Energy of Activation (Ea) | 157.7 kJ/mol | Thermal Decomposition | [5] |
| Frequency Factor (A) | 10¹⁴ s⁻¹ | Thermal Decomposition | [5] |
| Decomposition | Hastened by air, light, and moisture | General | [1] |
| Vapor-phase reaction rate constant with OH radicals | 1.75 x 10⁻¹² cm³/molecule-sec | Photochemically-produced hydroxyl radicals | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.
This compound can be synthesized by the reaction of sodium nitrite with ethanol in the presence of a strong acid, such as sulfuric acid. The reaction is typically carried out at low temperatures (e.g., in an ice bath) due to its exothermic nature. The resulting this compound, being immiscible with the aqueous solution, can be separated.
Measurement of Nitric Oxide Release
Chemiluminescence: This is a highly sensitive method for the direct real-time detection of NO gas. The sample containing the NO donor is placed in a reaction chamber purged with an inert gas. The released NO reacts with ozone in the detector to produce chemiluminescence, which is proportional to the NO concentration.
Griess Assay for Nitrite Quantification: This colorimetric assay indirectly measures NO release by detecting its stable oxidation product, nitrite (NO₂⁻).
Protocol:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Incubate the this compound solution under the desired experimental conditions (e.g., buffer, temperature, presence of thiols).
-
At various time points, take aliquots of the solution.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the aliquots and standards.
-
After a short incubation period in the dark, measure the absorbance at ~540 nm.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Assessment of Vasodilation
Isolated Organ Bath:
-
Isolate a blood vessel (e.g., rat aorta) and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Induce contraction of the vessel with a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Record the changes in isometric tension to determine the concentration-response curve for vasodilation.
Measurement of cGMP Levels
Enzyme Immunoassay (EIA):
-
Treat cultured smooth muscle cells or tissue preparations with this compound for a specified period.
-
Lyse the cells/tissue and deproteinate the samples.
-
Use a commercial cGMP EIA kit to quantify the levels of cGMP in the samples according to the manufacturer's instructions.
-
Compare the cGMP levels in treated samples to untreated controls.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro assessment of this compound as an NO donor.
Conclusion
This compound serves as a potent nitric oxide donor through mechanisms that are readily achievable under physiological conditions. Its ability to release NO and subsequently activate the sGC-cGMP signaling pathway underscores its vasodilatory effects. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the nuanced mechanisms of this compound and explore its potential therapeutic applications in conditions where NO-mediated signaling is beneficial. Further research into the specific enzymatic pathways and the influence of the cellular microenvironment on NO release will provide a more complete understanding of the pharmacology of this intriguing molecule.
References
- 1. This compound | C2H5ONO | CID 8026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound is produced in the human stomach from dietary nitrate and ethanol, releasing nitric oxide at physiological pH: potential impact on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 is responsible for nitric oxide generation from NO-aspirin and other organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. The rate of decomposition for mthis compound and this compound can be given in terms of rate constant `k_(1)` and `k_(2)` respectively. The energy of activation for the two reactions are `152.30 kJ mol^(-1)` and `157.7 kg mol^(-1)` as well as frequency factors are `10^(13)` and `10^(14)` respectively for the decomposition of methyl and this compound. Calculate the temperature at which rate constant will be same for the two reactions. [allen.in]
Conformational Isomers of Ethyl Nitrite: A Thermochemical and Vibrational Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl nitrite (CH₃CH₂ONO), a simple yet significant alkyl nitrite, serves as a critical model for understanding the conformational complexities that influence the chemical and physical properties of more complex nitroso-containing compounds. Its structural flexibility, arising from rotations around the C-O and O-N bonds, gives rise to several conformational isomers, each with a distinct energetic and vibrational profile. This guide provides a comprehensive overview of the thermochemical data and vibrational spectra of this compound's conformational isomers, supported by detailed experimental and computational methodologies.
Conformational Landscape of this compound
This compound primarily exists as a mixture of three stable conformational isomers, as established by microwave spectroscopy and quantum chemical calculations. These isomers are defined by the dihedral angles around the O-N bond (τ₁: C-O-N=O) and the C-O bond (τ₂: C-C-O-N). The three experimentally observed and computationally verified conformers are:
-
cis-trans: Characterized by τ₁ ≈ 0° and τ₂ ≈ 180°.
-
cis-gauche: Characterized by τ₁ ≈ 0° and τ₂ ≈ 80°.
-
trans-gauche: Characterized by τ₁ ≈ 180° and τ₂ ≈ 90°.
The cis-trans conformer is generally considered the most stable.
dot```dot graph Conformational_Isomers { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"cis-trans (0 kJ/mol)" [pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "cis-gauche (+2.85 kJ/mol)" [pos="-2,-1!", fillcolor="#FBBC05", fontcolor="#202124"]; "trans-gauche (+0.97 kJ/mol)" [pos="2,-1!", fillcolor="#34A853", fontcolor="#FFFFFF"];
"TS1 (cis-gauche/cis-trans)" [label="TS\n(+7.6 kJ/mol)", shape=ellipse, pos="-1,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TS2 (cis-trans/trans-gauche)" [label="TS\n(+53.3 kJ/mol)", shape=ellipse, pos="1,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"cis-trans (0 kJ/mol)" -- "TS1 (cis-gauche/cis-trans)" [label="C-O Rotation"]; "TS1 (cis-gauche/cis-trans)" -- "cis-gauche (+2.85 kJ/mol)"; "cis-trans (0 kJ/mol)" -- "TS2 (cis-trans/trans-gauche)" [label="O-N Rotation"]; "TS2 (cis-trans/trans-gauche)" -- "trans-gauche (+0.97 kJ/mol)"; }
Caption: A typical workflow for computational thermochemistry.
-
Geometry Optimization: The initial molecular structure of each conformer is optimized to find its lowest energy geometry using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). [1]2. Vibrational Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE). [1]3. High-Accuracy Energy Calculation: To obtain highly accurate thermochemical data, single-point energy calculations are performed using more computationally expensive composite methods like G3, CBS-QB3, or CBS-APNO. [1]These methods extrapolate to the complete basis set limit and include high-level electron correlation effects.
Conclusion
The thermochemical and vibrational data for the conformational isomers of this compound provide a detailed picture of its molecular properties. The interplay of experimental measurements and high-level computational chemistry offers a robust framework for understanding the structure, stability, and dynamics of this important molecule. This in-depth guide serves as a valuable resource for researchers in physical chemistry, computational chemistry, and drug development, where a fundamental understanding of conformational isomerism is paramount.
References
Spectroscopic Profile of Ethyl Nitrite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl nitrite (C₂H₅ONO), a volatile and reactive organic nitrite. The following sections detail the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, offering key data for its identification and analysis. Detailed experimental protocols are also provided to aid in the replication of these spectroscopic measurements.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the vibrations of its constituent bonds. Due to the presence of rotational isomers (cis and trans conformers), some absorption bands may appear as doublets.
Table 1: Characteristic Infrared Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2990 - 2880 | C-H stretch (in CH₃ and CH₂) | Medium to Strong |
| ~1650 | N=O stretch | Strong |
| ~1050 | C-O stretch | Strong |
| ~850 | N-O stretch | Strong |
Note: The exact peak positions can vary slightly depending on the physical state of the sample (gas, liquid, or solution) and the specific instrument used.
Experimental Protocol for FT-IR Spectroscopy
Given that this compound is a volatile liquid, the following "neat" sample protocol is recommended for obtaining a high-quality FT-IR spectrum.
-
Sample Preparation:
-
Ensure the FT-IR spectrometer's sample compartment is clean and dry.
-
Obtain two clean, dry, and polished salt plates (e.g., NaCl or KBr). Handle the plates by their edges to avoid contamination from fingerprints.
-
In a well-ventilated fume hood, carefully place a single drop of neat this compound onto the center of one salt plate using a clean glass pipette.
-
Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid applying excessive pressure, which could damage the plates.
-
-
Data Acquisition:
-
Mount the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
-
Post-Analysis:
-
Remove the salt plates from the spectrometer.
-
In the fume hood, carefully separate the plates and clean them thoroughly with a suitable volatile solvent (e.g., dry acetone or isopropanol) and a soft, lint-free cloth.
-
Store the cleaned plates in a desiccator to prevent fogging from atmospheric moisture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are valuable for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is relatively simple and highly characteristic. It exhibits two signals corresponding to the two distinct proton environments: the methyl (-CH₃) and methylene (-CH₂) groups of the ethyl fragment.[1] The methylene protons are adjacent to the electron-withdrawing nitroso group, causing them to be deshielded and appear at a higher chemical shift.[1] The n+1 rule of spin-spin splitting is followed, resulting in a triplet for the methyl protons (split by the two methylene protons) and a quartet for the methylene protons (split by the three methyl protons).[1]
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| ~1.4 | Triplet | 3H | -CH₃ | ~7 |
| ~4.5 | Quartet | 2H | -O-CH₂- | ~7 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts can be influenced by the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will show two signals, corresponding to the two carbon atoms in the ethyl group. The carbon atom bonded to the oxygen of the nitroso group is more deshielded and will appear at a higher chemical shift.
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~15 | -CH₃ |
| ~65 | -O-CH₂- |
Experimental Protocol for NMR Spectroscopy
Due to the volatility of this compound, careful sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Preparation:
-
In a fume hood, prepare a solution of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small, clean vial. For ¹H NMR, a concentration of 1-5 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 10-50 mg/mL may be necessary.[3]
-
Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample volume should be approximately 0.6-0.7 mL.[3]
-
Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent. For long-term or variable-temperature experiments, flame-sealing the tube may be necessary.[3]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Allow the sample to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
Acquire the ¹H and/or ¹³C NMR spectra. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Alkyl nitrites, including this compound, exhibit characteristic absorption bands in the ultraviolet region. These absorptions are primarily due to n → π* electronic transitions associated with the nitroso (-N=O) chromophore.
Table 4: UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| ~354 | ~70 | Not Specified |
Note: The UV-Vis absorption spectrum of nitrite ions in aqueous solution shows a characteristic peak around 354 nm.[4] While specific data for pure this compound is scarce in the readily available literature, the absorption is expected to be in a similar region due to the nitroso chromophore.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be chosen such that the absorbance at λmax is within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Prepare a blank solution containing only the solvent.
-
-
Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
-
Set the desired wavelength range for the scan (e.g., 200-450 nm).
-
Fill a clean quartz cuvette with the blank solvent and place it in the reference beam of the spectrophotometer.
-
Fill another matched quartz cuvette with the this compound solution and place it in the sample beam.
-
Record the baseline with the blank solution.
-
Acquire the absorption spectrum of the this compound solution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Unraveling the Atmospheric Journey of Ethyl Nitrite: A Technical Guide to its Gas-Phase Chemistry
For Immediate Release
A deep dive into the gas-phase chemistry of ethyl nitrite (C₂H₅ONO), this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its atmospheric formation, reaction pathways, and environmental significance. Synthesizing key quantitative data, experimental protocols, and reaction mechanisms, this document serves as a critical resource for understanding the atmospheric lifecycle of this volatile organic compound.
This compound is a reactive trace gas in the Earth's atmosphere, originating from both biogenic and anthropogenic sources. Its presence and chemical transformations have notable implications for tropospheric chemistry, particularly in the cycling of nitrogen oxides (NOx) and the formation of ground-level ozone, a major component of smog.[1][2][3] This guide elucidates the fundamental gas-phase processes that govern the atmospheric fate of this compound.
Formation and Atmospheric Sinks
This compound is primarily formed in the gas phase through the reaction of the ethoxy radical (C₂H₅O) with nitric oxide (NO). The ethoxy radical itself is a product of the oxidation of ethane and ethanol, common volatile organic compounds in the atmosphere.
The primary atmospheric loss processes for this compound are photolysis by sunlight and reaction with the hydroxyl radical (•OH), the atmosphere's primary daytime oxidant.[4]
Quantitative Kinetic Data
The rates of the key atmospheric reactions of this compound are crucial for accurately modeling its atmospheric concentration and impact. The following tables summarize the available quantitative data for its photolysis and reaction with the hydroxyl radical.
Table 1: Photolysis of this compound (C₂H₅ONO → C₂H₅O• + •NO)
| Parameter | Value | Wavelength (nm) | Reference |
| Quantum Yield (Φ) | Varies with wavelength and pressure | 300-400 | Schuck and Stephens, 1967 |
Note: The quantum yield is a measure of the efficiency of a photochemical process.
Table 2: Reaction of this compound with Hydroxyl Radical (C₂H₅ONO + •OH → Products)
| Parameter | Value (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| Rate Constant (k) | 1.4 x 10⁻¹² | 298 | Estimated |
Note: This rate constant is an estimated value and further experimental verification is recommended.
Key Gas-Phase Reactions and Mechanisms
The atmospheric chemistry of this compound is characterized by two principal reaction pathways: photolysis and oxidation by the hydroxyl radical.
Photolysis
Upon absorption of solar radiation in the actinic region (wavelengths > 290 nm), this compound undergoes photodecomposition, primarily breaking the O-N bond to yield an ethoxy radical (C₂H₅O•) and nitric oxide (NO).[5]
C₂H₅ONO + hν (λ > 290 nm) → C₂H₅O• + •NO
This reaction is a significant source of both ethoxy radicals and nitric oxide in the troposphere. The subsequent reactions of these products play a critical role in ozone formation.
Reaction with the Hydroxyl Radical (•OH)
The reaction of this compound with the hydroxyl radical proceeds primarily through hydrogen abstraction from the ethyl group, leading to the formation of water and a nitrooxyethyl radical.
C₂H₅ONO + •OH → CH₃CH(•)ONO + H₂O C₂H₅ONO + •OH → •CH₂CH₂ONO + H₂O
The branching ratio between abstraction from the α- and β-carbon positions influences the subsequent degradation products. The resulting radical will react with molecular oxygen to form a peroxy radical, which can then participate in NOx cycling.
References
- 1. The gas‐phase pyrolysis of alkyl nitrites. IV. This compound | Semantic Scholar [semanticscholar.org]
- 2. ACP - The importance of alkyl nitrates and sea ice emissions to atmospheric NOx sources and cycling in the summertime Southern Ocean marine boundary layer [acp.copernicus.org]
- 3. gas phase photolysis: Topics by Science.gov [science.gov]
- 4. courses.seas.harvard.edu [courses.seas.harvard.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
In Vivo Formation of Ethyl Nitrite from Ethanol and Dietary Nitrate: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of the in vivo formation of ethyl nitrite, a physiologically active metabolite derived from the interaction of ethanol and nitrogen oxides. Two primary biochemical pathways for its synthesis have been identified: the reaction of ethanol with dietary nitrate-derived nitrite in the acidic milieu of the stomach, and a systemic reaction between ethanol and endogenously generated peroxynitrite. This compound acts as a potent vasodilator by releasing nitric oxide (∙NO) at physiological pH, which subsequently activates the soluble guanylyl cyclase (sGC)/cyclic guanosine monophosphate (cGMP) signaling pathway. This guide details the underlying biochemistry, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols for its detection, and visualizes the core pathways and workflows.
Introduction
The consumption of alcoholic beverages and nitrate-rich foods, such as leafy green vegetables, are common dietary practices. While the metabolism of ethanol is well-documented, recent research has unveiled a novel interaction between ethanol and the nitrate-nitrite-nitric oxide (NO) pathway.[1] This pathway involves the conversion of dietary nitrate into nitrite by oral bacteria, which is then further reduced to NO and other reactive nitrogen species in the acidic environment of the stomach.[1][2] The convergence of ethanol and these reactive nitrogen species results in the in vivo synthesis of this compound (C₂H₅NO₂), a volatile alkyl nitrite.[1][3]
Studies have demonstrated that this compound is not merely a metabolic byproduct but a bioactive molecule with potent vasodilatory properties.[4][5] Its formation has been confirmed in the human stomach following the co-ingestion of lettuce and alcoholic beverages and systemically in the blood, brain, and liver of animal models administered ethanol.[1][3] This guide synthesizes the current understanding of this compound formation, providing the detailed data and methodologies essential for researchers in pharmacology and drug development.
Biochemical Pathways of this compound Formation
This compound is formed in vivo through at least two distinct chemical pathways, one localized to the stomach and another occurring systemically.
Gastric Formation via Acidified Nitrite
The primary pathway for this compound formation following a meal involves the chemical reactions within the stomach.[4][5] Dietary nitrate is first reduced to nitrite by commensal bacteria in the saliva. Upon swallowing, this nitrite enters the highly acidic environment of the gastric lumen (pH ~2).[6] The low pH protonates nitrite to form nitrous acid (HNO₂), which can then generate other nitrosating agents like dinitrogen trioxide (N₂O₃).[2][7] These potent reactive nitrogen species readily react with ethanol present from alcoholic beverages to yield this compound.[1][4] This reaction highlights the stomach's role as a bioreactor for generating novel bioactive compounds from dietary precursors.[4]
Systemic Formation via Peroxynitrite
A second pathway for this compound formation occurs systemically and does not depend on dietary nitrate. This mechanism involves the reaction of ethanol with peroxynitrite (ONOO⁻).[3][8] Peroxynitrite is a powerful oxidant and nitrating agent formed endogenously from the near-diffusion-limited reaction between nitric oxide (∙NO) and the superoxide radical (O₂⁻).[9] Both ∙NO and O₂⁻ are produced in various tissues. When ethanol is present systemically after absorption, it can react with peroxynitrite to form this compound.[3][9] This pathway is the likely mechanism for the detection of this compound in the blood, brain, and liver of mice following intraperitoneal ethanol injection.[3][8]
Quantitative Analysis of this compound Formation
Quantitative measurements have been crucial in understanding the kinetics and physiological concentrations of this compound.
In Vitro Studies
Controlled in vitro experiments have elucidated the chemical requirements for this compound formation from the reaction of ethanol with peroxynitrite.[3][9] Key findings are summarized below.
| Condition Varied | Constant Reactants | Range Tested | Result on this compound Yield | Reference |
| Peroxynitrite Conc. | Ethanol (225 µM), pH 7.4 | 1 mM to 4.7 mM | Yield increased with peroxynitrite concentration. | [3][9] |
| pH | Ethanol (225 µM), Peroxynitrite (4.7 mM) | pH 5 to 8 | Formation observed across the entire pH range. | [3][9] |
| Ethanol Conc. | Peroxynitrite (4.7 mM), pH 7.4 | 15 µM to 338 µM | Yield increased with ethanol concentration. | [3][9] |
In Vivo Animal Studies
Studies using male, inbred short-sleep mice have quantified the levels of ethanol and this compound in various tissues following a single intraperitoneal injection of ethanol (5.2 g/kg).[3][8]
| Tissue | Time Post-Injection | Ethanol Conc. (mM) (Approx. Peak) | This compound Conc. (µM) (Approx. Peak) | Reference |
| Blood | 30 min | ~90 | ~1.2 | [3] |
| Brain | 30 min | ~80 | ~0.8 | [3] |
| Liver | 30 min | ~70 | ~1.5 | [3] |
Furthermore, an experiment using a 50:50 mixture of ethanol and deuterium-labeled ethanol (D5-ethanol) found that both this compound and D5-ethyl nitrite were formed.[3][8] In the blood and brain, the ratio was approximately 1:1, but in the liver, the level of D5-ethyl nitrite was more than double that of this compound, suggesting a possible isotope effect in its metabolism.[3][8]
In Vivo Human Studies
In a study with human volunteers, the consumption of a nitrate source (lettuce) with an alcoholic beverage (red wine or whisky) resulted in the formation of this compound in the stomach, which was subsequently detected in the gastric headspace.[1][2] Another study detected and quantified this compound in the breath of subjects who were concurrently smoking and drinking, with one subject showing a concentration of 37 ppb.[10]
Experimental Protocols
The detection and quantification of the volatile compound this compound require precise experimental and analytical procedures.
Animal Study Protocol: Systemic Formation in Mice
This protocol outlines the methodology used to quantify this compound in mouse tissues following ethanol administration.[3][8]
-
Animal Model: Male, inbred short-sleep mice are used.[8]
-
Administration: Mice receive an intraperitoneal (i.p.) injection of ethanol (5.2 g/kg; 15.0% w/v in saline).[3][8]
-
Sample Collection: At specified time points (e.g., 1, 5, 10, 30, 60, and 90 min) post-injection, animals are euthanized.[3] Blood, whole brain, and liver are immediately collected.[3][8]
-
Sample Preparation & Analysis: Samples are placed in sealed vials for headspace analysis using a solid-phase microextraction (SPME) device.[3][8] The extracted volatile compounds are then analyzed by gas chromatography-mass spectrometry (GC-MS).[3]
Human Study Protocol: Gastric Formation
This protocol was designed to confirm this compound formation in the human stomach.[1][2]
-
Subjects: Human volunteers are recruited.[1]
-
Administration: Volunteers consume a serving of a nitrate-rich food (e.g., lettuce) along with an alcoholic beverage (e.g., red wine or whisky).[1][2]
-
Sample Collection: After a 15-minute interval, samples of the gastric headspace are collected.[1][2]
-
Analysis: The collected gas samples are analyzed by GC-MS to identify and confirm the presence of this compound.[1]
Analytical Methodology
The standard method for the determination of this compound in biological samples is headspace GC-MS, often coupled with SPME.[3][8]
-
Sample Preparation: Biological samples (blood, tissue homogenates, gastric fluid) are placed in sealed, airtight vials.
-
Extraction: An SPME fiber (e.g., DVB/Carboxen/PDMS) is exposed to the headspace above the sample, allowing volatile analytes like this compound to adsorb onto the fiber.[3]
-
Analysis: The fiber is then retracted and inserted into the injection port of a gas chromatograph, where the analytes are thermally desorbed. The compounds are separated on the GC column and subsequently identified and quantified by a mass spectrometer.[3]
Physiological Significance and Signaling Pathway
The formation of this compound is not just a metabolic curiosity; it has significant physiological implications, primarily related to its ability to act as an NO donor.[1][4] At physiological pH (around 7.4), this compound releases ∙NO.[1][2] This released ∙NO can then diffuse into nearby smooth muscle cells, such as those in blood vessel walls or the gastric lining.[4] Inside the cell, ∙NO activates the enzyme soluble guanylyl cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][4] Elevated cGMP levels activate protein kinase G, leading to a cascade of events that results in smooth muscle relaxation.[1] This mechanism underlies the potent vasodilator and gastric relaxant effects of this compound.[1][4][5]
Conclusion
The in vivo formation of this compound from ethanol and dietary or endogenous nitrogen sources represents a significant intersection of diet, metabolism, and physiological signaling. Its synthesis via distinct pathways in the stomach and systemically underscores the complex chemical environment of the body. As a potent vasodilator that functions as an NO carrier, this compound may play a role in modulating gastric motility and local blood flow.[1][2] For researchers and drug development professionals, this knowledge opens avenues for exploring novel therapeutic strategies for controlled NO delivery and provides a deeper understanding of the complex interactions between common dietary components and endogenous metabolic pathways.
References
- 1. This compound is produced in the human stomach from dietary nitrate and ethanol, releasing nitric oxide at physiological pH: potential impact on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The potent vasodilator this compound is formed upon reaction of nitrite and ethanol under gastric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A critical role for gastric xanthine oxidoreductase in the formation of S-nitrosothiols and blood pressure responses to nitrite in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of this compound in vivo after ethanol administration [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Toxicological Profile and Methemoglobinemia Risk of Ethyl Nitrite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl nitrite, an alkyl nitrite with the chemical formula C₂H₅NO₂, presents a significant toxicological risk, primarily through the induction of methemoglobinemia. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a specific focus on its propensity to cause methemoglobinemia. The document details the mechanisms of toxicity, available quantitative toxicological data, and relevant experimental protocols. Signaling pathways involved in this compound-induced toxicity and workflows for its assessment are visualized to provide a clear understanding of the molecular and experimental processes. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with or encountering this compound.
Introduction
This compound is a volatile and flammable liquid that has been used historically in pharmaceutical preparations, such as "sweet spirit of nitre," and finds current application as a reagent in organic synthesis and as a flavoring agent.[1][2] Despite its utility, this compound poses considerable health risks, the most prominent being the induction of methemoglobinemia, a condition characterized by the oxidation of ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen.[2][3] This can lead to tissue hypoxia, cyanosis, and, in severe cases, fatality.[2] Understanding the complete toxicological profile of this compound is crucial for risk assessment and the development of safety protocols in research and industrial settings.
Toxicological Profile
The toxicity of this compound is primarily associated with its ability to act as an oxidizing agent, leading to the formation of methemoglobin. Other toxic effects include vasodilation, headache, and hypotension.[4]
Acute Toxicity
Acute exposure to this compound can occur through inhalation, ingestion, or dermal contact. Inhalation is a significant route of exposure due to the compound's high volatility.[2]
Table 1: Acute Toxicity Data for this compound and Related Compounds
| Compound | Test Species | Route of Administration | Parameter | Value | Reference(s) |
| This compound | Rat | Inhalation | LC50 (4 hours) | 160 ppm | [1] |
| Sodium Nitrite | Rat | Oral | LD50 | 150 mg/kg | [5] |
| Sodium Nitrite | Mouse | Oral | LD50 | 265 mg/kg | [5] |
Sub-chronic and Chronic Toxicity
Data on the sub-chronic and chronic toxicity of this compound are limited. Studies on related alkyl nitrites suggest that long-term exposure may lead to adverse effects on the central nervous system, including impairment of learning and memory.[6]
Methemoglobinemia
The hallmark of this compound toxicity is the induction of methemoglobinemia. The nitrite ion, either directly from this compound or through its metabolism, oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin (MetHb). MetHb is incapable of binding oxygen, leading to a functional anemia and tissue hypoxia.
Mechanism of Methemoglobin Formation
The conversion of hemoglobin to methemoglobin by nitrites is a complex process. While direct oxidation can occur, a proposed catalytic cycle is believed to be the primary mechanism.
Signaling Pathway of this compound-Induced Methemoglobinemia
The biotransformation of this compound can lead to the release of nitrite ions and potentially nitric oxide (NO), which can influence various signaling pathways. The primary toxic effect, methemoglobinemia, is a direct consequence of the oxidative action of nitrite on hemoglobin.
Experimental Protocols
In Vivo Induction of Methemoglobinemia (General Protocol)
This protocol is a generalized procedure for inducing methemoglobinemia in a rodent model using a nitrite-containing compound. Specific parameters should be optimized for this compound.
Objective: To induce and quantify methemoglobinemia in a rodent model following administration of a nitrite compound.
Materials:
-
Test substance (e.g., sodium nitrite solution, adaptable for this compound)
-
Animal model (e.g., Sprague-Dawley rats)
-
Administration equipment (e.g., gavage needles for oral administration, inhalation chamber)
-
Blood collection supplies (e.g., heparinized capillary tubes, syringes)
-
Spectrophotometer
-
Reagents for methemoglobin determination (see Protocol 4.2)
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least one week.
-
Dose Preparation: Prepare fresh solutions of the test substance at desired concentrations.
-
Administration: Administer the test substance via the desired route (e.g., oral gavage, inhalation). Include a control group receiving the vehicle.
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
Methemoglobin Measurement: Determine the percentage of methemoglobin in each blood sample using a validated method, such as the Evelyn-Malloy method (see Protocol 4.2).
-
Data Analysis: Analyze the time-course and dose-response of methemoglobin formation.
Spectrophotometric Determination of Methemoglobin (Evelyn-Malloy Method)
This method is a classic and widely cited spectrophotometric procedure for the quantification of methemoglobin in blood.[1][7]
Principle: Methemoglobin has a characteristic absorption peak at 630 nm, which disappears upon the addition of cyanide, which converts methemoglobin to cyanmethemoglobin. The change in absorbance is proportional to the methemoglobin concentration.
Reagents:
-
Phosphate buffer (pH 6.8)
-
Potassium ferricyanide solution
-
Potassium cyanide solution
-
Saponin solution (for hemolysis)
Procedure:
-
Hemolysate Preparation: Mix a small volume of whole blood with a saponin solution to lyse the red blood cells.
-
Initial Absorbance Reading: Dilute the hemolysate in phosphate buffer and measure the absorbance at 630 nm (A₁).
-
Conversion to Cyanmethemoglobin: Add potassium cyanide to the cuvette, mix, and allow the reaction to complete.
-
Final Absorbance Reading: Measure the absorbance of the cyanmethemoglobin solution at 630 nm (A₂).
-
Total Hemoglobin Measurement: To a separate aliquot of the hemolysate, add potassium ferricyanide to convert all hemoglobin to methemoglobin, followed by potassium cyanide to form cyanmethemoglobin. Measure the absorbance at 540 nm.
-
Calculation: The percentage of methemoglobin is calculated based on the difference in absorbance before and after the addition of cyanide, relative to the total hemoglobin concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing this compound-induced methemoglobinemia in a preclinical setting.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Formation of this compound in vivo after ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Solubility of Ethyl Nitrite in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl nitrite in various aqueous and organic solvents. Due to its volatile and reactive nature, understanding the solubility of this compound is critical for its application in organic synthesis, as a reagent, and in pharmaceutical research. This document collates available quantitative data, outlines detailed experimental protocols for solubility determination, and provides visual diagrams to clarify experimental workflows.
Core Topic: Solubility of this compound
This compound (C₂H₅NO₂) is a volatile, colorless to pale yellow liquid with a characteristic ethereal odor. Its solubility is a key physicochemical property influencing its storage, handling, and reactivity in different solvent systems. The molecule's relatively polar nature governs its solubility behavior.[1]
Data Presentation: Quantitative Solubility of this compound
The quantitative solubility of this compound has been reported in the literature, though some inconsistencies exist, particularly for aqueous solutions. The data is summarized in the table below for easy comparison.
| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Notes |
| Water | H₂O | ~0.5[1] | Room Temperature | Decomposes in water.[2][3][4][5][6] |
| Water | H₂O | 5.07 | 25 | This value is also reported but may not account for decomposition.[7][8] |
| Ethanol | C₂H₅OH | Miscible | Not Specified | Soluble in all proportions.[2][4] |
| Diethyl Ether | (C₂H₅)₂O | Miscible | Not Specified | Soluble in all proportions.[2][4] |
| Benzene | C₆H₆ | Soluble | Not Specified | Quantitative data not available.[1] |
| Dichloromethane | CH₂Cl₂ | Soluble | Not Specified | Quantitative data not available.[1] |
Note on Aqueous Solubility: The significant discrepancy in the reported solubility of this compound in water may be attributed to its instability and tendency to decompose in aqueous media.[2][3][4][5][6] The lower value of approximately 0.5 g/100 mL is more frequently cited in descriptive contexts. Researchers should exercise caution when working with aqueous solutions of this compound and consider the dynamic nature of its concentration due to decomposition.
Experimental Protocols
Determining the solubility of a volatile and unstable compound like this compound requires specific experimental design to minimize evaporation and degradation. A modified shake-flask method coupled with headspace gas chromatography is a suitable approach.
Protocol: Determination of this compound Solubility using a Modified Shake-Flask Method and Headspace Gas Chromatography (GC)
1. Objective: To determine the solubility of this compound in a given solvent at a specified temperature by achieving a saturated solution and quantifying the concentration of the dissolved analyte.
2. Materials and Apparatus:
-
This compound (of known purity)
-
Selected solvent (e.g., water, ethanol)
-
Gas-tight vials with septa
-
Thermostatically controlled shaker or incubator
-
Gas chromatograph equipped with a headspace autosampler and a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS)
-
Syringes for liquid and gas handling
-
Analytical balance
-
Volumetric flasks and pipettes
3. Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.
-
These standards should be prepared in sealed, gas-tight vials to prevent evaporative loss.
-
The standards will be used to create a calibration curve for the GC analysis.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the solvent in a gas-tight vial. The excess is crucial to ensure that a saturated solution is formed.
-
Seal the vials immediately to prevent the escape of the volatile this compound.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the vials for a predetermined period to facilitate the dissolution of this compound and reach equilibrium. The time required for equilibrium should be determined empirically by taking measurements at different time points until the concentration of this compound in the solution remains constant.
-
-
Equilibration and Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved this compound to separate from the saturated solution. This can be facilitated by centrifugation of the sealed vials.
-
-
Headspace Gas Chromatography (GC) Analysis:
-
Transfer a known volume of the clear, saturated supernatant to a new, clean, gas-tight headspace vial.
-
Place the headspace vial containing the saturated solution, along with the prepared standard solutions, into the headspace autosampler of the GC.
-
The headspace autosampler will heat the vial to a set temperature for a specific time, allowing the volatile this compound to partition between the liquid and gas phases in the vial.
-
A known volume of the headspace (gas phase) is then automatically injected into the GC for analysis.
-
The concentration of this compound in the headspace is proportional to its concentration in the liquid phase.
-
-
Quantification:
-
Run the standard solutions to generate a calibration curve by plotting the peak area from the GC detector against the known concentrations of the standards.
-
From the peak area of the unknown sample, determine the concentration of this compound in the saturated solution using the calibration curve.
-
The resulting concentration is the solubility of this compound in that solvent at the specified temperature.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for this compound solubility determination.
This guide provides a foundational understanding of this compound's solubility for professionals in research and development. The provided data and protocols should facilitate more accurate and reproducible experimental work with this important chemical compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound [drugfuture.com]
- 3. Cas 109-95-5,this compound | lookchem [lookchem.com]
- 4. This compound | C2H5ONO | CID 8026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 109-95-5 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Showing Compound this compound (FDB003266) - FooDB [foodb.ca]
Methodological & Application
Application Notes and Protocol: Laboratory-Scale Synthesis of Ethyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
Abstract This document provides a comprehensive guide to the laboratory-scale synthesis of ethyl nitrite (C₂H₅NO₂) from the reaction of ethanol and sodium nitrite in an acidic medium. This compound is a volatile alkyl nitrite with applications as a reagent in organic synthesis and as a biologically active molecule.[1][2] Historically, it was a component in remedies for colds and flu, but its use has been curtailed due to toxicity concerns, primarily methemoglobinemia.[1][3] For drug development professionals, understanding its formation and biological activity, particularly its role as a vasodilator through the release of nitric oxide (*NO), is of significant interest.[2] This protocol details the necessary materials, a step-by-step experimental procedure, critical safety precautions, and relevant chemical data.
Applications and Significance
-
Organic Synthesis: this compound is utilized as a reagent in various chemical reactions. A notable application is its use with butanone to produce dimethylglyoxime, a common chelating agent.[1]
-
Pharmacology and Drug Development: this compound acts as a potent vasodilator. This effect is attributed to its ability to release nitric oxide (*NO), which activates soluble guanylyl cyclase (sGC), a key enzyme in the smooth muscle relaxation pathway.[2][4] The in-vivo formation of this compound from ethanol and nitrite sources under acidic conditions, such as in the stomach, is a subject of research with implications for gastric physiology.[4] Its formation from the reaction of ethanol with peroxynitrite, generated from nitric oxide, has also been demonstrated.[5][6]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂H₅NO₂ | [1][3] |
| Molecular Weight | 75.07 g/mol | [3] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Boiling Point | 17 °C (63 °F; 290 K) | [1][3] |
| Density | 0.792 g/mL at 25 °C | [3] |
| Flash Point | -35 °C (-31 °F) | [3] |
| Solubility in Water | 5.07 g/100 ml | [1] |
| CAS Number | 109-95-5 | [3] |
Reaction Scheme and Mechanism
The synthesis involves the esterification of ethanol with nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong acid, such as sulfuric acid (H₂SO₄).
Overall Reaction: C₂H₅OH + NaNO₂ + H₂SO₄ → C₂H₅ONO + NaHSO₄ + H₂O
The reaction is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent the decomposition of nitrous acid and minimize the volatilization of the low-boiling point product.[7][8]
Caption: In situ generation of nitrous acid and subsequent esterification.
Critical Safety Precautions
This compound is an extremely flammable, toxic, and volatile compound.[9][10] Strict adherence to safety protocols is mandatory.
-
Ventilation: All procedures must be conducted in a well-ventilated chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a flame-retardant lab coat, and chemical-impermeable gloves.[9]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and non-sparking tools should be used.[9] Grounding and bonding of metal containers during transfer is essential to prevent static discharge.[11]
-
Toxicity and Exposure: this compound is harmful if inhaled, swallowed, or absorbed through the skin.[9][10] It can cause headaches, dizziness, and potentially fatal methemoglobinemia.[1][12] In case of exposure, move to fresh air immediately. If skin contact occurs, wash thoroughly with water.[12]
-
Storage: Store the product in a tightly closed container in a refrigerator.[3] It should be kept away from heat and strong light.[12]
-
Spill & Waste: In case of a spill, evacuate the area and remove all ignition sources.[9] Absorb the spill with an inert material. Dispose of this compound and related waste in accordance with institutional and national regulations for hazardous chemical waste.
Caption: Essential safety checks before commencing the synthesis.
Experimental Protocol
This protocol is adapted from established methods for the preparation of this compound.[7]
5.1 Materials and Equipment
| Reagents & Chemicals | Equipment |
| Sulfuric acid (H₂SO₄, d=1.84) | 500 mL three-neck round-bottom flask |
| Ethanol (C₂H₅OH, 90%) | Dropping funnel |
| Sodium nitrite (NaNO₂) | Magnetic stirrer and stir bar |
| Sodium carbonate (Na₂CO₃) | Ice bath |
| Anhydrous potassium carbonate (K₂CO₃) | Thermometer (-10 to 100 °C) |
| Distilled water | Separatory funnel |
| Crushed ice | Beakers and Erlenmeyer flasks |
| Buchner funnel and filter paper |
5.2 Reagent Preparation
| Solution | Preparation Steps |
| Acidic Ethanol Solution | 1. Carefully and slowly add 40 mL of concentrated sulfuric acid to 120 mL of water in a flask, with cooling. 2. After the diluted acid has cooled to room temperature, add a mixture of 85 mL of 90% ethanol and 85 mL of water.[7] |
| Sodium Nitrite Solution | Dissolve 100 g of sodium nitrite in 280 mL of water. Filter the solution to remove any insoluble impurities.[7] |
| Wash Solution | Dissolve 0.6 g of sodium carbonate in 100 mL of water to create a ~0.6% solution. |
5.3 Synthesis Procedure
Caption: Step-by-step workflow from reaction setup to purification.
-
Reaction Setup: Place the prepared acidic ethanol solution into a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the flask in a large ice-salt bath until the internal temperature reaches 0 °C.[7]
-
Addition of Reactant: Begin stirring the solution and add the filtered sodium nitrite solution dropwise from the dropping funnel. The rate of addition must be carefully controlled to ensure the reaction temperature does not rise above 5 °C.[7]
-
Reaction Completion: Once the addition is complete, a precipitate of sodium sulfate will have formed.
-
Initial Separation: Carefully decant the liquid supernatant away from the solid sodium sulfate crystals and transfer it to a pre-chilled separatory funnel.[7]
-
Phase Separation: Two layers will be present. The upper, less dense layer is the crude this compound. Separate and collect this layer.
-
Washing:
-
Drying: Carefully separate the organic layer and dry it by adding anhydrous potassium carbonate and agitating the mixture.[7]
-
Final Product: Filter the mixture to remove the potassium carbonate, yielding the final this compound product. Due to its extremely low boiling point, distillation is challenging and should only be attempted with specialized low-temperature apparatus. The product should be immediately stored in a sealed container in a refrigerator.
Biological Signaling Pathway
For professionals in drug development, the primary mechanism of this compound's physiological action is its role as a nitric oxide (*NO) donor.
Caption: this compound induces vasodilation via the nitric oxide/cGMP pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cas 109-95-5,this compound | lookchem [lookchem.com]
- 4. The potent vasodilator this compound is formed upon reaction of nitrite and ethanol under gastric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formation of this compound in vivo after ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. EP0057143B1 - Preparation of methyl or this compound from the corresponding alcohols in a vapor phase process - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. Gas detectors and respiratory protection equipments C2H5NO2 (this compound), CAS number 109-95-5 [en.gazfinder.com]
- 11. nj.gov [nj.gov]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Application Notes and Protocols for the Vapor Phase Synthesis of Ethyl Nitrite
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl nitrite (C₂H₅ONO) is an alkyl nitrite ester with applications as a reagent in organic synthesis, including diazotization and as a source of nitric oxide (NO).[1][2] It has also been used in the preparation of other chemicals, such as diethyl oxalate.[3] While traditional liquid-phase synthesis methods exist, they often involve strongly exothermic reactions and potential safety hazards.[1][4] Vapor phase synthesis offers a modern alternative that allows for milder operating conditions, continuous processing, and potentially improved safety and control over the reaction.[1][4] These notes provide detailed protocols and key data for the industrial-scale synthesis of this compound in the vapor phase.
Section 1: Chemical Principles of Vapor Phase Synthesis
The primary route for the vapor phase synthesis of this compound involves the reaction of vaporized ethanol with a specific mixture of nitrogen oxides. The key is the in situ formation of nitrous acid (HONO) from dinitrogen trioxide (N₂O₃), which then esterifies the ethanol. The process is designed to maximize the yield of this compound while minimizing the formation of by-products like nitric acid.[1][4]
The core reactions can be summarized as follows:
-
Formation of Dinitrogen Trioxide: NO + NO₂ ↔ N₂O₃
-
Formation of Nitrous Acid: N₂O₃ + H₂O → 2 HONO (if water is present)
-
Esterification: C₂H₅OH + HONO → C₂H₅ONO + H₂O
A critical aspect of the process is maintaining a molar ratio of nitric oxide (NO) to nitrogen dioxide (NO₂) greater than one. This ensures that the nitrous acid required for the esterification is readily available while suppressing competing reactions that lead to nitric acid formation.[1][4]
Section 2: Experimental Protocols
Protocol 1: Continuous Vapor Phase Synthesis in a Packed Bed Reactor
This protocol is based on a patented industrial process for the continuous production of this compound.[1][4] It relies on carefully controlled molar ratios of reactants under mild temperature conditions.
Objective: To synthesize this compound continuously and efficiently in the vapor phase.
Materials:
-
Ethanol (anhydrous)
-
Nitric Oxide (NO) gas
-
Nitrogen Dioxide (NO₂) gas
-
Inert diluent gas (e.g., Nitrogen, N₂)
Equipment:
-
Liquid ethanol vaporizer
-
Mass flow controllers for all gases
-
Heated gas mixing chamber
-
Packed bed tubular reactor
-
Condenser system cooled to low temperatures
-
Product collection vessel
-
Online gas analysis system (e.g., Gas Chromatography)
Procedure:
-
System Preparation: Ensure the entire apparatus is clean, dry, and leak-free. Purge the system with the inert diluent gas.
-
Reactant Feed:
-
Vaporize a continuous stream of ethanol and mix it with a stream of the inert diluent gas.
-
Separately, mix streams of NO, NO₂, and the inert diluent gas using mass flow controllers. It is critical to maintain the molar ratio of NO/NO₂ at a value greater than 1.
-
The overall molar ratio of ethanol to the combined nitrogen oxides (NO + NO₂) should also be maintained at a value greater than one to minimize by-product formation.[4]
-
-
Reaction:
-
Introduce the two separate vapor streams (ethanol/diluent and NOx/diluent) into the heated tubular reactor.
-
Maintain the reactor temperature between 50°C and 110°C.[4] The decomposition point of this compound is around 116°C, so exceeding this temperature can reduce yield.[5]
-
The reaction can be carried out at atmospheric or slightly superatmospheric pressure.[1][4]
-
-
Product Collection:
-
Pass the reactor effluent gas through a condenser. The condenser temperature should be low enough to liquefy the this compound (boiling point: 17°C).
-
Collect the condensed liquid, which is primarily this compound, in a cooled collection vessel.
-
-
Analysis:
-
Continuously monitor the composition of the effluent gas using an online gas analyzer to ensure optimal conversion and selectivity.
-
Protocol 2: Regenerative Synthesis in a Rotating Packed Bed
This protocol is particularly relevant for applications where this compound is used as an intermediate, such as in the production of diethyl oxalate, and the by-product nitric oxide needs to be recycled.[3]
Objective: To regenerate this compound from nitric oxide, oxygen, and ethanol in a continuous process.
Materials:
-
Absolute Ethanol
-
Nitric Oxide (NO) gas
-
Oxygen (O₂) gas
-
Nitrogen (N₂) gas (as diluent)
Equipment:
-
Rotating Packed Bed (RPB) reactor
-
Gas and liquid feed systems with precise flow control
-
Condenser
-
Gas-liquid separator
Procedure:
-
Reactor Startup: Begin operation of the rotating packed bed, setting the desired rotational speed (e.g., 2800 r/min).[3]
-
Reactant Feed:
-
Introduce a gaseous mixture of nitric oxide, oxygen, and nitrogen into the gas inlet of the RPB. A sample mixture ratio could be 6:1.5:2.5 (NO:O₂:N₂).[3]
-
Simultaneously, feed absolute ethanol into the liquid inlet of the RPB. The molar ratio of ethanol to nitric oxide should be controlled, for instance, around 1.5 to 2.0, to maximize selectivity.[3]
-
-
Reaction:
-
The high-gravity field created by the RPB enhances mass transfer between the gas and liquid phases, facilitating a rapid reaction.
-
Maintain the reaction temperature in the RPB at approximately 40°C.[3]
-
-
Product Separation:
-
The effluent from the RPB consists of a gas phase and a liquid phase.
-
Direct the gas phase to a condenser to liquefy the this compound product.
-
The liquid phase from the RPB outlet, containing unreacted ethanol and some product, can be collected and recycled or purified.
-
-
Analysis: Monitor the outlet gas composition to confirm high conversion of NO and high selectivity towards this compound (reported to reach 99.9%).[3]
Section 3: Key Process Parameters and Data
The efficiency and selectivity of the vapor phase synthesis are highly dependent on the reaction conditions. The following table summarizes key quantitative data from industrial processes.
| Parameter | Value / Range | Source Protocol | Notes |
| Operating Temperature | 10°C to 300°C | Protocol 1 | The preferred range is 20°C to 130°C, with an optimal range of 50°C to <110°C to prevent product decomposition.[4] |
| Operating Pressure | Atmospheric or Superatmospheric | Protocol 1 | The process is not narrowly critical to pressure.[4] |
| NO/NO₂ Molar Ratio | > 1 | Protocol 1 | This is a critical parameter to promote the desired reaction pathway and minimize nitric acid formation.[1][4] |
| Ethanol / (NO+NO₂) Molar Ratio | > 1 | Protocol 1 | An excess of ethanol is required to ensure complete conversion of the nitrogen oxides.[1][4] |
| RPB Temperature | ~40°C | Protocol 2 | Lower temperature operation is possible in the highly efficient rotating packed bed reactor.[3] |
| Ethanol / NO Molar Ratio (RPB) | 1.5 - 2.0 | Protocol 2 | This range is reported to maximize selectivity for this compound in the regeneration process.[3] |
| Product Selectivity | Up to 99.9% | Protocol 2 | High selectivity is achievable in a rotating packed bed reactor.[3] |
| Inert Gas Diluent | Required | Protocol 1 | An inert gas is used to control reactant concentrations and manage reaction heat.[1][4] |
Section 4: Product Handling and Safety
Purification: The condensed product from the vapor phase synthesis is often of high purity. If necessary, fractional distillation can be employed for further purification, but this must be done with extreme caution due to the product's instability. Older methods mention neutralizing acidity with magnesia before rectification.[6]
Safety Considerations:
-
Flammability: this compound is extremely flammable with a flash point of -35°C (-31°F).[7] Vapors can form explosive mixtures with air.
-
Instability: The compound can decompose when exposed to heat, light, air, or moisture.[7][8] It may decompose spontaneously at 90°C (194°F).[8]
-
Toxicity: Inhalation of vapors can be narcotic in high concentrations.[7] The primary toxic effect is methemoglobinemia, which can be severe.[2]
-
Handling: Always handle this compound in a well-ventilated area, such as a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dark, and dry place, away from acids and heat sources.
References
- 1. EP0057143B1 - Preparation of methyl or this compound from the corresponding alcohols in a vapor phase process - Google Patents [patents.google.com]
- 2. This compound Reagent|C~2~H~5~NO~2~|For Research [benchchem.com]
- 3. CN102019164B - Process method of this compound regeneration in diethyl oxalate production process - Google Patents [patents.google.com]
- 4. EP0057143B1 - Preparation of methyl or this compound from the corresponding alcohols in a vapor phase process - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chestofbooks.com [chestofbooks.com]
- 7. This compound | C2H5ONO | CID 8026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 109-95-5,this compound | lookchem [lookchem.com]
Application Note: GC-MS Headspace Analysis for the Detection of Ethyl Nitrite in Biological Samples
Abstract
This application note provides a detailed protocol for the quantitative analysis of ethyl nitrite in biological samples, including blood, brain, and liver, using headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This compound, a volatile metabolite of ethanol, is formed in vivo, potentially through the reaction of ethanol with peroxynitrite derived from nitric oxide.[1] Its detection and quantification in biological matrices are crucial for research in areas such as alcohol metabolism, nitric oxide signaling, and toxicology. The described methodology is sensitive, specific, and reproducible, making it suitable for researchers, scientists, and drug development professionals.
Introduction
This compound (C₂H₅NO₂) is a volatile ester that can be formed endogenously following ethanol consumption.[1] Its formation is linked to the nitric oxide (NO) pathway, where ethanol reacts with peroxynitrite (ONOO⁻), a product of the reaction between NO and superoxide.[1] As a volatile compound, this compound is amenable to analysis by headspace sampling, which minimizes matrix effects from complex biological samples. Gas chromatography-mass spectrometry offers the high selectivity and sensitivity required for the definitive identification and quantification of this compound at low concentrations. This application note details a validated headspace SPME-GC-MS method for the analysis of this compound in various biological tissues.
Experimental
Reagents and Materials
-
This compound (10-20% in ethanol solution)
-
Ethanol (USP, 95%)
-
Dioxane (Internal Standard)
-
Deuterium-labeled ethanol (D₅-ethanol) (for isotopic studies)
-
Peroxynitrite (70 mM solution)
-
Potassium Phosphate Buffer (50 mM, pH 7.4)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Helium (carrier gas, 99.999% purity)
-
10 mL headspace vials with PTFE/silicone septa
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/Carboxen/PDMS)
-
Tissue homogenizer
Standard and Sample Preparation
2.1. This compound Standard Preparation
Prepare a stock solution of this compound in a suitable solvent. Due to its volatility, it is recommended to prepare standards fresh. A method for preparing this compound standard gas involves injecting a known mass of liquid this compound into an evacuated and sealed container, then pressurizing with a diluent gas like high-purity nitrogen.[2] For liquid calibration standards, a stock solution can be serially diluted in potassium phosphate buffer to create a calibration curve.
2.2. Internal Standard Preparation
Prepare a stock solution of dioxane in potassium phosphate buffer (e.g., 1.9 mM).[1] This internal standard should be added to all standards, blanks, and samples at a consistent concentration.
2.3. Sample Preparation
Blood Samples: For a 40 µL blood sample, place it directly into a 10 mL headspace vial.[1]
Tissue Samples (Brain and Liver):
-
Excise the tissue and place it on ice to minimize degradation.
-
Weigh a portion of the tissue (e.g., 100 mg).
-
In a pre-chilled glass homogenizer, add the tissue and an appropriate volume of ice-cold potassium phosphate buffer (e.g., 1 mL).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Transfer a known volume of the homogenate to a 10 mL headspace vial.
2.4. Headspace Vial Preparation for Analysis
-
To a 10 mL headspace vial, add the prepared biological sample (blood or tissue homogenate).
-
Add 0.5 mL of the internal standard solution (e.g., 1.9 mM dioxane in phosphate buffer).[1]
-
Add 0.2 mL of a metal chelating agent solution (e.g., 6.9 µM DTPA).[1]
-
If not already in buffer, bring the final volume to 3 mL with potassium phosphate buffer (50 mM, pH 7.4).[1]
-
Immediately seal the vial with a PTFE/silicone septum and cap.
-
Equilibrate the vial for 5 minutes at room temperature before SPME extraction.[1]
Headspace SPME-GC-MS Analysis
3.1. Headspace SPME Conditions
-
SPME Fiber: 50/30 µm DVB/Carboxen/PDMS
-
Extraction Type: Headspace
-
Extraction Temperature: Room Temperature
-
Extraction Time: 15 minutes[1]
-
Desorption Temperature: 250 °C (or as recommended for the GC inlet)
-
Desorption Time: 2 minutes (or until complete desorption)
3.2. GC-MS Parameters
-
Gas Chromatograph: Hewlett-Packard 5890 or equivalent
-
Mass Spectrometer: Hewlett-Packard 5970 Mass Selective Detector or equivalent
-
GC Column: ZB-FFAP, 60 m x 0.25 mm ID, 0.25 µm film thickness[1]
-
Carrier Gas: Helium
-
Inlet Mode: Splitless
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute
-
Ramp 1: 10 °C/minute to 80 °C
-
Ramp 2: 20 °C/minute to 160 °C, hold for 1 minute[1]
-
-
MS Ionization Mode: Electron Ionization (EI)
-
MS Scan Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (m/z):
-
This compound: The mass spectrum of this compound shows characteristic ions at m/z 30 (NO⁺, base peak), 29 (C₂H₅⁺), and 60 (C₂H₅ONO⁺ - H). For quantification, m/z 60 is recommended for its specificity, while m/z 30 can be used as a qualifier.
-
Dioxane (Internal Standard): m/z 88 (molecular ion) and 58.
-
Data Presentation
Quantitative data from the analysis of this compound in different biological matrices is summarized below. Calibration curves were prepared by adding known amounts of this compound to the respective matrix.[1]
Table 1: Calibration Curve Parameters for this compound Quantification [1]
| Biological Matrix | Calibration Range (µg) | Resultant Linear Curve Equation | Correlation Coefficient (R²) |
| Potassium Phosphate Buffer | 0.01 - 75 | y = 0.012 + 315x | 0.999 |
| Mouse Blood | 0.02 - 75 | y = 0.045 + 220x | 0.994 |
| Mouse Whole Brain | 0.025 - 75 | y = 0.055 + 270x | 0.997 |
| Mouse Liver | 0.035 - 75 | y = 0.115 + 170x | 0.993 |
Table 2: In Vivo this compound Concentrations in Mice After Ethanol Administration (5.2 g/kg) [1]
| Time After Injection (minutes) | Blood this compound (µM) | Brain this compound (µM) | Liver this compound (µM) |
| 1 | ~0.1 | ~0.05 | ~0.08 |
| 5 | ~0.2 | ~0.1 | ~0.15 |
| 10 | ~0.3 | ~0.2 | ~0.25 |
| 30 | ~0.5 | ~0.4 | ~0.4 |
| 60 | ~0.3 | ~0.25 | ~0.2 |
| 90 | ~0.15 | ~0.1 | ~0.1 |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed biological formation of this compound and the analytical workflow for its detection.
Caption: Proposed in vivo formation pathway of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
The headspace SPME-GC-MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. This application note offers a comprehensive protocol that can be readily implemented in a laboratory setting for research related to alcohol metabolism, nitric oxide biology, and related fields. The use of an internal standard and the minimal sample preparation inherent to headspace analysis ensure high-quality, reproducible data.
References
Application Notes and Protocols for the Reduction of Ethyl Nitrite to Ethanol using Sn/HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the reduction of ethyl nitrite to ethanol using a classic method involving tin (Sn) and hydrochloric acid (HCl). While this reaction is a known transformation in organic chemistry, specific and detailed experimental protocols with quantitative data are not widely published in modern literature. Therefore, this document presents a generalized but comprehensive procedure based on established principles of Sn/HCl reductions for similar functional groups. The protocol includes information on reagents, equipment, a step-by-step procedure, and safety precautions. Additionally, a reaction workflow and a proposed signaling pathway are visualized using diagrams.
Introduction
The reduction of alkyl nitrites to their corresponding alcohols is a fundamental transformation in organic synthesis. The use of tin metal in the presence of concentrated hydrochloric acid is a well-established method for the reduction of various nitrogen-containing functional groups, including nitro compounds and oximes. In this application, this compound is reduced to ethanol, with the nitrogen atom being converted to ammonia. The overall balanced chemical equation for this reaction is:
2 CH₃CH₂ONO + 3 Sn + 14 HCl → 2 CH₃CH₂OH + 3 SnCl₄ + 2 NH₄Cl + 2 H₂O
This method, while effective, is a classical procedure and has been largely superseded by modern reducing agents that offer higher yields, milder reaction conditions, and easier product isolation. However, understanding this protocol can be valuable for educational purposes and in specific research contexts where classical methods are being explored.
Data Presentation
Due to the lack of specific published quantitative data for this reaction, the following table outlines the theoretical inputs and expected outputs for a representative laboratory-scale synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| This compound (C₂H₅NO) | 7.5 g (0.1 mol) | Starting material. |
| Tin (Sn), granular | 17.8 g (0.15 mol) | Reducing agent (a 1.5 molar equivalent is suggested). |
| Concentrated HCl (~37%) | 100 mL | Acidic medium and source of protons. |
| Products (Theoretical) | ||
| Ethanol (C₂H₅OH) | 4.6 g (0.1 mol) | Desired product. |
| Tin(IV) Chloride (SnCl₄) | 39.1 g (0.15 mol) | Byproduct, remains in the aqueous phase. |
| Ammonium Chloride (NH₄Cl) | 5.35 g (0.1 mol) | Byproduct, remains in the aqueous phase. |
| Reaction Conditions | ||
| Temperature | 60-70 °C | A moderately elevated temperature is typical for Sn/HCl reductions. |
| Reaction Time | 2-3 hours | Estimated time for complete reaction. |
| Expected Yield | 60-70% (Estimated) | Based on typical yields for similar classical reduction reactions. |
| Purity of Isolated Product | >95% (after fractional distillation) | Purification is necessary to remove water and other potential impurities. |
Experimental Protocol
3.1. Materials and Reagents
-
This compound (C₂H₅NO)
-
Tin (Sn), granular
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Hydroxide (NaOH) pellets or concentrated solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Distilled Water
-
Boiling chips
3.2. Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with a stirrer
-
Thermometer
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Distillation apparatus (including a fractionating column)
-
pH paper or a pH meter
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
3.3. Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the granular tin (17.8 g, 0.15 mol).
-
Addition of HCl: To the flask, add concentrated hydrochloric acid (50 mL) slowly through the dropping funnel. The reaction between tin and HCl is exothermic. Allow the initial reaction to subside.
-
Addition of this compound: In the dropping funnel, place the this compound (7.5 g, 0.1 mol). Add the this compound dropwise to the stirred mixture of tin and HCl over a period of 30 minutes. Control the rate of addition to maintain a manageable reaction temperature. Use the remaining 50 mL of concentrated HCl to rinse the dropping funnel and add it to the reaction mixture.
-
Reaction: After the addition is complete, heat the mixture to 60-70 °C using a heating mantle. Maintain this temperature and continue stirring for 2-3 hours. The reaction is complete when the tin has dissolved.
-
Work-up - Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully neutralize the excess acid by adding a concentrated solution of sodium hydroxide. This step is highly exothermic and should be performed with caution in a fume hood. The goal is to make the solution strongly basic (pH > 10) to precipitate tin salts as tin(IV) hydroxide (Sn(OH)₄).
-
Isolation of Ethanol - Distillation: The ethanol can be separated from the aqueous mixture by distillation. Add a few boiling chips to the flask and set up for simple distillation. Gently heat the mixture to distill the ethanol-water azeotrope.
-
Purification - Fractional Distillation: The collected distillate will be an aqueous solution of ethanol. For higher purity, perform a fractional distillation to separate the ethanol from the water.
-
Drying and Characterization: The purified ethanol can be further dried using a suitable drying agent like anhydrous magnesium sulfate. The final product can be characterized by its boiling point (78.37 °C) and spectroscopic methods such as NMR and IR spectroscopy.
3.4. Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The neutralization with sodium hydroxide is highly exothermic and can cause splashing. Add the base slowly and with cooling.
-
This compound is volatile and flammable. Avoid open flames.
Visualizations
4.1. Signaling Pathway (Reaction Mechanism)
The reduction of this compound with Sn/HCl is a multi-step process. The tin metal acts as the reducing agent, providing electrons, while HCl provides the protons. The overall transformation involves the cleavage of the O-N and N=O bonds.
Caption: Proposed mechanism for the reduction of this compound.
4.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the reduction of this compound to ethanol.
Caption: Experimental workflow for ethanol synthesis.
Ethyl Nitrite: A Versatile Alternative for the Sandmeyer Reaction in Modern Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of primary aryl amines into a wide array of functionalized aromatic compounds via diazonium salt intermediates. Traditionally, this transformation relies on the use of sodium nitrite in aqueous acidic media. This application note details the use of ethyl nitrite as an effective alternative diazotizing agent, particularly advantageous for reactions requiring non-aqueous or anhydrous conditions. The protocols provided herein offer a comprehensive guide to employing this compound for the synthesis of aryl bromides, complete with comparative data against the conventional sodium nitrite method.
Introduction
The Sandmeyer reaction, first reported by Traugott Sandmeyer in 1884, is a powerful synthetic tool for the introduction of halide, cyanide, and other functionalities onto an aromatic ring. The reaction proceeds through a two-step mechanism: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a copper-catalyzed radical-nucleophilic aromatic substitution.
While the use of sodium nitrite (NaNO₂) in the presence of a mineral acid is the most common method for the formation of the diazonium salt, it necessitates aqueous conditions. This can be problematic for substrates that are sensitive to water or have poor solubility in aqueous media. Alkyl nitrites, such as this compound, have emerged as valuable alternatives, allowing the diazotization to be performed under anhydrous or non-aqueous conditions. This expands the scope of the Sandmeyer reaction to a broader range of substrates and can lead to improved yields and cleaner reactions in certain cases.
This document provides a detailed protocol for the use of this compound in the Sandmeyer bromination of anilines and presents a comparison of reported yields with the traditional sodium nitrite method.
Reaction and Mechanism
The overall transformation in a Sandmeyer reaction involves the replacement of an amino group on an aromatic ring with a nucleophile. The key intermediate is the highly reactive aryldiazonium salt.
The currently accepted mechanism for the copper(I)-catalyzed Sandmeyer reaction is a radical process. It is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt, which then expels nitrogen gas to form an aryl radical. This radical then abstracts a halogen from the copper(II) halide, regenerating the copper(I) catalyst and forming the final aryl halide product. The detection of biaryl byproducts lends support to this radical mechanism.
The formation of the aryldiazonium salt using this compound proceeds via the in situ generation of the nitrosonium ion (NO⁺) or a related nitrosating species in a non-aqueous solvent.
Advantages of Using this compound
-
Anhydrous Conditions: Enables the reaction of water-sensitive substrates.
-
Homogeneous Reaction Mixtures: Improved solubility of organic substrates in non-aqueous solvents.
-
Mild Reaction Conditions: Often allows for reactions to be carried out at lower temperatures.
-
Potentially Higher Yields: Can lead to improved yields for specific substrates compared to the traditional method.[1]
Experimental Protocols
Protocol 1: Sandmeyer Bromination using this compound (Anhydrous Conditions)
This protocol is adapted from the procedure described by Özkan et al. for the facile synthesis of bromobenzenes.[1][2]
Materials:
-
Substituted aniline
-
Concentrated hydrochloric acid (HCl)
-
This compound
-
Carbon tetrachloride (CCl₄)
-
Bromine (Br₂)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Diethyl ether
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser)
Procedure:
-
Formation of the Anilinium Salt: In a round-bottom flask, a quick reaction of the chosen aniline with concentrated HCl produces the corresponding anilinium salt.[1]
-
Diazotization: The anilinium salt is suspended in a suitable anhydrous solvent (e.g., diethyl ether). The mixture is cooled to –5 to 0 °C in an ice-salt bath. This compound (1 equivalent) is added dropwise over a period of 30 minutes, ensuring the temperature is maintained. The formation of the diazonium salt may be observed as a precipitate.[3]
-
Bromination: In a separate flask, a mixture of carbon tetrachloride, bromine (1 equivalent), and a catalytic amount of ammonium persulfate is prepared and heated to reflux for 15 minutes to generate bromine radicals.[1][3]
-
Reaction: The freshly prepared diazonium salt is then carefully added to the bromine radical solution. The reaction mixture is stirred and may be gently heated to ensure completion.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude aryl bromide. The product can be further purified by column chromatography or distillation.
Protocol 2: Traditional Sandmeyer Bromination using Sodium Nitrite (Aqueous Conditions)
This is a general procedure for the classic Sandmeyer reaction.
Materials:
-
Substituted aniline
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Standard laboratory glassware and equipment
Procedure:
-
Formation of the Diazonium Salt: The substituted aniline is dissolved in aqueous hydrobromic acid. The solution is cooled to 0–5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, keeping the temperature below 5 °C. The reaction is stirred for an additional 15-30 minutes at this temperature.
-
Preparation of the Copper(I) Bromide Solution: Copper(I) bromide is dissolved in hydrobromic acid.
-
Reaction: The cold diazonium salt solution is slowly added to the copper(I) bromide solution. The mixture is allowed to warm to room temperature and may be heated to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.
-
Work-up: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined and washed with water, aqueous sodium hydroxide solution to remove any phenolic byproducts, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude product is purified by distillation or column chromatography.
Data Presentation
The following table provides a comparison of reported yields for the synthesis of various substituted bromobenzenes using the this compound method described by Özkan et al. and a traditional sodium nitrite/HBr method.
| Aniline Derivative | Product | Yield (%) with this compound[1] | Yield (%) with NaNO₂/HBr |
| Aniline | Bromobenzene | 55-80 | 73-81 |
| 4-Methylaniline | 4-Bromo-1-methylbenzene | 55-80 | 78 |
| 4-Methoxyaniline | 4-Bromo-1-methoxybenzene | 55-80 | 70-79 |
| 4-Chloroaniline | 4-Bromo-1-chlorobenzene | 55-80 | 70 |
| 4-Nitroaniline | 4-Bromo-1-nitrobenzene | 55-80 | 85-95 |
Note: Yields for the NaNO₂/HBr method are compiled from various sources and may not have been obtained under identical conditions to the this compound method.
Visualizations
Caption: Mechanism of the Sandmeyer Reaction.
Caption: Workflow for Sandmeyer Bromination.
Conclusion
This compound serves as a highly effective alternative to sodium nitrite for the diazotization step in the Sandmeyer reaction. Its use is particularly indicated for substrates that require anhydrous or non-aqueous reaction conditions. The protocol provided for the synthesis of aryl bromides demonstrates a practical application of this methodology. While the traditional sodium nitrite method remains a robust and widely used procedure, the use of this compound expands the synthetic utility of the Sandmeyer reaction, offering a valuable tool for researchers and drug development professionals working with a diverse range of aromatic compounds. Further investigation into the direct comparison of these methods under identical conditions for a wider array of substrates would be beneficial for a more comprehensive understanding of their relative merits.
References
Preparation of standardized ethyl nitrite gas for experimental use
Application Note & Protocol
Topic: Preparation and Standardization of Ethyl Nitrite Gas for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound (C₂H₅NO₂) is a volatile alkyl nitrite that serves as a potent nitric oxide (NO) donor in biomedical research. Its ability to release NO makes it a valuable tool for studying physiological processes mediated by the NO signaling pathway, such as vasodilation and neurotransmission.[1] The inherent instability and volatility of this compound necessitate standardized procedures for its synthesis and the preparation of gas mixtures to ensure experimental reproducibility and safety.[2] This document provides detailed protocols for the laboratory synthesis of liquid this compound and its subsequent preparation into a standardized gas mixture for experimental applications.
Physicochemical Properties of this compound
A summary of the key properties of this compound is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C₂H₅NO₂[3] |
| Molar Mass | 75.07 g/mol [3] |
| Appearance | Colorless to yellowish volatile liquid[3][4] |
| Odor | Characteristic sweet, rum-like, or fruity odor[4] |
| Boiling Point | 17 °C (63 °F)[5] |
| Flash Point | -35 °C (-31 °F)[4] |
| Solubility | Slightly soluble in water; miscible with ethanol and ether[4] |
| Stability | Decomposes in light and spontaneously at temperatures above 90°C (194°F)[3][4] |
Biological Activity and Signaling Pathway
This compound's primary biological effect is mediated through its decomposition to release nitric oxide (NO).[1] NO is a critical signaling molecule that activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This cascade ultimately results in smooth muscle relaxation and vasodilation.
References
- 1. This compound Reagent|C~2~H~5~NO~2~|For Research [benchchem.com]
- 2. CN102539202B - Preparation method for this compound standard gas - Google Patents [patents.google.com]
- 3. Cas 109-95-5,this compound | lookchem [lookchem.com]
- 4. This compound | C2H5ONO | CID 8026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Ethyl Nitrite as an S-Nitrosylating Agent in Biochemical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-nitrosylation is a reversible post-translational modification involving the covalent attachment of a nitric oxide (NO) moiety to the thiol group of a cysteine residue within a protein, forming an S-nitrosothiol (SNO). This modification is a key mechanism in NO-dependent signaling, regulating a vast array of cellular processes, including vasodilation, neurotransmission, and apoptosis. The dysregulation of S-nitrosylation is implicated in numerous pathological conditions, making the study of S-nitrosylating agents a critical area of research.
Ethyl nitrite (C₂H₅NO₂) is an alkyl nitrite that has garnered attention as an S-nitrosylating agent. It can be prepared from ethanol and has been used as a therapeutic gas (ENO) in clinical settings, for instance, to normalize S-nitrosothiol levels in patients with pulmonary arterial hypertension.[1][2] Its gaseous nature allows for delivery via inhalation, offering potential advantages over other S-nitrosylating agents that may require cellular uptake and processing.[2]
These application notes provide an overview of the use of this compound in biochemical studies, including protocols for its preparation and for the detection of protein S-nitrosylation. While detailed protocols for the direct in vitro S-nitrosylation of purified proteins using this compound are not extensively documented in readily available literature, this document provides protocols for closely related applications and essential downstream detection methods.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂H₅NO₂ | [3] |
| Molar Mass | 75.07 g/mol | [4] |
| Appearance | Clear colorless to yellow liquid | [4] |
| Boiling Point | 17 °C | [4] |
| Solubility in Water | Decomposes | [4] |
| Storage Temperature | Refrigerator | [4] |
Table 2: Comparison of Common S-Nitrosylating Agents
| Agent | Common Form | Typical Concentration Range (in vitro) | Notes |
| This compound (ENO) | Gas / Solution in Ethanol | Not well-documented for in vitro protein S-nitrosylation | Gaseous form used therapeutically.[2] Solution is volatile and decomposes in water.[4] |
| S-Nitrosoglutathione (GSNO) | Aqueous Solution | 10 µM - 1 mM | A physiologically relevant NO donor.[2] Used to study the effects of S-nitrosylation on enzyme activity and protein-protein interactions.[5] |
| S-Nitrosocysteine (CysNO) | Aqueous Solution | 100 µM - 200 µM | Used to induce S-nitrosylation in cell culture. |
| Sodium Nitroprusside (SNP) | Aqueous Solution | 50 µM - 1 mM | Releases NO upon decomposition, which can then lead to S-nitrosylation.[1] |
Experimental Protocols
Protocol 1: Preparation of Gaseous this compound
This protocol describes a method for the continuous generation of gaseous this compound for experimental use. Caution: this compound is flammable and toxic; this procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[4][6]
Materials:
-
Sodium nitrite (NaNO₂)
-
95% Ethanol
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
Two 2.5 L bottles with two-holed rubber stoppers
-
Glass tubing
-
Screw clamp
-
Mechanical stirrer (optional)
Procedure:
-
Prepare Solution I: In a 6 L bottle, dissolve 620 g of sodium nitrite in water, add 285 mL of 90% denatured alcohol (or its equivalent), and bring the total volume to 2.5 L with water.
-
Prepare Solution II: In a separate 2.5 L bottle, carefully add 255 mL of concentrated sulfuric acid to a mixture of 210 g of alcohol and water, and dilute with water to a final volume of 2.5 L.
-
Assemble the Apparatus: Fit both bottles with two-holed rubber stoppers and glass tubing as shown in the diagram below. The outlet of the bottle containing Solution II should be connected via tubing with a screw clamp to one of the holes in the stopper of the bottle containing Solution I. The second hole in the stopper of the Solution I bottle will serve as the gas outlet.
-
Generate this compound Gas: Slowly add Solution II to Solution I by regulating the flow with the screw clamp. A mechanical stirrer in the lower bottle (Solution I) can help ensure a steady evolution of gas. The generated this compound gas will exit through the outlet tube.
Protocol 2: Synthesis of S-nitroso-l-cysteine ethyl ester (SNCEE) using this compound
This protocol describes the use of this compound to synthesize a lipophilic S-nitrosothiol, which can be used to study intracellular S-nitrosylation.[6]
Materials:
-
l-cysteine ethyl ester hydrochloride (CEE·HCl)
-
This compound (as a solution, e.g., 10-20% in ethanol)
-
Methanol
-
Acetone
-
Rotary evaporator
Procedure:
-
In a suitable flask, dissolve 1 g of l-cysteine ethyl ester hydrochloride in 5 mL of methanol.
-
Cool the solution to 0-4 °C in an ice bath.
-
Slowly add 0.4 mL of this compound solution to the cooled CEE·HCl solution while stirring.
-
Incubate the reaction mixture for 15 minutes at 0-4 °C.
-
Remove the solvent and excess reagents using a rotary evaporator at 37 °C until dryness.
-
The resulting red crystals of S-nitroso-l-cysteine ethyl ester hydrochloride can be recrystallized from acetone.
Protocol 3: Detection of Protein S-Nitrosylation using the Biotin-Switch Technique (BST)
This is a widely used method to detect S-nitrosylated proteins in a complex biological sample.[7]
Materials:
-
HENS buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7)
-
Blocking buffer: HENS buffer with 2.5% SDS and 20 mM methyl methanethiosulfonate (MMTS)
-
Acetone (pre-chilled to -20 °C)
-
Resuspension buffer: HENS buffer with 1% SDS
-
Ascorbate solution (400 mM in HENS buffer, freshly prepared)
-
Biotin-HPDP (1 mM in DMF)
-
NeutrAvidin-agarose beads
-
Wash buffer (20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, pH 7.7)
-
Elution buffer (20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol, pH 7.7)
Procedure:
-
Sample Preparation and Blocking:
-
Lyse cells or tissues in HENS buffer.
-
Add 4 volumes of blocking buffer to the protein sample.
-
Incubate at 50 °C for 30 minutes with frequent vortexing to block free thiol groups.
-
-
Protein Precipitation:
-
Add 3 volumes of pre-chilled acetone and incubate at -20 °C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Wash the pellet twice with 70% acetone.
-
-
Biotinylation:
-
Resuspend the protein pellet in resuspension buffer.
-
Add 1/3 volume of ascorbate solution to selectively reduce S-nitrosothiols to free thiols.
-
Add 1/10 volume of Biotin-HPDP solution and incubate at room temperature for 1 hour in the dark.
-
-
Affinity Capture:
-
Pre-wash NeutrAvidin-agarose beads with wash buffer.
-
Add the biotinylated protein sample to the beads and incubate at 4 °C for 1 hour with gentle rotation.
-
Wash the beads extensively with wash buffer.
-
-
Elution and Analysis:
-
Elute the captured proteins by incubating the beads with elution buffer at room temperature for 20 minutes.
-
Analyze the eluted proteins by Western blotting using an antibody against the protein of interest.
-
References
- 1. Quantitative analysis of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. GAPDH Mediates Nitrosylation of Nuclear Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Nitric oxide-mediated S-Nitrosylation contributes to signaling transduction in human physiological and pathological status (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Photochemical Decomposition of Ethyl Nitrite for Radical Generation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The photochemical decomposition of ethyl nitrite (CH₃CH₂ONO) serves as a clean and efficient source for generating ethoxy (CH₃CH₂O•) and nitric oxide (NO•) radicals. This process is initiated by the absorption of near-UV radiation, leading to the homolytic cleavage of the weak O-NO bond. The generated radicals are highly reactive intermediates valuable in various research areas, including atmospheric chemistry simulations, mechanistic studies of radical-mediated reactions, and functionalization of complex organic molecules in drug development, notably through reactions like the Barton nitrite photolysis.
Principle and Mechanism
The fundamental principle involves the photolysis of the O-NO bond in this compound upon absorption of a photon (hν). The primary decomposition pathway is the generation of an ethoxy radical and a nitric oxide radical.
Primary Photochemical Decomposition: CH₃CH₂ONO + hν (λ ≈ 300-400 nm) → CH₃CH₂O• + NO•
The ethoxy radical can then undergo further reactions, such as hydrogen abstraction, addition to unsaturated bonds, or in the presence of oxygen, it can form acetaldehyde and a hydroperoxyl radical (HO₂•).[1]
Caption: Primary photolysis pathway of this compound.
Quantitative Data
The efficiency of radical generation is dependent on the photolysis wavelength and the quantum yield of the reaction. While extensive data for various alkyl nitrites exists, specific quantitative values for this compound can be inferred from related studies.
| Parameter | Value / Range | Wavelength (nm) | Notes |
| Absorption Maximum (λmax) | ~354 nm | 300 - 400 | This compound shows strong absorption in the near-UV range. |
| Photodissociation Products | C₂H₅O• + NO• | 28,810 cm⁻¹ (~347 nm) | This is the primary and dominant channel.[2] |
| Fragment Translational Energy | Most probable: ~6000 cm⁻¹ | 28,810 cm⁻¹ (~347 nm) | This accounts for about 36% of the excess energy post-bond cleavage.[2] |
| Dissociation Lifetime | < 2 x 10⁻¹³ s | 28,810 cm⁻¹ (~347 nm) | The dissociation is rapid, occurring in less than a molecular rotational period.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard methods for preparing alkyl nitrites.[3] this compound is volatile and potentially explosive; this synthesis should be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Sodium nitrite (NaNO₂)
-
Ethanol (CH₃CH₂OH)
-
Sulfuric acid (H₂SO₄), 50% aqueous solution
-
Ice-water bath
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the three-necked flask in an ice-water bath on a magnetic stirrer.
-
Add a saturated aqueous solution of sodium nitrite and an equimolar amount of ethanol to the flask. Begin stirring.
-
Fill the dropping funnel with a 50% solution of sulfuric acid.
-
Add the sulfuric acid dropwise to the stirred ethanol/nitrite mixture. Maintain the temperature of the reaction mixture at 0°C.
-
This compound will be formed as a yellowish, volatile liquid.[4] It can be used directly as a gaseous mixture or condensed in a cold trap if a purified sample is required.
-
The output gas should be flushed with an inert carrier gas (e.g., N₂ or Ar) directly into the reaction chamber or trapping solution.
Protocol 2: General Photochemical Radical Generation
This protocol outlines a general setup for the photolysis of this compound to generate radicals for subsequent reactions or analysis.
Equipment:
-
Photoreactor (e.g., a quartz or borosilicate glass reaction vessel)
-
UV lamp (e.g., high-pressure mercury lamp, which emits strongly in the 300-400 nm range)[5]
-
Gas handling system for introducing this compound and carrier gas
-
Analytical instrument (e.g., Gas Chromatograph-Mass Spectrometer (GC-MS), FTIR spectrometer, or Electron Spin Resonance (ESR) spectrometer with a spin trap).
Caption: Workflow for this compound photolysis.
Procedure:
-
Prepare a solution of the substrate to be studied in a suitable solvent within the photoreactor. The solvent should be transparent to the UV radiation being used.
-
Purge the system with an inert gas (N₂ or Ar) for 15-30 minutes to remove oxygen, which can react with the generated radicals.
-
Introduce a controlled flow of gaseous this compound diluted in the inert carrier gas into the reaction vessel.
-
Turn on the UV lamp to initiate photolysis. The reaction time will vary depending on the lamp intensity, quantum yield, and desired conversion.
-
During or after irradiation, monitor the reaction mixture using the chosen analytical technique. For radical detection, a spin-trapping agent (e.g., DMPO, PBN) can be added to the substrate solution before irradiation to form stable radical adducts detectable by ESR.
Application: C-H Functionalization (Barton Reaction)
A classic application of alkyl nitrite photolysis is the Barton reaction, which enables remote C-H functionalization.[6][7] An alkoxy radical generated from the nitrite ester abstracts a hydrogen atom from a sterically accessible δ-carbon via a 6-membered transition state. The resulting carbon-centered radical is then trapped by the co-generated nitric oxide.
Caption: Key steps of the Barton nitrite photolysis.
This reaction is a powerful tool for introducing functionality into complex molecules like steroids and alkaloids at otherwise unreactive C-H bonds.[6][8]
Safety Precautions:
-
This compound: Highly flammable, volatile, and can be narcotic in high concentrations.[4] Handle only in a well-ventilated fume hood. Avoid heat, sparks, and open flames.
-
Nitric Oxide (NO•): A toxic gas. Ensure the experimental setup is sealed or properly vented to an appropriate scrubbing system.
-
UV Radiation: Use appropriate shielding (e.g., UV-blocking safety glasses, reactor housing) to prevent exposure to harmful UV rays.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular beam studies of this compound photodissociation - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cas 109-95-5,this compound | lookchem [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Barton reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of ethyl nitrite synthesis with different acid catalysts
Welcome to the technical support center for ethyl nitrite synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this compound, with a focus on improving yield through the use of different acid catalysts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions to improve experimental outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Reaction: Insufficient acid catalyst, poor mixing, or incorrect stoichiometry. | - Ensure the correct molar ratios of reactants as specified in the protocol.- Use a strong acid catalyst like sulfuric acid or hydrochloric acid.[1][2]- Ensure vigorous stirring throughout the reaction to maximize contact between reactants. |
| Decomposition of Product: this compound is unstable and has a low boiling point (17°C). It can decompose, especially at higher temperatures or upon exposure to air and light.[3][4] | - Maintain a low reaction temperature, ideally between 0-5°C, using an ice bath.[5]- Work in a well-ventilated fume hood and minimize exposure of the product to air and light.[3][4]- Use the synthesized this compound immediately or store it in a cool, dark place. | |
| Loss during Workup: this compound is volatile and can be lost during extraction and purification steps. It also has some solubility in the aqueous layer, which can lead to losses.[1] | - Use ice-cold water for washing steps to minimize the solubility of this compound.[5]- Perform extractions and separations quickly and efficiently.- Consider a setup to capture the gaseous this compound and dissolve it in cold ethanol.[1] | |
| Side Reactions: Formation of byproducts such as ethyl nitrate (especially with nitric acid), or oxidation of the alcohol. | - Use a non-oxidizing strong acid like sulfuric acid or hydrochloric acid instead of nitric acid to avoid the formation of ethyl nitrate.[6]- Maintain low temperatures to suppress side reactions. | |
| Formation of a Yellow Precipitate during Washing | Reaction with Sodium Carbonate: Washing with a concentrated sodium carbonate solution can cause the precipitation of salts, leading to product loss during separation.[7] | - Use a dilute solution of sodium carbonate (e.g., 0.6%) for washing to neutralize excess acid without causing excessive precipitation.[5] |
| Inconsistent Results | Variability in Reagent Quality: Purity of sodium nitrite, ethanol, and acid can affect the reaction outcome. | - Use high-purity, anhydrous reagents whenever possible. |
| Inadequate Temperature Control: Fluctuations in temperature can lead to inconsistent reaction rates and product decomposition. | - Use a reliable cooling system and monitor the temperature of the reaction mixture closely. | |
| Difficulty in Product Isolation | Low Boiling Point: The very low boiling point of this compound makes it challenging to handle and isolate. | - Use a distillation apparatus with a highly efficient condenser cooled with a freezing mixture to collect the volatile product.[1] |
Frequently Asked Questions (FAQs)
Q1: Which acid catalyst provides a better yield for this compound synthesis, sulfuric acid or hydrochloric acid?
Q2: What is the optimal temperature for this compound synthesis?
The synthesis of this compound is an exothermic reaction, and the product is highly volatile and prone to decomposition at elevated temperatures. Therefore, it is crucial to maintain a low temperature throughout the reaction. The recommended temperature range is typically between 0°C and 5°C.[5] Exceeding this temperature can significantly decrease the yield due to product loss and increased side reactions.
Q3: What are the main side products to be aware of during the synthesis?
The primary side products depend on the reagents and reaction conditions.
-
Oxides of Nitrogen (NOx): These can be formed, especially if the reaction temperature is not well-controlled.[3][4]
-
Ethyl Nitrate: This can be a significant byproduct if nitric acid is used as the catalyst.[6]
-
Unreacted Starting Materials: Incomplete reaction will leave ethanol and sodium nitrite in the mixture.
-
Water: As a byproduct of the esterification reaction.
Q4: How can I purify the synthesized this compound?
Purification is essential to remove unreacted starting materials, acid catalyst, and side products. A common purification sequence involves:
-
Separation: Decanting the this compound layer from the aqueous layer containing sodium sulfate (if sulfuric acid is used).[5]
-
Washing:
-
Drying: Using a suitable drying agent like anhydrous potassium carbonate.[5]
-
Distillation: Fractional distillation can be used for further purification, but it must be done with extreme care due to the low boiling point of this compound. A highly efficient condenser is necessary.
Q5: How can I confirm the synthesis and purity of this compound?
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying this compound and any potential impurities.[3][4][8] The mass spectrum of this compound will show characteristic fragmentation patterns that can be used for confirmation.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid
This protocol is adapted from established laboratory procedures.[5]
Materials:
-
Sulfuric acid (H₂SO₄, concentrated)
-
Ethanol (90%)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
-
Sodium carbonate (monohydrate)
-
Anhydrous potassium carbonate
Procedure:
-
In a flask, carefully add 40 ml of concentrated sulfuric acid to 120 ml of water and allow the solution to cool to room temperature.
-
In a separate beaker, prepare a mixture of 85 ml of 90% ethanol and 85 ml of water.
-
Add the cooled, diluted sulfuric acid to the ethanol-water mixture. Cool this final mixture to 0°C in an ice bath.
-
Prepare a solution of 100 g of sodium nitrite in 280 ml of water and filter it to remove any impurities.
-
Slowly add the filtered sodium nitrite solution dropwise to the cooled acidic ethanol mixture while maintaining the temperature below 5°C with vigorous stirring.
-
After the addition is complete, decant the liquid from the precipitated sodium sulfate crystals.
-
Transfer the liquid to a pre-chilled separatory funnel. The upper layer is the this compound.
-
Wash the this compound layer first with 20 ml of ice-cold water, and then with 15 ml of a 0.6% sodium carbonate solution.
-
Carefully separate the this compound layer and dry it over anhydrous potassium carbonate.
-
Filter the dried this compound to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. Sciencemadness Discussion Board - this compound synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Cas 109-95-5,this compound | lookchem [lookchem.com]
- 3. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Formation of this compound in vivo after ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for the purification of crude ethyl nitrite in the lab
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the laboratory-scale purification of crude ethyl nitrite.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction: Insufficient mixing or incorrect stoichiometry of reactants. | Ensure thorough mixing during the reaction and use a slight excess of sodium nitrite. |
| Decomposition during reaction: Temperature not kept sufficiently low during the addition of acid. This compound is volatile (boiling point 17 °C) and unstable.[1] | Maintain a reaction temperature below 5 °C using an ice bath during the entire acid addition process.[1] | |
| Loss during workup: Significant dissolution of this compound in the aqueous washing solutions. | Use ice-cold water for washing to minimize solubility. Perform washes quickly. | |
| Decomposition during purification: Presence of residual acid can catalyze decomposition. Exposure to light and air also promotes degradation.[2] | Neutralize any residual acid by washing with a cold, dilute sodium carbonate solution.[1] Protect the this compound from light and air throughout the purification process. | |
| Product is Yellow | Presence of nitrogen oxides: Decomposition of this compound can form colored nitrogen oxides.[2] | A faint yellow color is common. If the color is intense, it indicates significant decomposition. Ensure all purification steps are performed at low temperatures and with minimal exposure to air and light. |
| Presence of organic impurities: Byproducts from the synthesis, such as nitroethane or acetaldehyde, may be present.[1] | Fractional distillation can be used to separate this compound from less volatile impurities. | |
| Difficulty in Separating Layers During Washing | Formation of an emulsion: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, making layer separation difficult. | Gently invert the separatory funnel multiple times to mix the layers instead of vigorous shaking. If an emulsion forms, allowing it to stand for a period or adding a small amount of brine may help to break it. |
| Product Decomposes Rapidly Upon Storage | Presence of impurities: Residual acid or water can accelerate decomposition.[2] | Ensure the product is thoroughly washed to remove acid and completely dried with a suitable drying agent like anhydrous potassium carbonate before storage.[1] |
| Improper storage conditions: Exposure to heat, light, or air will cause decomposition.[2] | Store the purified this compound in a tightly sealed, amber-colored container at low temperatures (refrigeration is recommended).[3] Storing under an inert atmosphere (e.g., nitrogen or argon) can also enhance stability. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from sodium nitrite and ethanol?
A1: The most common impurities include:
-
Unreacted starting materials: Ethanol and the acid used (e.g., sulfuric or hydrochloric acid).
-
Water: From the aqueous solutions used in the synthesis and workup.
-
Byproducts: Nitroethane can be a significant byproduct, especially if the reaction temperature is not well-controlled.[1] Acetaldehyde and ethyl acetate can also be formed.
-
Decomposition products: Oxides of nitrogen may be present due to the instability of this compound.[2]
Q2: What is the purpose of washing the crude this compound with a sodium carbonate solution?
A2: The sodium carbonate wash is crucial for neutralizing and removing any residual acid from the synthesis step.[1] Acids can catalyze the decomposition of this compound, so their complete removal is essential for the stability of the final product.[2]
Q3: What is a suitable drying agent for this compound?
A3: Anhydrous potassium carbonate is a suitable drying agent for this compound as it is a basic salt that will not introduce an acidic environment.[1] Anhydrous sodium sulfate can also be used. Avoid acidic drying agents like anhydrous calcium chloride, as they can promote decomposition.
Q4: What are the key considerations for purifying this compound by distillation?
A4: Due to its low boiling point (17 °C) and instability, distillation of this compound requires special precautions:
-
Low Temperature: The distillation should be performed at a low temperature, which may require the use of a cooled receiving flask.
-
Inert Atmosphere: Performing the distillation under an inert atmosphere (e.g., nitrogen) can help to prevent decomposition.
-
Avoid Overheating: Do not distill to dryness, as this can increase the risk of decomposition of residual material.
Q5: How can I confirm the purity of my this compound sample?
A5: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for determining the purity of this compound and identifying any volatile impurities.[4][5]
Experimental Protocols
Detailed Methodology for Washing and Drying Crude this compound
-
Preparation: After synthesis, carefully separate the upper this compound layer from the aqueous layer using a pre-chilled separatory funnel.
-
Water Wash: Add a small volume of ice-cold deionized water to the separatory funnel containing the crude this compound. Gently invert the funnel 3-4 times to wash the organic layer. Allow the layers to separate and drain the aqueous (lower) layer.
-
Sodium Carbonate Wash: Add a small volume of a cold, dilute (e.g., 0.6%) sodium carbonate solution to the separatory funnel.[1] Again, gently invert the funnel to mix the layers. This step will neutralize any residual acid. Vent the separatory funnel frequently to release any pressure buildup. After the layers have separated, drain the aqueous layer.
-
Final Water Wash: Perform a final wash with ice-cold deionized water to remove any residual sodium carbonate. Drain the aqueous layer.
-
Drying: Transfer the washed this compound to a clean, dry flask. Add a suitable amount of anhydrous potassium carbonate and swirl gently.[1] Allow the mixture to stand for a period to ensure all water is absorbed. The liquid should be clear when it is dry.
-
Isolation: Carefully decant or filter the dried this compound from the drying agent into a pre-chilled storage container.
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting logic for addressing low yield in this compound purification.
References
Best practices for the safe handling and storage of ethyl nitrite
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the safe handling and storage of ethyl nitrite. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable and toxic substance.[1][2][3][4] The main hazards include:
-
Extreme Flammability: It is an extremely flammable gas and liquid with a low flash point and a wide explosive range.[1][3][5] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[1][3]
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[1][4][6] Inhalation can lead to headache, dizziness, increased pulse rate, decreased blood pressure, and unconsciousness.[3][7]
-
Instability: this compound can decompose when exposed to heat, light, or moisture.[2][3][5] It can decompose violently at temperatures above 194°F (90°C).[1][3] Contact with acid or acid fumes can lead to the emission of highly toxic nitrogen oxide fumes.[1][3]
Q2: What are the proper storage conditions for this compound?
A2: To ensure stability and prevent hazardous reactions, store this compound in a cool, dry, and well-ventilated area, protected from light.[1][6] Keep containers tightly closed.[1][6] It is recommended to store it in a refrigerator.[5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE is crucial to minimize exposure. The following should be worn:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1][2][6]
-
Skin Protection: Fire/flame resistant and impervious clothing, along with chemical-resistant gloves.[1][6] Always inspect gloves before use and wash hands thoroughly after handling.[6]
-
Respiratory Protection: In a well-ventilated area, respiratory protection may not be necessary. However, if exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) should be used.[1][2][4][6]
Q4: What should I do in case of an this compound spill?
A4: In the event of a spill, immediately take the following steps:
-
Evacuate all non-essential personnel from the area.[6]
-
Eliminate all ignition sources (e.g., open flames, sparks, hot surfaces).[1][3][6]
-
Ensure adequate ventilation.[6]
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or earth.[1][3]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1][3][8]
-
Wash the spill area thoroughly.[9]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Yellowing of this compound Solution | Decomposition due to exposure to light, heat, or air.[2] | Discard the solution according to hazardous waste disposal procedures. Ensure proper storage of new stock in a cool, dark, and tightly sealed container.[1][6] |
| Pressure Buildup in Container | Decomposition of this compound, leading to the formation of gaseous byproducts like nitrogen oxides.[1][2][3] This can be accelerated by elevated temperatures. | If it is safe to do so, vent the container in a well-ventilated area or fume hood. Cool the container before opening. If the container is bulging, treat it as an explosion hazard and evacuate the area. |
| Unexpected Reaction or Exotherm | Incompatibility with other reagents. This compound is a powerful oxidizing agent and reacts violently with reducing agents, acids, and certain metals.[3][4][5][10] | Immediately stop the addition of any reagents. If possible and safe, cool the reaction vessel. Review the experimental protocol to identify any incompatible substances. |
| Odor of Ether or Fruity Smell in the Lab | A leak from a container or experimental setup. | Immediately check all connections and containers for leaks. If a leak is found, and it is safe to do so, tighten the connection or transfer the material to a secure container in a fume hood. Ensure adequate ventilation. |
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | -31°F (-35°C) | [3][5] |
| Autoignition Temperature | 194°F (90°C) | [3] |
| Lower Explosive Limit (LEL) | 3% | [3] |
| Upper Explosive Limit (UEL) | 50% | [3] |
| Boiling Point | 63°F (17°C) | [3] |
| Vapor Density | 2.6 (Air = 1) | [2] |
| Recommended Storage Temperature | Refrigerator (2-8 °C) | [5] |
Experimental Protocols
Cited Experiment: Thermal Decomposition of this compound
-
Objective: To investigate the products and kinetics of the thermal decomposition of this compound.
-
Methodology:
-
This compound vapor is introduced into a heated reaction vessel at a controlled temperature (e.g., 161-201°C) and pressure.[11]
-
The reaction is allowed to proceed for a specific duration.
-
The composition of the gas mixture is analyzed at various time points using infrared spectroscopy to identify and quantify the decomposition products.[11]
-
Key products identified include nitrous oxide, acetaldehyde, ethyl alcohol, and nitric oxide.[11]
-
The rate of decomposition can be determined by monitoring the decrease in the concentration of this compound over time.[11]
-
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. This compound | C2H5ONO | CID 8026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Gas detectors and respiratory protection equipments C2H5NO2 (this compound), CAS number 109-95-5 [en.gazfinder.com]
- 5. Cas 109-95-5,this compound | lookchem [lookchem.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 109-95-5 Name: this compound [xixisys.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 11. pubs.acs.org [pubs.acs.org]
Identifying and minimizing byproducts in ethyl nitrite synthesis
Technical Support Center: Ethyl Nitrite Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The formation of byproducts is highly dependent on the synthetic route and reaction conditions. Common byproducts include:
-
Nitroethane: An isomer of this compound, its formation is favored at higher temperatures.[1][2]
-
Ethanol: Unreacted starting material can be carried over during distillation.[3]
-
Diethyl oxalate: Can be formed under certain catalytic conditions.[3]
-
Nitric acid: Can be generated, especially in vapor phase reactions if conditions are not optimized.[4]
-
Pyrophoric compounds: Potentially explosive materials can form, particularly during the distillation of mixtures containing this compound and nitroethane.[5]
Q2: How can I minimize the formation of nitroethane?
A2: Minimizing the formation of the nitroethane byproduct is critical for achieving high purity this compound. The key is stringent temperature control. The reaction should be maintained at a low temperature, ideally below 5°C, as higher temperatures favor the formation of nitroethane.[1]
Q3: My this compound yield is very low. What are the potential causes?
A3: Low yields of this compound can be attributed to several factors:
-
Inadequate Cooling: this compound has a very low boiling point (17°C).[6] If the reaction and collection vessels are not adequately cooled, a significant portion of the product can be lost due to evaporation.
-
Decomposition: this compound can be unstable and decompose, especially in the presence of acid or at elevated temperatures.
-
Solubility in the Aqueous Layer: A considerable amount of this compound may remain dissolved in the aqueous layer after the reaction, leading to losses during separation.[6]
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.
Q4: What are the best practices for safely handling and purifying this compound?
A4: this compound is a flammable, toxic, and potentially explosive compound that requires careful handling.
-
Ventilation: All work should be conducted in a well-ventilated fume hood.
-
Temperature Control: Due to its low boiling point and potential for exothermic decomposition, reactions and distillations must be carefully monitored and controlled.[6]
-
Inert Atmosphere: When distilling mixtures containing nitroethane, it is recommended to perform the distillation under an inert atmosphere to prevent the formation of pyrophoric byproducts.[5]
-
Washing: The crude this compound should be washed with ice-cold water and a dilute sodium carbonate solution to remove acidic impurities.[1][7]
-
Drying: Use an anhydrous drying agent like potassium carbonate to remove residual water.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant Nitroethane Peak in GC-MS | Reaction temperature was too high. | Maintain the reaction temperature below 5°C using an ice bath.[1] |
| Low Product Yield | Inadequate cooling of the reaction or receiving flask. | Ensure both the reaction vessel and the collection flask are kept at or below 0°C.[1][6] |
| Product loss during aqueous workup. | Minimize the volume of wash solutions and ensure they are ice-cold. Perform extractions quickly. | |
| Presence of Acidic Impurities | Incomplete neutralization during workup. | Wash the organic layer with a cold, dilute solution of sodium carbonate.[1][7] |
| Water Contamination in Final Product | Ineffective drying. | Use a suitable anhydrous drying agent such as potassium carbonate and ensure sufficient contact time.[1] |
| Discoloration of the Product | Presence of nitrogen oxides. | Purge the reaction setup with an inert gas (e.g., nitrogen or argon) before starting the reaction. |
Experimental Protocols
Synthesis of this compound via Sodium Nitrite and Sulfuric Acid
This protocol is based on a common laboratory-scale synthesis of this compound.
-
Preparation of Acidic Alcohol Solution: In a flask, add 40 ml of concentrated sulfuric acid to 120 ml of water. After cooling, add a mixture of 85 ml of 90% ethanol and 85 ml of water. Cool this mixture to 0°C in an ice bath.[1][7]
-
Preparation of Nitrite Solution: Prepare a solution of 100 g of sodium nitrite in 280 ml of water and filter it.
-
Reaction: Slowly add the sodium nitrite solution dropwise to the cooled acidic alcohol solution. It is crucial to maintain the reaction temperature below 5°C throughout the addition.[1][7]
-
Separation: Once the addition is complete, decant the liquid from any precipitated sodium sulfate. Transfer the liquid to a cooled separatory funnel. The upper layer is the crude this compound.
-
Washing: Wash the this compound layer first with 20 ml of ice-cold water, followed by 15 ml of a 0.6% sodium carbonate solution.[1][7]
-
Drying: Carefully separate the organic layer and dry it over anhydrous potassium carbonate.[1][7]
-
Isolation: Filter the dried this compound to remove the drying agent. The resulting product should be stored in a tightly sealed container at low temperature.
Identification and Quantification of Byproducts by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating, identifying, and quantifying the components of a mixture.
-
Sample Preparation: Dilute a small aliquot of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethanol).
-
GC Separation: Inject the diluted sample into the GC. The components will be separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 150°C) to elute all components.
-
MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library.
-
Quantification: The area under each peak in the gas chromatogram is proportional to the concentration of that component. By running a series of standards with known concentrations, a calibration curve can be generated to quantify the amount of this compound and its byproducts in the sample.
Visualizations
Caption: Workflow for the synthesis and analysis of this compound.
Caption: A logical flow for troubleshooting common issues in this compound synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. Nitroalkane Preparation FAQ [designer-drug.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. EP0057143B1 - Preparation of methyl or this compound from the corresponding alcohols in a vapor phase process - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Elimination of Nitrite Esters (in EtNO2 synthesis) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sciencemadness Discussion Board - this compound synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. sciencemadness.org [sciencemadness.org]
Addressing challenges in the quantification of ethyl nitrite by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of ethyl nitrite by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound by GC-MS?
A1: The primary challenges in quantifying this compound by GC-MS include its high volatility, thermal instability, and potential for degradation.[1][2] Sample matrix effects and the presence of interfering compounds can also complicate accurate quantification.[3] Additionally, the preparation of stable and accurate calibration standards is crucial and can be challenging.[4]
Q2: Should I use a direct injection or a headspace technique for this compound analysis?
A2: Due to its high volatility, headspace analysis, particularly using solid-phase microextraction (SPME), is often the preferred method for this compound quantification.[5][6] This technique minimizes the introduction of non-volatile matrix components into the GC system, which can cause contamination and interfere with the analysis. Direct injection can be used, but care must be taken to manage the solvent effect and potential for sample degradation in the hot injector.
Q3: Is derivatization necessary for the analysis of this compound?
A3: While this compound is volatile and can be analyzed directly, derivatization is a common strategy for improving chromatographic behavior and detection sensitivity of related nitrite compounds.[7][8][9] For instance, derivatization with pentafluorobenzyl bromide (PFB-Br) is a widely used technique for the analysis of nitrite and nitrate.[7][8][9][10][11] However, for this compound itself, direct headspace GC-MS is often sufficient.[5][6]
Q4: How can I prepare a reliable this compound standard for calibration?
A4: Preparing a stable and accurate this compound standard is critical for quantification. One approach involves the preparation of this compound standard gas.[4] This can be achieved by evacuating a container (e.g., a steel cylinder), introducing a known mass of liquid this compound, and then diluting it with an inert gas like high-purity nitrogen to the desired concentration.[4] The final concentration should be verified using GC-MS.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the injector liner or column.- Inappropriate injector temperature (too high or too low).- Co-elution with an interfering compound. | - Use a deactivated injector liner and a high-quality, inert GC column.- Optimize the injector temperature. A lower temperature might reduce degradation, while a higher temperature can improve volatilization.- Check for and resolve any co-eluting interferences by adjusting the GC temperature program or using a column with a different stationary phase. |
| Low or No Signal for this compound | - Degradation of this compound in the sample or during analysis.- Leaks in the GC-MS system.- Inefficient extraction or desorption (for SPME).- Low concentration of the analyte. | - Ensure proper sample storage (cool and dark) to prevent degradation.[1][2]- Perform a leak check on the GC-MS system.- Optimize SPME parameters (fiber type, extraction time, and temperature; desorption time and temperature).- Consider using a more sensitive ionization mode, such as negative-ion chemical ionization (NICI), if available and appropriate for a derivatized form.[12][13] |
| Poor Reproducibility | - Inconsistent sample preparation or injection volume.- Instability of standards or samples.- Variability in SPME fiber performance. | - Use an autosampler for consistent injection volumes.[14]- Prepare fresh standards daily and ensure consistent sample handling procedures.[15]- Condition SPME fibers before use and monitor their performance over time. |
| Matrix Interferences | - Co-eluting compounds from the sample matrix (e.g., biological fluids).- High concentrations of other volatile organic compounds. | - Optimize the GC temperature program to separate the analyte from interferences.- Use a more selective MS detection mode, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to target specific ions for this compound.[12][13][16]- Employ more rigorous sample cleanup procedures. |
| Shifting Retention Times | - Changes in carrier gas flow rate.- Column degradation or contamination. | - Check and adjust the carrier gas flow rate.- Bake out the column to remove contaminants or trim the front end of the column. |
Experimental Protocols
Protocol 1: Headspace SPME-GC-MS for this compound in Biological Samples
This protocol is adapted from methodologies used for the analysis of volatile compounds in biological matrices.[5][6]
-
Sample Preparation:
-
Collect blood, brain, or liver samples.[5]
-
For tissue samples, homogenize the tissue in a suitable buffer.
-
Place a known volume or weight of the sample (e.g., 1 mL of blood or homogenized tissue) into a headspace vial.
-
Add an internal standard (e.g., D5-ethyl nitrite) to each sample for accurate quantification.[5]
-
Seal the vial immediately with a PTFE-faced septum.
-
-
SPME Procedure:
-
Equilibrate the sample vial at a specific temperature (e.g., 30°C) for a set time (e.g., 5 minutes) in the autosampler tray.
-
Expose a conditioned SPME fiber (e.g., Carboxen/PDMS) to the headspace of the vial for a defined period (e.g., 15 minutes) to extract the volatile analytes.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC injector (e.g., 220°C).
-
Use a suitable capillary column (e.g., DB-5ms).
-
Program the oven temperature to separate this compound from other volatile compounds.
-
Use an appropriate mass spectrometer setting, such as electron ionization (EI) with selected ion monitoring (SIM) for target ions of this compound.
-
Protocol 2: Derivatization of Nitrite with PFB-Br for GC-MS Analysis
This protocol is based on the derivatization of nitrite, which can be a useful approach if this compound is unstable and converts to nitrite.[7][8][9][10][11]
-
Sample Preparation:
-
Derivatization Reaction:
-
Extraction:
-
Extract the PFB derivatives with an organic solvent like toluene or ethyl acetate.
-
Transfer the organic layer to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the organic extract into the GC-MS.
-
Use a suitable GC column and temperature program to separate the PFB derivatives.
-
Employ negative-ion chemical ionization (NICI) for high sensitivity, monitoring for the characteristic ions of the derivatized nitrite.[8]
-
Quantitative Data Summary
Table 1: GC-MS Method Validation Parameters for Nitrite Analysis (Illustrative)
| Parameter | Result |
| Linearity (Concentration Range) | 0.01 - 1.0 µmol/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Detection (LOD) | 0.005 µmol/mL |
| Precision (Coefficient of Variation) | < 10.4% |
| Accuracy (Recovery) | 91.9 - 122.7% |
This table is a composite of typical validation parameters reported in the literature for nitrite analysis, which can serve as a benchmark for this compound method development.[7][16]
Visualizations
Caption: Headspace SPME-GC-MS workflow for this compound quantification.
Caption: Troubleshooting logic for common GC-MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]
- 3. Investigation of nitrite adulteration on the immunoassay and GC-MS analysis of cannabinoids in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102539202B - Preparation method for this compound standard gas - Google Patents [patents.google.com]
- 5. Formation of this compound in vivo after ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15N and 18O Isotopes [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Gas chromatography-mass spectrometry analysis of nitrite in biological fluids without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uoguelph.ca [uoguelph.ca]
- 15. ccal.oregonstate.edu [ccal.oregonstate.edu]
- 16. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
Methods for stabilizing ethyl nitrite solutions for extended experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl nitrite solutions in extended experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow and acidic. What is happening?
A1: this compound is inherently unstable and decomposes over time, especially when exposed to light, heat, air, and moisture.[1] The yellow color and acidic nature are signs of degradation, where this compound breaks down into nitrogen oxides and other acidic byproducts.[1] This decomposition is autocatalytic, meaning the acidic products can accelerate further degradation.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To minimize decomposition, this compound solutions should be stored in a cool, dark, and dry place. The recommended storage temperature is typically between 2°C and 8°C. It is also advisable to store the solution under an inert atmosphere, such as nitrogen, to prevent oxidation.[2]
Q3: How can I extend the stability of my this compound solution for long-term experiments?
A3: The stability of this compound solutions can be enhanced by adding alkaline stabilizers. These compounds neutralize the acidic byproducts of decomposition, thereby slowing down the degradation process. A US Patent suggests the use of alkali metal inorganic carbonates (like sodium carbonate), phosphates, alkaline earth metal oxides, diphenylamine, or pyridine for this purpose.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Vasodilation Assays
-
Symptom: Freshly prepared this compound solutions show expected vasodilatory effects, but the effect diminishes significantly with solutions stored for a short period.
-
Possible Cause: Decomposition of this compound leading to a lower active concentration.
-
Troubleshooting Steps:
-
Verify Storage: Ensure the solution is stored at 2-8°C, protected from light, and in a tightly sealed container.
-
Use Stabilizers: Prepare the this compound solution with an added alkaline stabilizer. (See Experimental Protocols section).
-
Prepare Fresh Solutions: If stabilization is not possible, prepare fresh solutions immediately before each experiment.
-
Quantify Concentration: Use an analytical method like HPLC or GC-MS to determine the exact concentration of this compound in your solution before starting the experiment.[3][4][5][6]
-
Issue 2: Inconsistent or Irreproducible Results in Cellular Experiments
-
Symptom: High variability in experimental results (e.g., cell viability, signaling pathway activation) when using different batches or ages of this compound solutions.
-
Possible Cause: In addition to the loss of this compound, the accumulation of degradation products (e.g., nitrogen oxides) might have off-target effects on the cells.
-
Troubleshooting Steps:
-
Implement Stabilization: Use a stabilized this compound solution to minimize the formation of degradation byproducts.
-
Purge with Inert Gas: Before sealing the stock solution container, gently purge the headspace with an inert gas like nitrogen or argon to remove oxygen.
-
pH Monitoring: Regularly check the pH of your stock solution. A drop in pH is a clear indicator of degradation.
-
Control Experiments: Include a "degraded this compound" control in your experiments by intentionally aging a small aliquot of the solution to test for the effects of the byproducts.
-
Data Presentation
Table 1: Stability of this compound Solutions under Different Storage Conditions
| Storage Condition | Stabilizer (Concentration) | Day 0 (%) | Day 7 (%) | Day 14 (%) | Day 30 (%) |
| 4°C, Dark | None | 100 | 85 | 70 | 40 |
| 4°C, Dark | Sodium Carbonate (0.1% w/v) | 100 | 98 | 95 | 90 |
| 4°C, Dark | Pyridine (0.1% v/v) | 100 | 97 | 93 | 88 |
| Room Temp, Light | None | 100 | 50 | 20 | <5 |
Note: The data in this table is illustrative and should be replaced with experimental data.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (1 M in Ethanol with Sodium Carbonate)
Materials:
-
Sodium nitrite (NaNO₂)
-
Ethanol (200 proof, anhydrous)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Ice bath
-
Separatory funnel
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Glassware (graduated cylinders, beakers)
Procedure:
-
Preparation of Sodium Nitrite Solution: In a round bottom flask, dissolve sodium nitrite in a minimal amount of distilled water. Cool the flask in an ice bath.
-
Preparation of Acidic Ethanol Solution: In a separate beaker, slowly add concentrated sulfuric acid to anhydrous ethanol while cooling in an ice bath.
-
Synthesis of this compound: Slowly add the acidic ethanol solution dropwise to the cold sodium nitrite solution with continuous stirring. The reaction is exothermic and should be kept cold to minimize decomposition. This compound will form as an upper layer.
-
Separation: Carefully transfer the reaction mixture to a separatory funnel. Separate the upper this compound layer.
-
Stabilization: Dissolve a small amount of anhydrous sodium carbonate (e.g., 0.1% w/v) in the collected this compound.
-
Storage: Store the stabilized solution in a tightly sealed, amber glass bottle at 2-8°C.
Protocol 2: Quantification of this compound Concentration by HPLC-UV
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard of known concentration
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Standard Curve: Prepare a series of dilutions of the this compound standard in the mobile phase to create a standard curve.
-
Sample Preparation: Dilute an aliquot of your this compound solution in the mobile phase to a concentration that falls within the range of your standard curve.
-
HPLC Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Monitor the absorbance at a suitable wavelength (e.g., 220 nm). Determine the concentration of this compound in your sample by comparing its peak area to the standard curve.
Protocol 3: Isolated Organ Bath Assay for Vasodilation
Materials:
-
Isolated organ bath system with force transducer
-
Krebs-Henseleit solution
-
Aortic rings (e.g., from rat or mouse)
-
Phenylephrine (or other vasoconstrictor)
-
Stabilized this compound solution
-
Data acquisition system
Procedure:
-
Tissue Preparation: Dissect and mount aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Contraction: Induce a submaximal contraction with a vasoconstrictor like phenylephrine.
-
Vasodilation: Once a stable contraction plateau is reached, add cumulative concentrations of the stabilized this compound solution to the bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
Mandatory Visualizations
Caption: NO-sGC-cGMP Signaling Pathway for Vasodilation.
Caption: Experimental Workflow for Vasodilation Assay.
Caption: Logic of Alkaline Stabilization of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of nitrite by reversed-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of this compound in vivo after ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vti.mod.gov.rs [vti.mod.gov.rs]
Technical Support Center: Troubleshooting Low Reproducibility in Ethyl Nitrite-Mediated Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges leading to low reproducibility in reactions mediated by ethyl nitrite. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.
Frequently Asked questions (FAQs)
Q1: My reaction yield is consistently low or non-existent. What are the primary causes?
Low yields in this compound-mediated reactions, such as diazotization, are frequently traced back to a few critical factors:
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Degraded this compound: this compound is notoriously unstable and can decompose, especially when exposed to air, light, moisture, or heat.[1][2][3] This decomposition reduces the concentration of the active nitrosating agent.
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Incomplete Initial Reaction: In processes like diazotization, the initial conversion of the amine to the diazonium salt may be incomplete.[4] This can be due to improper stoichiometry or reaction conditions.
-
Incorrect Temperature Control: Many this compound-mediated reactions are highly temperature-sensitive. For instance, diazotization reactions require low temperatures (typically 0-5°C) to prevent the decomposition of the unstable diazonium salt intermediate.[1][4]
-
Improper pH: The pH of the reaction medium is crucial. For many nitrosation reactions, an acidic environment is necessary to generate the active nitrosating species.[5][6][7] If the pH is too high, the reaction rate can decrease significantly.
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
The formation of unwanted byproducts is a common issue affecting yield and purity. Key side reactions include:
-
Phenol Formation: In aqueous acidic solutions, the diazonium intermediate can react with water to form phenols, particularly if the temperature rises above the optimal range.[4]
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Azo Coupling: If the pH is not sufficiently acidic, the diazonium salt can couple with unreacted starting amine to form colored azo compounds.[4]
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Decomposition Products: The thermal decomposition of this compound can produce nitrogen oxides, which can lead to a variety of undesired side reactions.[2][8]
To minimize these, strictly control the temperature, ensure a sufficiently acidic pH, and add reagents slowly to avoid localized high concentrations.[1]
Q3: How can I ensure the quality and stability of my this compound?
Given its instability, proper handling and storage of this compound are paramount for reproducible results.
-
Storage: Store this compound in a tightly sealed container in a refrigerator, protected from light.[3]
-
Preparation: For maximum reproducibility, it is often best to prepare this compound in situ or use a freshly prepared solution. Several literature methods exist for its preparation from sodium nitrite and ethanol under acidic conditions.[9][10]
-
Commercial Solutions: If using a commercial solution, ensure it is from a reputable supplier and has been stored correctly. Be aware that solutions may degrade over time.
Q4: How can I monitor the progress of my reaction to better understand reproducibility issues?
Monitoring the reaction can provide valuable insights into the source of irreproducibility.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective method for qualitatively tracking the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the concentrations of reactants and products over time. Specific methods for analyzing this compound and related compounds are available.[11][12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile components in the reaction mixture, including this compound and potential byproducts.[14]
Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Problem 1: The reaction does not initiate, or the starting material is consumed very slowly.
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Question: I've mixed my reactants, but TLC analysis shows little to no consumption of the starting material after a significant amount of time. What should I check?
-
Answer:
-
Verify this compound Activity: Your this compound may have decomposed. Prepare a fresh solution or generate it in situ for the reaction.
-
Check the pH: Ensure the reaction medium has the appropriate pH. For many nitrosation reactions, acidic conditions are required. You can test the pH of your solution before proceeding.[6]
-
Confirm Reagent Stoichiometry: Double-check your calculations to ensure the correct molar ratios of reactants are being used. An insufficient amount of this compound will lead to an incomplete reaction.[4]
-
Temperature: While low temperatures are often necessary to prevent decomposition of intermediates, the initial reaction may require a specific temperature to proceed at a reasonable rate. Consult a relevant protocol for the optimal temperature profile.
-
Problem 2: The reaction starts, but the yield is inconsistent between batches.
-
Question: I can get the reaction to work, but my yields vary significantly each time I run it. How can I improve consistency?
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Answer:
-
Standardize this compound Preparation/Handling: The most likely source of variation is the this compound itself. If preparing it, standardize your procedure meticulously. If using a stock solution, consider aliquoting it to minimize repeated exposure to air and moisture. The best practice for consistency is often in situ generation.
-
Precise Temperature Control: Use a reliable cooling bath (e.g., ice-salt or a cryocooler) to maintain a constant and uniform temperature throughout the reaction. Even small temperature fluctuations can impact the stability of intermediates.[1]
-
Consistent Reagent Addition Rate: The rate at which you add reagents, particularly the this compound or the substrate, can affect local concentrations and heat generation. Use a syringe pump for precise and reproducible additions.[1]
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Inert Atmosphere: If your reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: The final product is impure, with significant byproducts observed by NMR or LC-MS.
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Question: My reaction produces the desired product, but it is contaminated with several impurities that are difficult to remove. What is causing this and how can I get a cleaner reaction?
-
Answer:
-
Re-evaluate Temperature Control: As mentioned, elevated temperatures can promote the formation of phenolic byproducts and other decomposition products. Ensure your cooling is efficient and consistent.[4]
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Optimize pH: An incorrect pH can lead to side reactions like azo coupling. Verify that your reaction is conducted at the optimal pH to favor the desired reaction pathway.[7][15]
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Slow Down Reagent Addition: Adding the diazonium salt solution (in diazotization reactions) slowly to the subsequent reagent can minimize side reactions by keeping its concentration low at any given time.[1]
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Purity of Starting Materials: Ensure that your starting materials are pure. Impurities in the initial substrates can lead to unexpected side products.
-
Data Presentation
The following table summarizes key parameters influencing the yield in a typical this compound-mediated diazotization reaction, highlighting conditions that favor higher reproducibility and yield.
| Parameter | Poor Reproducibility Condition | Improved Reproducibility Condition | Expected Outcome |
| This compound Source | Aged commercial solution stored at room temperature | Freshly prepared or generated in situ | Higher effective concentration of the nitrosating agent, leading to more complete reaction. |
| Reaction Temperature | > 10°C or fluctuating | Strictly maintained at 0-5°C | Minimizes decomposition of the unstable diazonium salt intermediate, reducing phenol byproduct formation.[1][4] |
| pH of Diazotization | Neutral or weakly acidic | Strongly acidic (e.g., excess HCl) | Promotes the formation of the active nitrosating species and suppresses azo coupling side reactions.[5][6][7] |
| Reagent Addition | Rapid, bulk addition | Slow, dropwise addition via syringe pump | Prevents localized high concentrations and temperature spikes, leading to a cleaner reaction profile.[1] |
| Atmosphere | Open to air | Inert (Nitrogen or Argon) | Protects reagents and intermediates from oxidative degradation and reaction with moisture. |
Experimental Protocols
Protocol 1: Preparation of an this compound Solution
This protocol describes the preparation of a solution of this compound for use in subsequent reactions.
Materials:
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Sodium nitrite (NaNO₂)
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Ethanol (95%)
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Sulfuric acid (H₂SO₄)
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Ice
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Water
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Sodium carbonate
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Anhydrous potassium carbonate
Procedure:
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In a flask, prepare a solution of 100 g of sodium nitrite in 280 ml of water and cool it to 0°C in an ice bath.[9]
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In a separate beaker, slowly add 40 ml of concentrated sulfuric acid to a mixture of 85 ml of 90% ethanol and 85 ml of water, while cooling in an ice bath.[9]
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Slowly add the acidic ethanol solution dropwise to the stirred sodium nitrite solution, ensuring the temperature does not rise above 5°C.[9]
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After the addition is complete, transfer the mixture to a cooled separatory funnel. The upper layer is the this compound.
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Wash the this compound layer sequentially with 20 ml of ice-cold water and 15 ml of a cold 0.6% sodium carbonate solution.[9]
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Dry the this compound by agitating it with anhydrous potassium carbonate and then filter.
-
The resulting this compound should be used immediately or stored in a tightly sealed container in a refrigerator, protected from light.
Protocol 2: General Procedure for a Diazotization Reaction
This protocol outlines a general method for the diazotization of a primary aromatic amine using this compound (or an in situ generated nitrosating agent).
Materials:
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Primary aromatic amine
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Hydrochloric acid (HCl)
-
Sodium nitrite (if generating nitrous acid in situ) or a solution of this compound
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Ice-salt bath
-
Starch-iodide paper
Procedure:
-
Dissolve the primary aromatic amine in an aqueous solution of hydrochloric acid (approximately 2.5-3 equivalents).
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Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.[4]
-
Slowly add a pre-cooled solution of sodium nitrite (1.0-1.1 equivalents) in water dropwise, keeping the temperature below 5°C. Alternatively, a freshly prepared solution of this compound can be used.[4]
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After the addition is complete, continue stirring the mixture at 0-5°C for an additional 15-30 minutes.
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Confirm the presence of a slight excess of nitrous acid by testing a drop of the reaction mixture on starch-iodide paper. The paper should turn blue.[4]
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The resulting cold diazonium salt solution should be used immediately in the subsequent reaction step without isolation.
Mandatory Visualizations
Caption: Experimental workflow for a typical diazotization reaction.
Caption: Key reaction pathways in this compound-mediated diazotization.
Caption: Troubleshooting logic for low reproducibility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C2H5ONO | CID 8026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitrosamines in solution at pH 7 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. The thermal decomposition of ethyl nitrate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. Cas 109-95-5,this compound | lookchem [lookchem.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. helixchrom.com [helixchrom.com]
- 13. Methods for the determination of nitrite by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formation of this compound in vivo after ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Ethyl Nitrite Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl nitrite. The resources below are designed to address common challenges related to the exothermic nature of this reaction.
Troubleshooting Guides
Issue: Rapid and Uncontrolled Temperature Increase (Runaway Reaction)
Q1: My reaction temperature is increasing rapidly and uncontrollably. What should I do?
A1: An uncontrolled temperature spike indicates a potential runaway reaction, which is a significant safety hazard.
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Immediate Action: If it is safe to do so, immediately cease the addition of reagents. Increase the efficiency of your cooling bath by adding more coolant (e.g., ice, dry ice). If the temperature continues to rise unabated, evacuate the immediate area and follow your laboratory's emergency procedures.
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Root Cause Analysis:
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Inadequate Cooling: The cooling capacity of your bath may be insufficient for the scale of your reaction.
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Rapid Reagent Addition: Adding reagents too quickly can generate heat faster than it can be dissipated.
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Incorrect Reagent Concentration: Using overly concentrated reagents can lead to a more vigorous and exothermic reaction.
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Poor Heat Transfer: Inefficient stirring or a thick slurry can prevent effective heat transfer to the cooling bath.
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Q2: How can I prevent a runaway reaction from occurring in the first place?
A2: Proactive measures are crucial for safely managing the exothermic synthesis of this compound.
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Effective Cooling: Ensure your cooling bath is at the target temperature before starting the reaction and has sufficient capacity to absorb the heat generated. An ice-salt bath or a dry ice/acetone bath can provide lower temperatures if needed.[1]
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Controlled Reagent Addition: Add the sodium nitrite solution dropwise to the cooled mixture of sulfuric acid and ethanol.[2] This allows for gradual heat release and better temperature control.
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Continuous Monitoring: Constantly monitor the reaction temperature with a calibrated thermometer placed directly in the reaction mixture.
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Efficient Stirring: Maintain vigorous and consistent stirring to ensure homogenous mixing and efficient heat transfer to the cooling bath.
Issue: Low Yield of this compound
Q3: My reaction did not result in the expected yield of this compound. Could temperature be a factor?
A3: Yes, improper temperature control can significantly impact the yield of this compound.
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High Temperatures: Elevated temperatures can lead to the decomposition of the product and the formation of unwanted byproducts, thereby reducing the overall yield.
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Low Temperatures: While crucial for safety, excessively low temperatures might slow down the reaction rate to a point where the reaction does not proceed to completion within a practical timeframe. However, for this compound synthesis, the primary concern is typically managing the exotherm, making lower temperatures generally preferable. With a boiling point of 17°C, some this compound may remain dissolved in a very cold aqueous layer, leading to losses during separation.[1]
Q4: What are the optimal temperature conditions to maximize yield?
A4: Based on established protocols, maintaining a temperature below +5°C is critical for a successful synthesis.[2] Some procedures recommend cooling the initial mixture to 0°C before the dropwise addition of sodium nitrite.[2] While precise yield-temperature correlation data is not extensively published, adhering to these low-temperature conditions is consistently emphasized for achieving good yields.
Frequently Asked Questions (FAQs)
Q5: Why is the synthesis of this compound exothermic?
A5: The reaction between an alcohol (ethanol), sodium nitrite, and a strong acid (like sulfuric acid) to form an alkyl nitrite is an exothermic process. This means that the chemical transformation releases energy in the form of heat.
Q6: What are the risks associated with the exothermic nature of this synthesis?
A6: The primary risk is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing the boiling over of flammable solvents, vessel rupture, or even an explosion.
Q7: What type of cooling bath is recommended for this compound synthesis?
A7: For maintaining a temperature below +5°C, a simple ice-water bath is often sufficient. For more precise or lower temperature control, an ice-salt mixture can be used. It is important to have a slurry of crushed ice and water to ensure good thermal contact with the reaction vessel.
Q8: Besides temperature, what other factors can influence the safety and success of the reaction?
A8: Several factors are important:
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Rate of Addition: As mentioned, a slow, dropwise addition of reagents is crucial.
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Stirring: Efficient and continuous stirring is necessary for both temperature and reactant homogeneity.
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Reagent Purity: The purity of the starting materials can affect the reaction outcome.
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Scale: When scaling up the reaction, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Therefore, cooling must be managed even more carefully at larger scales.
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Synthesis
| Parameter | Recommended Value/Range | Rationale |
| Initial Reaction Mixture Temperature | 0°C | To ensure the system is adequately cooled before the exothermic reaction begins.[2] |
| Reaction Temperature during Nitrite Addition | Below +5°C | To control the exothermic reaction and minimize byproduct formation.[2] |
| Theoretical Yield (under controlled conditions) | ~50% | Reported yield for a specific low-temperature protocol.[2] |
Note: The yield is highly dependent on the specific experimental setup, purity of reagents, and adherence to the protocol.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on established laboratory procedures emphasizing temperature control.
Materials:
-
Sulfuric acid (d=1.84)
-
Ethanol (90%)
-
Sodium nitrite
-
Deionized water
-
Ice
-
Sodium carbonate (for washing)
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Anhydrous potassium carbonate (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar (or overhead stirrer)
-
Cooling bath (e.g., a large beaker or insulated container)
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Separatory funnel
Procedure:
-
Prepare the Acid-Alcohol Mixture: In a flask, cautiously add 40 mL of concentrated sulfuric acid to 120 mL of water. Allow the mixture to cool to room temperature. To this diluted acid, add a pre-mixed solution of 85 mL of 90% ethanol and 85 mL of water.
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Cool the Reaction Vessel: Place the three-necked flask containing the acid-alcohol mixture into an ice-water bath and begin stirring. Allow the mixture to cool to 0°C.
-
Prepare the Nitrite Solution: In a separate beaker, dissolve 100 g of sodium nitrite in 280 mL of water and filter the solution to remove any impurities.
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Controlled Addition of Nitrite: Transfer the filtered sodium nitrite solution to a dropping funnel. Add the sodium nitrite solution dropwise to the stirred, cooled acid-alcohol mixture. Crucially, maintain the reaction temperature below +5°C throughout the addition. Monitor the temperature closely and adjust the addition rate as necessary to prevent a temperature rise.
-
Separation: Once the addition is complete, decant the liquid from any precipitated sodium sulfate. Transfer the liquid to a cooled separatory funnel. The this compound will form a separate upper layer.
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Washing and Drying: Separate the this compound layer. Wash it first with 20 mL of ice-cold water, then with 15 mL of a dilute sodium carbonate solution. Carefully separate the this compound layer again and dry it over anhydrous potassium carbonate.
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Filtration: Filter the dried this compound to remove the drying agent.
Mandatory Visualization
Caption: Troubleshooting workflow for managing exotherms in this compound synthesis.
References
Preventing the photodegradation of ethyl nitrite during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the photodegradation of ethyl nitrite during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in a laboratory setting.
| Problem | Potential Cause | Recommended Solution |
| This compound solution turns yellow over time. | This is a visual indicator of degradation.[1] this compound is unstable and can decompose, especially when exposed to light, air, and moisture.[2] | Store the solution in a refrigerator in a tightly sealed, light-resistant (amber) container.[3] If a yellow color develops, the solution should be purified by fractionation in vacuo before use.[1] |
| Inconsistent or non-reproducible experimental results. | The concentration of this compound may be changing during the experiment due to photodegradation. This compound is known to undergo photolysis, particularly when exposed to UV light.[4] | Conduct experiments under red light or in a dark room. Use amber glassware or wrap standard glassware in aluminum foil. Minimize the duration of light exposure. |
| Formation of unexpected byproducts in the reaction mixture. | Photolysis of this compound produces an ethoxy radical and nitric oxide, which can lead to a variety of secondary reactions and byproducts.[1] | Control the experimental environment by eliminating light sources that can initiate photolysis. Ensure the purity of the starting material, as impurities can sometimes act as photosensitizers. |
| Pressure buildup in the storage container. | This compound has a low boiling point (17°C) and is volatile.[3][5] Decomposition can also lead to the formation of gaseous products like nitrogen oxides.[5] | Store at recommended refrigerator temperatures.[3] Ensure the container is appropriate for volatile substances and vent it in a fume hood if necessary before opening. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photodegradation?
A1: The primary mechanism of photodegradation is photolysis. When this compound absorbs photons of light, typically in the near-UV region (around 300-400 nm), the O-N bond breaks, yielding an ethoxy radical (CH₃CH₂O•) and a nitric oxide radical (•NO). These highly reactive radicals can then participate in a cascade of secondary reactions, leading to the formation of various products and the overall degradation of the parent molecule.
Q2: At which wavelengths is this compound most susceptible to photodegradation?
A2: this compound shows significant UV absorption between 195 nm and 290 nm and also has a weaker absorption band in the near-UV region, with an intensity maximum around 350 nm.[4][6] The energy from light in these regions is sufficient to induce photolysis. Experiments using light sources that emit in this range, including common laboratory lighting and sunlight, can trigger degradation.
Q3: What are the ideal storage and handling conditions for this compound solutions?
A3: To ensure stability, this compound solutions should be:
-
Stored in a refrigerator: This minimizes volatility and slows down thermal decomposition.[3]
-
Protected from light: Use amber glass bottles or wrap containers in opaque material like aluminum foil.
-
Kept in an inert atmosphere: Oxygen can react with the degradation products. Storing under nitrogen gas can improve stability.[7]
-
Tightly sealed: This prevents the ingress of moisture, which can hasten decomposition, and the escape of the volatile this compound.[2]
Q4: How can I monitor the concentration and degradation of this compound during my experiment?
A4: UV-Vis spectroscopy is a common method for monitoring compounds that absorb UV light.[8] You can monitor the characteristic absorbance peaks of this compound over time. A decrease in the absorbance at its λmax would indicate degradation. Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for both quantifying this compound and identifying potential degradation products.[9][10]
Q5: Are there any chemical stabilizers I can add to my this compound solution?
A5: While the literature reviewed does not specify common chemical stabilizers for this compound in a research context, the general principles of preventing free-radical chain reactions would apply. However, the addition of any substance could interfere with the experiment. The most effective and non-intrusive method of stabilization is the strict exclusion of light and air. For pharmaceutical preparations, auxiliary agents like preservatives and stabilizers are sometimes used, but these are application-specific and may not be suitable for all research.[7]
Quantitative Data Summary
Table 1: UV-Vis Absorption Characteristics of this compound
| Wavelength Range (nm) | Description | Significance for Photodegradation |
| 195 - 290 | Strong UV Absorption | High potential for photodegradation if exposed to deep UV sources. |
| 330 - 375 | Weaker Near-UV Absorption | This is the primary region of concern for photodegradation under standard laboratory lighting and sunlight. The light source used in one study had its intensity maximum at 350 nm.[4] |
Table 2: Quantum Yield of this compound Photolysis
| Wavelength Region | Initial Concentration | Conditions | Quantum Yield (Φ) | Reference |
| 330 - 375 nm | < 20 ppm | Gas Phase | Decreased as concentration increased. Usually much less than unity. | [4] |
| 330 - 375 nm | > 20 ppm | Gas Phase, in presence of added N₂ or NO | Followed a pseudo first-order rate law. | [4] |
The quantum yield (Φ) represents the number of molecules undergoing a specific event (in this case, photolysis) for each photon absorbed.[11] A quantum yield of less than 1 indicates that not every absorbed photon leads to a degradation event.
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard this compound Solution
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Environment Setup: Conduct all procedures in a dark room with red light illumination or within a fume hood with the sash lowered and external light blocked.
-
Glassware: Use amber volumetric flasks and storage bottles. If unavailable, thoroughly wrap all glassware in aluminum foil.
-
Solvent Degassing: If preparing a solution, use a solvent that has been degassed by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
Preparation:
-
Chill the solvent and the concentrated this compound stock in an ice bath.
-
Quickly perform the necessary dilutions to achieve the target concentration.
-
Immediately seal the volumetric flask with a ground-glass stopper and parafilm.
-
-
Storage:
-
Transfer the final solution to a labeled, foil-wrapped, or amber glass storage bottle with a screw cap.
-
Purge the headspace of the bottle with nitrogen gas before sealing.
-
Store the bottle in a refrigerator at the recommended temperature (typically 2-8°C).
-
Protocol 2: General Workflow for Experiments Involving this compound
-
Pre-Experiment Setup:
-
Set up the entire experimental apparatus (e.g., reaction vessel, cuvettes for spectroscopy) in a light-controlled environment.
-
Ensure all vessels that will contain this compound are made of amber glass or are wrapped in foil.
-
-
Running the Experiment:
-
Retrieve the this compound standard solution from the refrigerator and allow it to reach the experimental temperature just before use, keeping it covered.
-
Introduce the this compound solution into the reaction setup.
-
If sampling is required, perform it under minimal light exposure.
-
For spectroscopic measurements, use a spectrophotometer with a covered sample chamber. Minimize the time the sample is exposed to the instrument's light source by taking readings quickly.
-
-
Post-Experiment:
-
Properly dispose of or store any remaining this compound solution according to safety guidelines.
-
Clean all glassware thoroughly.
-
Visualizations
References
- 1. The photolysis of ethyl nitrate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. echemi.com [echemi.com]
- 3. Cas 109-95-5,this compound | lookchem [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C2H5ONO | CID 8026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 7. US20080058425A1 - this compound as a gastrointestinal smooth muscle relaxant and diagnostic and therapeutic uses thereof - Google Patents [patents.google.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Formation of this compound in vivo after ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantum yield - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for ethyl nitrite as a nitrosating agent
Welcome to the technical support center for optimizing reaction conditions using ethyl nitrite. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during nitrosation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound?
A1: this compound is a highly flammable liquid with a flash point of -31°F.[1] Its vapors can form explosive mixtures with air and may ignite spontaneously.[2] It is also a powerful oxidizing agent and can react vigorously with reducing agents.[2][3] Therefore, it is crucial to handle this compound in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2] Always use non-sparking tools and take precautionary measures against static discharge.[3] Personal protective equipment, including chemical-impermeable gloves and safety goggles, should be worn to avoid contact with skin and eyes.[3]
Q2: How should I properly store this compound to maintain its stability?
A2: this compound is chemically unstable and gradually decomposes on keeping, a process accelerated by exposure to air, light, and moisture.[1][2] To ensure its integrity, store the container tightly closed in a cool, dry, and well-ventilated place, protected from light.[2] For longer-term stability, it can be stored under an inert atmosphere, such as nitrogen.[4]
Q3: My nitrosation reaction yield is low. What are the common causes?
A3: Low yields in nitrosation reactions using this compound can stem from several factors:
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Reagent Degradation: this compound decomposes over time, especially if not stored correctly.[1][2] Using freshly prepared or properly stored this compound is critical.
-
Improper pH: The nitrosation process is highly pH-dependent. Acidic conditions are typically required to form the active nitrosating species from nitrite precursors.[5][6][7] The optimal pH balances the formation of the nitrosating agent with the reactivity of the amine substrate, as very low pH can protonate the amine, reducing its nucleophilicity.[8]
-
Suboptimal Temperature: Reaction temperature can significantly influence the rate of reaction and the stability of the reactants. Reactions are often performed at controlled, low temperatures (e.g., 0-5 °C) to manage the exothermic nature and prevent degradation.[9]
-
Presence of Water: this compound decomposes in water.[1][2] While acidic aqueous media are often used to generate the nitrosating agent in situ, excess water can hydrolyze the this compound, reducing its effectiveness.
Q4: How can I monitor the progress of my nitrosation reaction?
A4: The progress of nitrosation reactions and the quantification of N-nitrosamine products are commonly monitored using chromatographic techniques coupled with mass spectrometry.[10] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical methods for this purpose due to their high sensitivity and specificity.[5][11] These methods allow for the unequivocal identification and quantification of the target analytes, even at very low concentrations.[10]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or proceeds very slowly. | 1. Degraded this compound: The reagent has decomposed due to improper storage or age.[1][2] 2. Incorrect pH: The reaction medium may be neutral or basic, preventing the formation of the active nitrosating agent.[7][8] 3. Low Temperature: The reaction temperature may be too low for the specific substrate. | 1. Use freshly prepared this compound or a new, properly stored batch. Consider in situ generation (see Protocol 1). 2. Adjust the pH to acidic conditions. The optimal pH is often close to the pKa of nitrous acid (~3.1).[12] 3. Gradually increase the temperature while monitoring the reaction. Be cautious, as the reaction can be exothermic. |
| Formation of significant side products. | 1. Oxidation: this compound is a powerful oxidizing agent.[2] 2. Reaction with Solvent: The solvent may be reacting with the nitrosating agent or intermediates. 3. Excess Nitrosating Agent: Too much this compound can lead to over-reaction or side reactions. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. 2. Select an appropriate inert solvent. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used for nitrosation reactions.[8] 3. Perform a stoichiometric analysis and use the appropriate molar equivalents of this compound. |
| Inconsistent results between batches. | 1. Variable Reagent Quality: The purity and stability of this compound can vary.[1][2] 2. Moisture Contamination: Atmospheric moisture can enter the reaction vessel.[2] 3. Inconsistent Temperature/pH Control: Small variations can lead to different outcomes.[7][12] | 1. Standardize the source and storage of this compound. If preparing in situ, ensure the precursors are of high purity. 2. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere. 3. Employ precise pH meters and temperature controllers (e.g., a cryostat) to ensure reproducibility. |
Data Presentation
Table 1: Illustrative Effect of pH on Nitrosation Reaction Yield
This table summarizes the expected impact of pH on the efficiency of a typical nitrosation reaction. The optimal pH window is generally acidic, which facilitates the formation of the active nitrosating species.
| Reaction pH | Relative Reaction Rate | Rationale |
| > 7.0 (Basic) | Very Low | The formation of the active nitrosating agent (NO+) from nitrite precursors is not favored.[8] |
| 7.0 (Neutral) | Low | Limited availability of protons to generate nitrous acid (HNO₂) from the nitrite source.[6] |
| 4.0 - 6.0 | Moderate | Increasing formation of the nitrosating agent. |
| 2.0 - 4.0 | High (Optimal Range) | This range typically balances the efficient formation of nitrous acid and the nitrosonium ion (NO+) with the availability of the unprotonated, nucleophilic amine substrate.[7][12] |
| < 2.0 (Strongly Acidic) | Moderate to Low | While the nitrosating agent is readily formed, the amine substrate may become fully protonated, reducing its nucleophilicity and slowing the reaction.[8][13] |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound for Nitrosation
This protocol describes a common method for generating this compound directly within the reaction mixture from sodium nitrite and ethanol under acidic conditions. This approach avoids the need to handle and store the unstable pure substance.
Materials:
-
Substrate (amine)
-
Ethanol (90-95%)
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice bath
-
Reaction flask with a dropping funnel and magnetic stirrer
Procedure:
-
Dissolve the amine substrate in a mixture of ethanol and water in the reaction flask.
-
Cool the flask to 0°C using an ice bath.[9]
-
In a separate beaker, prepare a solution of sodium nitrite in water and place it in the dropping funnel.
-
Slowly add concentrated sulfuric acid to the cooled amine-ethanol solution with vigorous stirring to create an acidic medium. The temperature should be maintained below 5°C.[9]
-
Begin the dropwise addition of the sodium nitrite solution from the dropping funnel to the acidic reaction mixture. Maintain a slow addition rate to keep the temperature below 5°C.[9] this compound is formed in situ and immediately reacts with the amine substrate.
-
After the addition is complete, allow the reaction to stir at 0-5°C for a specified time, monitoring its progress via TLC, LC-MS, or GC-MS.
-
Upon completion, proceed with the appropriate work-up and purification steps for the desired N-nitroso product. This may include decanting the liquid from any precipitated salts (like sodium sulfate) and then proceeding with extraction and chromatography.[9]
Visualizations
Caption: General mechanism of N-nitrosamine formation under acidic conditions.
Caption: A logical workflow for troubleshooting low-yield nitrosation reactions.
Caption: Diagram of the experimental setup for in situ this compound generation.
References
- 1. This compound | C2H5ONO | CID 8026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. US20080058425A1 - this compound as a gastrointestinal smooth muscle relaxant and diagnostic and therapeutic uses thereof - Google Patents [patents.google.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencemadness.org [sciencemadness.org]
- 10. pmda.go.jp [pmda.go.jp]
- 11. Formation of this compound in vivo after ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Study on the Synthesis of Ethyl Nitrite: Sulfuric Acid vs. Hydrochloric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common acidic catalysts, sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), for the synthesis of ethyl nitrite. The choice of acid can significantly impact reaction yield, purity, and overall efficiency. This document outlines the experimental protocols for both methods, presents available performance data, and discusses the underlying reaction mechanisms.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using both sulfuric acid and hydrochloric acid are presented below. The sulfuric acid protocol is well-documented in the literature, while the hydrochloric acid method is less formally described, with information primarily gathered from anecdotal reports.
Synthesis using Sulfuric Acid
A common and well-established method for synthesizing this compound involves the reaction of an alcohol with sodium nitrite in the presence of sulfuric acid.
Protocol:
-
A mixture of 40 mL of concentrated sulfuric acid (d=1.84) and 120 mL of water is prepared and allowed to cool.
-
To this acidic solution, a mixture of 85 mL of 90% ethanol and 85 mL of water is added.
-
The entire mixture is cooled to 0°C in an ice bath.
-
A filtered solution of 100 g of sodium nitrite in 280 mL of water is added dropwise to the cooled mixture, ensuring the temperature is maintained below 5°C.
-
Upon completion of the addition, the liquid portion is decanted from the precipitated sodium sulfate crystals.
-
The decanted liquid is transferred to a cooled separatory funnel, and the upper layer of this compound is collected.
-
The collected this compound is washed sequentially with 20 mL of ice-cold water and then with 15 mL of a 0.6% sodium carbonate solution.
-
The washed product is dried over anhydrous potassium carbonate and then filtered to yield purified this compound.[1]
Synthesis using Hydrochloric Acid
The synthesis of this compound using hydrochloric acid is less commonly documented in peer-reviewed literature, with procedures often found in forums and discussions. The following protocol is based on such anecdotal reports.
Protocol:
-
Equimolar amounts of ethanol and hydrochloric acid are mixed and cooled in an ice bath. For instance, 0.5 moles of ethanol are mixed with 0.5 moles of concentrated hydrochloric acid.
-
A solution of 0.5 moles of sodium nitrite in water is prepared and placed in a separate flask, also cooled in an ice bath.
-
The cooled ethanol-HCl mixture is then added dropwise to the sodium nitrite solution while maintaining the low temperature.
-
The resulting this compound, which is sparingly soluble in the aqueous layer, is then separated. Further purification steps, similar to the sulfuric acid method (washing and drying), can be employed.[2]
Data Presentation and Performance Comparison
| Parameter | Sulfuric Acid Method | Hydrochloric Acid Method |
| Reported Yield | 50% (theoretical)[1] | Not quantitatively reported; described as "sucked" or "pretty small" in anecdotal reports.[2] |
| Purity | Purified through washing and drying steps.[1] | Purification can be performed, but purity data is not available. |
| Reaction Temperature | 0-5°C[1] | Ice bath temperatures (approximately 0°C).[2] |
| Byproducts | Sodium sulfate (precipitated).[1] | Sodium chloride (remains in solution). |
| Key Observations | Formation of a solid byproduct (Na₂SO₄) that is removed by decantation.[1] | No solid byproduct formation, simplifying the initial separation of the product layer. |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound using both sulfuric and hydrochloric acid, highlighting the key differences in the procedures.
Reaction Mechanisms
The synthesis of this compound from an alcohol and a nitrite source in the presence of a strong acid proceeds via an acid-catalyzed esterification of nitrous acid.
The primary role of both sulfuric and hydrochloric acid is to protonate the sodium nitrite, forming nitrous acid (HNO₂). In the acidic environment, the hydroxyl group of nitrous acid is protonated, which then leaves as a water molecule, generating the highly reactive nitrosonium ion (NO⁺). The ethanol molecule then acts as a nucleophile, attacking the nitrosonium ion. Subsequent deprotonation of the resulting intermediate yields this compound.
A key difference in the overall process is the nature of the sodium salt byproduct. With sulfuric acid, sodium sulfate is formed, which has low solubility in the cold aqueous reaction mixture and precipitates out. This allows for a straightforward separation by decantation or filtration. In contrast, the use of hydrochloric acid results in the formation of sodium chloride, which is highly soluble in water and remains in the aqueous phase.
Discussion and Conclusion
The synthesis of this compound using sulfuric acid is a well-documented and reliable method that provides a moderate yield. The precipitation of sodium sulfate simplifies the initial workup. However, the use of concentrated sulfuric acid requires careful handling due to its corrosive and dehydrating properties.
The use of hydrochloric acid for the synthesis of this compound is a viable alternative, as evidenced by anecdotal reports. A potential advantage is the avoidance of a solid byproduct, which might simplify the separation of the liquid phases. However, the lack of published, peer-reviewed data on reaction yields and product purity makes it difficult to assess its efficiency compared to the sulfuric acid method. The anecdotal evidence suggests that the yields may be lower, but further systematic study is required to confirm this and to optimize the reaction conditions.
For researchers and professionals in drug development requiring a reliable and predictable synthesis of this compound, the sulfuric acid method is the recommended choice based on the available scientific literature. The hydrochloric acid method may be suitable for situations where the formation of a solid byproduct is undesirable, but it would necessitate in-house optimization and validation to ensure satisfactory yield and purity.
References
Ethyl nitrite versus ethyl nitrate: a comparative analysis of reactivity
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed comparative analysis of the reactivity profiles of ethyl nitrite and ethyl nitrate. By examining their chemical and physical properties, synthesis, and behavior in various reactions, this document aims to provide a valuable resource for professionals in research, science, and drug development to inform their selection and application of these compounds.
At a Glance: Key Chemical and Physical Properties
A foundational understanding of the distinct physical characteristics of this compound and ethyl nitrate is essential, as these properties significantly influence their handling, storage, and reactive tendencies.
| Property | This compound (C₂H₅ONO) | Ethyl Nitrate (C₂H₅ONO₂) |
| Molar Mass | 75.07 g/mol [1] | 91.066 g·mol−1[2] |
| Boiling Point | 17 °C[1] | 87.5 °C[2] |
| Density | 0.90 g/mL at 15°C[3] | 1.10 g/cm³[2] |
| Flash Point | -35 °C[4] | -37 °C[2] |
| Appearance | Colorless to yellowish liquid[5] | Colorless liquid[2] |
| Solubility in Water | Slightly soluble, decomposes[5] | Soluble[2] |
Synthesis Pathways: A Tale of Two Reagents
While both compounds originate from ethanol, the synthetic route and choice of nitrogen source are critical in dictating the final product.
Synthesis of this compound: this compound is typically synthesized through the reaction of ethanol with a source of nitrous acid. A common laboratory method involves the dropwise addition of sulfuric acid to a cooled mixture of ethanol and an aqueous solution of sodium nitrite.[6]
Synthesis of Ethyl Nitrate: The synthesis of ethyl nitrate involves the nitration of ethanol using a more potent nitrating agent, typically a mixture of concentrated nitric and sulfuric acids.[2] To prevent the formation of nitrous acid, which can lead to explosive side reactions, urea is often added to the reaction mixture.[2]
A Deep Dive into Reactivity
The reactivity of this compound and ethyl nitrate is governed by the nature of the nitrogen-oxygen bonds within their structures, leading to significant differences in their stability, oxidizing capabilities, and biological effects.
Thermal Stability and Decomposition Mechanisms
The thermal stability of these compounds is a paramount consideration for their safe handling and application. The primary decomposition route for both is initiated by the homolytic cleavage of the R-O-N bond.
-
This compound: The decomposition of this compound proceeds through the cleavage of the relatively weak O-NO bond, which has a bond dissociation energy of approximately 41.5 ± 1 kcal/mol, to yield an ethoxy radical and nitric oxide.[7] This lower bond energy suggests that this compound is less thermally stable than ethyl nitrate.
C₂H₅O–NO → C₂H₅O• + •NO
-
Ethyl Nitrate: The thermal decomposition of ethyl nitrate is initiated by the cleavage of the O-NO₂ bond, which has a higher bond dissociation energy of 38.3 ± 2.0 kcal mol−1, to form an ethoxy radical and nitrogen dioxide.[4]
C₂H₅O–NO₂ → C₂H₅O• + •NO₂
The following diagram illustrates the initial unimolecular decomposition pathways.
References
- 1. Nitric Oxide in the Vasculature: Where Does It Come From and Where Does It Go? A Quantitative Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl nitrate - Wikipedia [en.wikipedia.org]
- 3. Kinetic Explanation for Accumulation of Nitrite, Nitric Oxide, and Nitrous Oxide During Bacterial Denitrification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The potent vasodilator this compound is formed upon reaction of nitrite and ethanol under gastric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermochemical and kinetic studies of alkyl nitrites (RONO)--D(RO-NO), the reactions between RO and NO, and the decomposition of RO (Conference) | OSTI.GOV [osti.gov]
Validating Ethyl Nitrite's Role in Gastric Smooth Muscle Relaxation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ethyl nitrite's performance in inducing gastric smooth muscle relaxation against other common alternatives. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Executive Summary
This compound, a potent vasodilator, effectively induces gastric smooth muscle relaxation.[1][2] Its mechanism of action is primarily mediated through the release of nitric oxide (NO), which subsequently activates the soluble guanylyl cyclase (sGC) pathway, leading to an increase in cyclic guanosine monophosphate (cGMP) and downstream signaling events that promote relaxation.[1][2][3] This guide compares this compound with other agents that modulate gastric smooth muscle tone, including a direct NO donor (sodium nitroprusside), a phosphodiesterase-5 (PDE5) inhibitor (sildenafil), a non-specific smooth muscle relaxant (papaverine), and a neuropeptide (vasoactive intestinal peptide).
Comparative Performance Data
The following tables summarize the available quantitative data for the effects of this compound and its alternatives on gastric smooth muscle relaxation and related signaling pathways.
Table 1: Potency in Inducing Gastric Smooth Muscle Relaxation
| Compound | Animal Model | Preparation | Potency (IC50/EC50) | Citation(s) |
| This compound | Rat | Gastric Fundus Strips | Data not available in reviewed literature | [3] |
| Sodium Nitroprusside | Rat | Gastric Fundus | ~1 µM (Estimated from dose-response curves) | [4] |
| Sildenafil | Mouse | In vivo (Gastric Emptying) | Inhibitory effect at ≥ 5 mg/kg (p.o.) | [5][6] |
| Papaverine | Guinea Pig | Ileum | IC50 vs. carbachol-induced contraction: data not specified | [7] |
| Vasoactive Intestinal Peptide (VIP) | Human | Gastric Antrum Smooth Muscle Cells | ED50: 0.53 ± 0.17 nmol L⁻¹ | [8] |
| Vasoactive Intestinal Peptide (VIP) | Human | Gastric Fundus Smooth Muscle Cells | ED50: 3.4 ± 1.4 nmol L⁻¹ | [8] |
Table 2: Effects on the cGMP Signaling Pathway
| Compound | Effect on cGMP Levels | Downstream Effector(s) | Citation(s) |
| This compound | Increases (qualitative) | Protein Kinase G (PKG) | [1][2] |
| Sodium Nitroprusside | Increases (quantitative data available in other tissues) | Protein Kinase G (PKG) | [9][10] |
| Sildenafil | Potentiates NO-induced increase | Protein Kinase G (PKG) | [5][11] |
| Papaverine | May increase cGMP (and cAMP) via PDE inhibition | PKA/PKG | [7] |
| Vasoactive Intestinal Peptide (VIP) | Can increase cGMP (and cAMP) | PKA/PKG | [8][12] |
Signaling Pathways and Mechanisms of Action
The relaxation of gastric smooth muscle is a complex process involving multiple signaling pathways. Below are diagrams illustrating the established pathway for this compound and its alternatives.
This compound and NO-Donors Signaling Pathway
This compound and other nitric oxide donors like sodium nitroprusside initiate relaxation through the canonical NO/cGMP pathway.
Caption: this compound-induced gastric smooth muscle relaxation pathway.
Sildenafil's Mechanism of Action
Sildenafil enhances the effects of endogenous nitric oxide by inhibiting the degradation of cGMP.
Caption: Sildenafil's potentiation of NO-mediated relaxation.
Experimental Protocols
Organ Bath Assay for Gastric Smooth Muscle Contractility
This protocol details the in vitro measurement of gastric smooth muscle relaxation using an organ bath system.
1. Tissue Preparation:
-
Euthanize a male Wistar rat (200-250g) via an approved method.
-
Immediately excise the stomach and place it in cold, oxygenated Krebs-Ringer bicarbonate (KRB) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11).
-
Open the stomach along the lesser curvature and gently wash the contents with KRB solution.
-
Isolate the fundus and cut longitudinal muscle strips (approximately 10 mm long and 2 mm wide).[13]
2. Experimental Setup:
-
Mount the muscle strips vertically in a 10 mL organ bath containing KRB solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[14]
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.[15]
3. Measurement of Relaxation:
-
Pre-contract the muscle strips with a submaximal concentration of a contractile agent (e.g., carbachol or prostaglandin F₂α).
-
Once a stable contraction plateau is reached, add cumulative concentrations of the test compound (e.g., this compound, sodium nitroprusside) to the organ bath.
-
Record the changes in isometric tension. Relaxation is expressed as the percentage decrease from the pre-contracted tone.
4. Data Analysis:
-
Construct concentration-response curves and calculate the IC50 (concentration causing 50% of the maximal relaxation) for each compound.
Workflow for Organ Bath Experiment
Caption: Workflow for assessing gastric smooth muscle relaxation in vitro.
Conclusion
This compound is a potent relaxant of gastric smooth muscle, acting through a well-defined NO-cGMP signaling pathway. While direct comparative potency data with other agents in gastric tissue is limited in the reviewed literature, its mechanism of action is analogous to that of established NO donors like sodium nitroprusside. Agents like sildenafil offer an alternative approach by amplifying the endogenous NO signal. The choice of agent for research or therapeutic development will depend on the desired specificity, potency, and mode of action. The provided experimental protocols offer a standardized method for further validating and comparing the effects of these and other compounds on gastric smooth muscle function.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is produced in the human stomach from dietary nitrate and ethanol, releasing nitric oxide at physiological pH: potential impact on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potent vasodilator this compound is formed upon reaction of nitrite and ethanol under gastric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium nitroprusside-induced rat fundus relaxation is ryanodine-sensitive and involves L-type Ca2+ channel and small conductance Ca(2+)-sensitive K+ channel components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of sildenafil on gastrointestinal smooth muscle: role of NO-cGMP transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedgrid.com [biomedgrid.com]
- 7. The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasoactive intestinal peptide receptor subtypes and signalling pathways involved in relaxation of human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide/cyclic guanosine monophosphate inducers sodium nitroprusside and L-arginine inhibit the proliferation of gastric cancer cells via the activation of type II cyclic guanosine monophosphate-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. The effect of sildenafil on gastric emptying in patients with end-stage renal failure and symptoms of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relaxation of isolated gastric smooth muscle cells by vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. google.com [google.com]
- 15. doctor2018.jumedicine.com [doctor2018.jumedicine.com]
A Comparative Analysis of Nitric Oxide Release from Ethyl Nitrite and Sodium Nitroprusside
This guide provides an objective comparison of the nitric oxide (NO) release kinetics and mechanisms of two distinct NO donor compounds: ethyl nitrite and sodium nitroprusside. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting supporting experimental data, detailed protocols, and clear visual representations of key pathways and workflows.
Introduction to the NO Donors
Sodium Nitroprusside (SNP) is a potent, rapid-acting vasodilator administered intravenously for managing acute hypertensive crises.[1] It is a water-soluble salt containing a ferrous iron center complexed with five cyanide ions and one nitric oxide ligand.[1] Its therapeutic effect is almost immediate but also dissipates quickly upon cessation of infusion.[2][3]
This compound is a volatile alkyl nitrite.[4] Unlike SNP, it is not typically administered directly as a pharmaceutical. Instead, it can be formed in vivo under acidic conditions, such as in the stomach, from the reaction of dietary nitrite with ethanol.[5][6] This endogenously formed this compound then acts as a potent vasodilator by releasing NO.[5][6]
Mechanism of Nitric Oxide Release
The pathways through which these two compounds release their NO payload are fundamentally different.
-
Sodium Nitroprusside: The release of NO from SNP is a non-enzymatic reductive process.[2] Upon entering the circulation, SNP reacts with sulfhydryl groups on erythrocytes and other proteins.[1] This reaction involves a one-electron reduction that breaks down the molecule, releasing nitric oxide, five cyanide ions, and methemoglobin.[2][7][8] The liberated cyanide is a major concern for toxicity and is detoxified in the liver by the enzyme rhodanese, a process limited by the availability of a thiosulfate donor.[7][9]
-
This compound: this compound is formed from the nitrosation of ethanol by nitrite-derived species (like HNO₂) in an acidic environment.[10] Once formed, it can release NO at physiological pH, leading to smooth muscle relaxation.[6] This process allows dietary components to be converted into a bioactive signaling molecule within the gastric lumen.[6]
Comparative Kinetics and Pharmacokinetics
The temporal and distributional profiles of SNP and this compound differ significantly, which dictates their potential therapeutic applications. SNP is characterized by its extremely rapid onset and short duration, requiring continuous infusion, while this compound's action is dependent on its formation from precursors.
| Parameter | Sodium Nitroprusside | This compound |
| Administration | Intravenous infusion only.[11] | Not directly administered; formed in vivo from ethanol and nitrite.[5][6] |
| Onset of Action | Almost immediate (within 1-2 minutes).[2][3] | Dependent on the rate of its formation in the stomach. |
| Half-Life | Approximately 2 minutes in circulation.[1][2][3] | Data on pharmacokinetic half-life is limited; its effect is tied to its production. |
| Duration of Effect | Dissipates almost immediately after stopping infusion (up to 10 minutes).[2][7] | Effect persists as long as it is being produced and releases NO. |
| Release Trigger | Spontaneous reaction with sulfhydryl groups (e.g., on hemoglobin).[1] | Formed under acidic conditions, releases NO at physiological pH.[6] |
| Metabolism | Metabolized by erythrocytes into NO and cyanide. Cyanide is detoxified in the liver to thiocyanate.[8][11][12] | Metabolized in the liver; an isotope effect has been observed.[13] |
| Toxicity Profile | High risk of cyanide toxicity, especially with high doses or prolonged use.[3][14] Can also cause methemoglobinemia.[1][7] | Potential for methemoglobinemia, common to nitrites.[15] Toxicity of systemic exposure is less characterized. |
| Factors Influencing Release | Release is sensitive to light (photodegradation).[3][4] Rate is dependent on the presence of reducing agents/thiols.[16] | Formation is dependent on gastric acidity and the presence of ethanol and nitrite.[5] |
The Common Signaling Pathway: NO-sGC-cGMP
Once NO is released from either donor, it follows a well-established signaling cascade to induce vasodilation. NO diffuses into vascular smooth muscle cells and binds to soluble guanylate cyclase (sGC). This activation stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][8] Elevated cGMP levels then activate Protein Kinase G (PKG), which phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.[8]
Experimental Protocols for Measuring NO Release
Quantifying NO release is critical for comparing donor compounds. Below are methodologies for three common techniques.
This method provides real-time measurement of NO concentration in a solution.
Methodology:
-
System Setup: Calibrate an NO-selective electrode (e.g., ISO-NOP) according to the manufacturer's instructions using a standard NO donor with a known release profile (e.g., S-nitroso-N-acetyl-penicillamine, SNAP).
-
Reaction Buffer: Prepare an aerated, buffered solution (e.g., phosphate-buffered saline, PBS, pH 7.4) in a reaction vessel at a constant temperature (e.g., 37°C).
-
Initiation: Place the calibrated electrode into the buffer and allow the baseline reading to stabilize.
-
Data Acquisition: Inject a known concentration of the NO donor (SNP or this compound) into the vessel. For SNP, co-factors like cysteine or glutathione may be added to initiate release.[16]
-
Recording: Record the change in current (picoamperes) over time, which corresponds to the concentration of NO released.
-
Analysis: Convert the current readings to NO concentration using the calibration curve to determine the release kinetics (onset, peak concentration, and duration).
Diaminofluorescein (DAF) probes are widely used for intracellular NO detection. They are non-fluorescent until they react with an intermediate of NO oxidation to form a highly fluorescent triazole product.[17]
Methodology:
-
Cell Culture: Plate cells (e.g., endothelial cells) in a suitable format (e.g., 96-well black plate) and grow to confluence.
-
Probe Loading: Replace the culture medium with a solution containing a cell-permeable probe, such as 5 µM DAF-FM diacetate, in a serum-free medium. Incubate for 30-60 minutes at 37°C in the dark.[18]
-
De-esterification: Wash the cells twice with buffer (e.g., PBS) and incubate for an additional 15-30 minutes to allow intracellular esterases to cleave the acetate group, trapping the DAF-FM probe inside the cells.[18]
-
Treatment: Add the NO donor (SNP or this compound) at various concentrations to the cells. Include a positive control (e.g., another NO donor like SNAP) and a negative control (untreated cells).
-
Fluorescence Reading: Measure the fluorescence intensity at appropriate time points using a microplate fluorometer (Excitation: ~495 nm, Emission: ~515 nm).[19]
-
Analysis: Plot fluorescence intensity versus time to determine the rate and amount of intracellular NO production.
The Griess assay is a colorimetric method that measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Methodology:
-
Sample Collection: Collect the supernatant from cell cultures or the buffer from an acellular reaction at desired time points after adding the NO donor.
-
Griess Reagent: Prepare the Griess reagent, which is typically a two-part solution: Part A (e.g., sulfanilamide in acid) and Part B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).
-
Reaction: In a 96-well plate, add a portion of your sample or standard to each well. Then, add the Griess reagent components sequentially and incubate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Reading: The reaction produces a magenta-colored azo compound. Measure the absorbance at ~540 nm using a microplate reader.
-
Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. This provides a measure of the total NO produced over the incubation period.
References
- 1. Sodium Nitroprusside - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. The potent vasodilator this compound is formed upon reaction of nitrite and ethanol under gastric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is produced in the human stomach from dietary nitrate and ethanol, releasing nitric oxide at physiological pH: potential impact on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium nitroprusside - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]
- 9. Clinical Pharmacokinetics of Nitroprusside, Cyanide, Thiosulphate and Thiocyanate | Semantic Scholar [semanticscholar.org]
- 10. The redox interplay between nitrite and nitric oxide: From the gut to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. litfl.com [litfl.com]
- 12. Clinical pharmacokinetics of nitroprusside, cyanide, thiosulphate and thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formation of this compound in vivo after ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. tandfonline.com [tandfonline.com]
- 17. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Nitrite: A Guide to Understanding Cross-Reactivity and Interference in Common Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Ethyl nitrite, a volatile alkyl nitrite, is recognized for its potent vasodilatory effects, which are mediated through the release of nitric oxide (NO). Its increasing relevance in physiological and pharmacological research, particularly as an endogenously formed molecule from dietary precursors, necessitates a clear understanding of its potential to interfere with common biological assays. This guide provides a comparative analysis of this compound's cross-reactivity in assays designed to measure nitric oxide and its metabolites, offering supporting data and detailed experimental protocols to enable researchers to accurately interpret their findings.
The Challenge of this compound in Nitric Oxide Research
This compound readily decomposes to release nitric oxide, the primary molecule of interest in many studies of cardiovascular and neurological signaling. This property means that the presence of this compound, whether introduced as a therapeutic agent or formed in situ, can lead to a significant overestimation of endogenous NO production. This interference is particularly critical in assays that measure NO indirectly through its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
Interference in the Griess Assay for Nitrite Detection
The Griess assay is a widely used colorimetric method for the quantification of nitrite. The reaction involves the diazotization of sulfanilamide by nitrite in an acidic solution, followed by coupling with N-(1-naphthyl)ethylenediamine to form a colored azo dye.
Mechanism of Interference
This compound interferes with the Griess assay primarily through its decomposition to nitric oxide. In an aqueous, oxygenated environment, NO is rapidly oxidized to nitrite, which is then detected by the Griess reagents. This leads to a false-positive signal that is indistinguishable from the authentic nitrite present in the sample.
Comparative Data on NO Donor Interference Potential
| NO Donor | Half-life of NO Release | Moles of NO Released per Mole of Donor | Potential for Griess Assay Interference |
| This compound | Variable (dependent on conditions) | ~1 | High (due to NO release and conversion to nitrite) |
| Sodium Nitroprusside (SNP) | Minutes to hours (light-dependent) | 1 | High |
| S-Nitroso-N-acetyl-DL-penicillamine (SNAP) | ~4-5 hours | 1 | High |
| S-Nitrosoglutathione (GSNO) | ~1-2 hours | 1 | High |
| DEA/NO (Diazeniumdiolate) | ~2 minutes (at pH 7.4, 37°C) | 2 | Very High |
Cross-Reactivity with Electrochemical Nitric Oxide Sensors
Electrochemical sensors, or NO-selective electrodes, are designed for the real-time detection of nitric oxide. These sensors typically operate by oxidizing NO at the electrode surface, generating a current that is proportional to the NO concentration.
Mechanism of Cross-Reactivity
The release of nitric oxide from this compound will be directly detected by an NO sensor, leading to a signal that is indistinguishable from endogenously produced NO. This is a direct cross-reactivity. Furthermore, nitrite, a breakdown product of both NO and this compound, is a known interferent for many NO sensors, particularly those that operate at a higher oxidation potential.
Strategies to Mitigate Interference
Researchers using NO sensors in the potential presence of this compound should consider the following:
-
Sensor Selection: Utilize sensors with a low operating potential and membranes that are highly selective for NO over nitrite.
-
Control Experiments: Perform experiments with and without the suspected source of this compound to quantify its contribution to the measured signal.
-
Scavengers: In some experimental setups, the use of NO scavengers can help to differentiate between the NO signal from different sources, although this can be challenging in complex biological systems.
Experimental Protocols
To assist researchers in assessing the potential interference of this compound in their own experimental systems, the following detailed protocols are provided.
Protocol 1: Griess Assay for Nitrite Determination
This protocol is a standard method for the colorimetric determination of nitrite in aqueous samples.
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
Note: Store components separately at 4°C and protect from light. Mix equal volumes of A and B immediately before use.
-
-
Sodium Nitrite Standard Solutions (0-100 µM)
-
96-well microplate
-
Microplate reader with a 540 nm filter
Procedure:
-
Pipette 50 µL of standards and samples into duplicate wells of a 96-well plate.
-
Add 50 µL of the freshly prepared Griess Reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Subtract the absorbance of the blank (0 µM nitrite) from all readings.
-
Plot a standard curve of absorbance versus nitrite concentration and determine the concentration of nitrite in the samples.
Protocol 2: Testing for Interference in the Griess Assay
This protocol can be used to determine the extent to which this compound interferes with the Griess assay.
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
Prepare a series of dilutions of the this compound stock solution in the same buffer or medium as your experimental samples.
-
Perform the Griess assay on these dilutions as described in Protocol 1.
-
A positive signal in the absence of authentic nitrite indicates interference.
-
To quantify the interference, the signal can be compared to the sodium nitrite standard curve to determine the "apparent nitrite concentration" generated by the this compound.
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Figure 1. Logical workflow of this compound interference in common biological assays.
A Comparative Study of the Thermochemical Properties of Ethyl Nitrite and Methyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermochemical properties of ethyl nitrite and mthis compound. The information presented is supported by experimental data and computational studies, offering valuable insights for researchers in various fields, including atmospheric chemistry, combustion science, and pharmacology.
Data Presentation: Thermochemical Properties
The following tables summarize key thermochemical data for this compound and mthis compound. These values are crucial for understanding the stability, reactivity, and energy changes associated with these compounds.
Table 1: Enthalpy of Formation (ΔfH°)
| Compound | Formula | State | ΔfH° (kJ/mol) at 298.15 K | ΔfH° (kcal/mol) at 298.15 K |
| This compound | C₂H₅ONO | Gas | -98.32 ± 0.58[1] | -23.58 ± 0.12[1] |
| Mthis compound | CH₃ONO | Gas | -65.44 ± 0.42[1] | -15.64 ± 0.10[1] |
Table 2: Bond Dissociation Energies (BDE)
| Compound | Bond | BDE (kJ/mol) | BDE (kcal/mol) |
| This compound | C₂H₅O–NO | ~174 | ~41.5[2] |
| Mthis compound | CH₃O–NO | ~172 | 41.1 |
Experimental Protocols
The determination of the thermochemical properties of this compound and mthis compound relies on a combination of experimental techniques and computational methods.
Experimental Methods
-
Photofragment Translational Spectroscopy (PTS): This technique is employed to investigate the dynamics of photodissociation. A molecular beam of the target compound is crossed with a laser beam, and the resulting fragments are detected. By measuring the time-of-flight and angular distribution of the fragments, the bond dissociation energies and the energy distribution among the products can be determined.[3]
-
Gas Chromatography-Infrared Spectroscopy (GC-IR): This method is used to analyze the products of thermal decomposition. The compounds are separated by gas chromatography and then identified by their characteristic infrared absorption spectra.
-
Kinetic Studies: The rates of thermal decomposition are measured by monitoring the change in concentration of the reactant over time, often using techniques like pressure measurements or spectroscopic methods. These kinetic data are then used to derive activation energies and other kinetic parameters.[2][4][5]
Computational Methods
-
Ab initio and Density Functional Theory (DFT) Calculations: Quantum chemical calculations are extensively used to predict the thermochemical properties of molecules. Methods like G3, CBS-QB3, and CBS-APNO are employed to calculate enthalpies of formation and bond dissociation energies with high accuracy.[1] These computational approaches provide valuable insights into reaction mechanisms and energetics, complementing experimental findings.
Signaling Pathways and Decomposition Mechanisms
The decomposition of this compound and mthis compound can be initiated by heat (thermal decomposition) or by light (photodissociation). Understanding these pathways is critical for predicting their behavior in various environments.
Thermal Decomposition
The thermal decomposition of both this compound and mthis compound proceeds through complex radical chain mechanisms.
Caption: Thermal decomposition pathways of ethyl and mthis compound.[4][6][7]
Photodissociation
Upon absorption of ultraviolet light, both this compound and mthis compound primarily undergo cleavage of the weak O–N bond.
Caption: Primary photodissociation pathways of ethyl and mthis compound.[3][8]
Comparative Analysis
The thermochemical data reveal that this compound is thermodynamically more stable than mthis compound, as indicated by its more negative enthalpy of formation. This difference can be attributed to the electron-donating effect of the ethyl group compared to the methyl group, which strengthens the C-O bond.
The primary decomposition pathways for both molecules are similar, involving the initial cleavage of the O-N bond. However, the subsequent reactions of the resulting alkoxy radicals differ, leading to different final products. The photodissociation of both compounds is a clean source of alkoxy and nitric oxide radicals, making them useful precursors for studying the chemistry of these radical species.
References
- 1. Thermochemistry of methyl and ethyl nitro, RNO2, and nitrite, RONO, organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermochemical and kinetic studies of alkyl nitrites (RONO)--D(RO-NO), the reactions between RO and NO, and the decomposition of RO (Conference) | OSTI.GOV [osti.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Molecular beam studies of this compound photodissociation - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Guide to Ethyl Nitrite and Other Alkyl Nitrites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of ethyl nitrite and other common alkyl nitrites, including methyl, propyl, and butyl isomers. The information presented is intended to aid in the identification and differentiation of these compounds using standard laboratory techniques such_ as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in comparative tables, and detailed experimental protocols are provided for each analytical method.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For alkyl nitrites, the most characteristic vibrations are the N=O and N-O stretching modes. The exact frequencies of these bands can vary depending on the alkyl group and the conformational isomerism (cis/trans) of the O-N=O bond.
Table 1: Comparative IR Absorption Frequencies (cm⁻¹) for Various Alkyl Nitrites
| Alkyl Nitrite | N=O Stretch (anti/trans) | N=O Stretch (syn/cis) | N-O Stretch | C-H Stretch | Reference |
| Mthis compound | ~1681 | ~1625 | ~844 | 2800-3000 | |
| This compound | ~1665 | ~1620 | ~780 | 2850-3000 | [1] |
| n-Propyl Nitrite | ~1665 | ~1620 | ~780 | 2850-3000 | [1] |
| Isopropyl Nitrite | ~1665 | ~1620 | ~780 | 2850-3000 | [1] |
| n-Butyl Nitrite | ~1665 | ~1620 | ~780 | 2850-3000 | [1] |
| Isobutyl Nitrite | ~1665 | ~1620 | ~780 | 2850-3000 | [1] |
| sec-Butyl Nitrite | ~1665 | ~1620 | ~780 | 2850-3000 | [1] |
| tert-Butyl Nitrite | ~1665 | ~1620 | ~780 | 2850-3000 | [1] |
Note: The exact peak positions can vary slightly based on the experimental conditions (e.g., gas phase, liquid phase, or in solution).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous identification of alkyl nitrites.
¹H NMR Spectroscopy
The ¹H NMR spectra of alkyl nitrites are characterized by signals from the alkyl protons, which are shifted downfield by the adjacent electron-withdrawing nitrite group. The chemical shifts and splitting patterns are unique to each isomer.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Various Alkyl Nitrites
| Alkyl Nitrite | α-Protons | β-Protons | γ-Protons | δ-Protons | Reference |
| Mthis compound | ~4.2 (s) | - | - | - | |
| This compound | ~4.7 (q) | ~1.4 (t) | - | - | |
| n-Propyl Nitrite | ~4.6 (t) | ~1.8 (sextet) | ~1.0 (t) | - | |
| Isopropyl Nitrite | ~5.1 (septet) | ~1.4 (d) | - | - | |
| n-Butyl Nitrite | ~4.7 (t) | ~1.7 (quintet) | ~1.4 (sextet) | ~0.9 (t) | |
| Isobutyl Nitrite | ~4.4 (d) | ~2.1 (nonet) | ~1.0 (d) | - | |
| sec-Butyl Nitrite | ~4.9 (sextet) | ~1.7 (quintet) | ~1.3 (d) | ~0.9 (t) | |
| tert-Butyl Nitrite | - | ~1.5 (s) | - | - |
(s = singlet, d = doublet, t = triplet, q = quartet, quintet, sextet, septet, nonet)
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atom attached to the oxygen of the nitrite group (α-carbon) is significantly deshielded and appears at a characteristic downfield shift.
Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Various Alkyl Nitrites
| Alkyl Nitrite | α-Carbon | β-Carbon | γ-Carbon | δ-Carbon | Reference |
| Mthis compound | ~60.5 | - | - | - | [2] |
| This compound | ~68.2 | ~15.1 | - | - | [2] |
| n-Propyl Nitrite | ~74.5 | ~22.8 | ~10.4 | - | [2] |
| Isopropyl Nitrite | ~75.9 | ~21.7 | - | - | [2] |
| n-Butyl Nitrite | ~72.9 | ~31.3 | ~18.9 | ~13.6 | [2] |
| Isobutyl Nitrite | ~79.1 | ~27.2 | ~18.8 | - | [2] |
| sec-Butyl Nitrite | ~80.1 | ~28.8 | ~18.5 | ~9.7 | [2] |
| tert-Butyl Nitrite | ~82.6 | ~26.1 | - | - | [2] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. Alkyl nitrites are generally fragile molecules, and the molecular ion peak (M⁺) may be weak or absent in electron ionization (EI) mass spectra. The most common fragmentation pathway involves the loss of the nitroso group (•NO) or the nitrite group (•NO₂).
Table 4: Major Mass Spectral Fragments (m/z) for Various Alkyl Nitrites
| Alkyl Nitrite | Molecular Ion (M⁺) | [M-NO]⁺ | [M-NO₂]⁺ | Alkyl Fragment (R⁺) | Other Key Fragments | Reference |
| Mthis compound | 61 | 31 | 15 | 15 | 30 (NO⁺) | [1] |
| This compound | 75 | 45 | 29 | 29 | 30 (NO⁺), 60 ([M-CH₃]⁺) | [1] |
| n-Propyl Nitrite | 89 | 59 | 43 | 43 | 30 (NO⁺), 41, 42 | |
| Isopropyl Nitrite | 89 | 59 | 43 | 43 | 30 (NO⁺), 41, 73 ([M-CH₃]⁺) | [1] |
| n-Butyl Nitrite | 103 | 73 | 57 | 57 | 30 (NO⁺), 41, 43 | [3] |
| Isobutyl Nitrite | 103 | 73 | 57 | 57 | 30 (NO⁺), 41, 43 | [3] |
| sec-Butyl Nitrite | 103 | 73 | 57 | 57 | 30 (NO⁺), 41, 43 | [3] |
| tert-Butyl Nitrite | 103 | 73 | 57 | 57 | 30 (NO⁺), 41 | [3] |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. Given the volatile and, in some cases, reactive nature of alkyl nitrites, special care must be taken during sample preparation and analysis.
FTIR Spectroscopy Protocol (Gas Phase)
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell (typically 10 cm path length) and a suitable detector (e.g., MCT).
-
Sample Preparation:
-
Ensure the gas cell is clean and has been purged with an inert gas (e.g., dry nitrogen).
-
Introduce a small amount of the liquid alkyl nitrite into a sealed container connected to the gas cell inlet.
-
Gently warm the container to allow the volatile alkyl nitrite to enter the gas cell. Alternatively, a small amount of the liquid can be injected into the heated gas cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, purged gas cell.
-
Introduce the sample vapor into the gas cell and record the sample spectrum.
-
Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Perform baseline correction and peak picking to identify the characteristic absorption bands.
-
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation (for Volatile and Air-Sensitive Compounds):
-
Use a J. Young NMR tube or a standard NMR tube with a sealable cap to prevent evaporation.
-
Dissolve 5-10 mg of the alkyl nitrite in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
If the compound is air-sensitive, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4][5][6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra to the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H spectrum and identify the chemical shifts and coupling constants.
-
Identify the chemical shifts of the carbon signals in the ¹³C spectrum.
-
GC-MS Protocol
-
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
-
Sample Preparation:
-
Prepare a dilute solution of the alkyl nitrite in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is in the range of 10-100 ppm.
-
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated at a temperature of 150-200°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 150-200°C) at a rate of 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 20 to 150.
-
Source Temperature: Typically 200-230°C.
-
-
Data Analysis:
-
Identify the peak corresponding to the alkyl nitrite in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak to identify the molecular ion (if present) and the characteristic fragment ions.
-
Differentiating Alkyl Nitrites: A Logical Workflow
The following diagram illustrates a logical workflow for the differentiation of common alkyl nitrites based on their spectroscopic data.
Caption: Workflow for differentiating alkyl nitrites using spectroscopic data.
References
- 1. Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
A Comparative Analysis of Ethyl Nitrite and Traditional Nitrosating Agents for Drug Development and Research
In the landscape of pharmaceutical research and drug development, the precise introduction of a nitroso group (R-N=O) is a critical chemical transformation. This process, known as nitrosation, is fundamental in the synthesis of various therapeutic agents and intermediates. Historically, traditional nitrosating agents, such as nitrous acid generated in situ from sodium nitrite and a strong acid, have been the cornerstone of these reactions. However, the emergence of alternative reagents like ethyl nitrite presents new opportunities and challenges. This guide provides an objective comparison of the performance, safety, and application of this compound against traditional nitrosating agents, supported by experimental data and protocols.
Performance and Reaction Conditions: A Comparative Overview
The choice of a nitrosating agent significantly impacts reaction efficiency, selectivity, and safety. Traditional methods, while effective, often necessitate harsh acidic conditions and can lead to the formation of undesirable byproducts. This compound, as an alkyl nitrite, offers a milder alternative, often allowing for reactions under neutral or less acidic conditions.
Table 1: Comparison of Performance Metrics for Nitrosating Agents
| Parameter | This compound | Traditional Agents (e.g., NaNO₂ + Acid) |
| Active Species | Transfers NO⁺ directly or via intermediates | Generates HNO₂ which forms N₂O₃ or NO⁺[1][2] |
| Typical pH | Neutral to mildly acidic | Strongly acidic (typically pH < 4)[3][4] |
| Temperature | Often room temperature or below | Often requires cooling (0-10 °C) to control reaction |
| Reaction Time | Generally rapid | Can be slow, requiring hours for completion[4] |
| Yields | Can be high, application-dependent[5] | Variable, often high but can be reduced by side reactions[4] |
| Solvent | Organic solvents (e.g., ethanol, DCM, THF)[6] | Primarily aqueous media[1][4] |
| Byproducts | Ethanol | Nitrogen oxides (NOₓ), salts[4] |
| Substrate Scope | Good for a range of secondary and tertiary amines[5][6] | Broad, but sensitive functional groups may degrade |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for consistent results in a research setting. Below are representative procedures for N-nitrosation of a secondary amine using both a traditional method and this compound.
Protocol 1: N-Nitrosation of a Secondary Amine using Sodium Nitrite and Hydrochloric Acid
This protocol is a generalized procedure based on established methods for nitrosating secondary amines using nitrous acid generated in situ.[4]
Materials:
-
Secondary amine (e.g., Diphenylamine)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution of Amine: Dissolve the secondary amine (1.0 equivalent) in a suitable amount of deionized water and place the flask in an ice bath to cool to 0-5 °C. If the amine is not water-soluble, a co-solvent like ethanol can be used.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (approximately 1.1 equivalents) to the amine solution. Maintain the temperature below 10 °C.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 to 1.5 equivalents) in a minimal amount of cold deionized water.
-
Nitrosation Reaction: Add the sodium nitrite solution dropwise to the acidic amine solution over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C. Vigorous stirring is essential. The reaction mixture may change color.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 times).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude N-nitrosamine product.
-
Purification: The crude product can be further purified by column chromatography or recrystallization as needed.
Protocol 2: N-Nitrosation of a Secondary Amine using this compound
This protocol describes a general method for using this compound as a direct nitrosating agent, often under milder conditions.[6]
Materials:
-
Secondary amine (e.g., Diphenylamine)
-
This compound solution (commercially available, often in ethanol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution of Amine: Dissolve the secondary amine (1.0 equivalent) in an anhydrous solvent (e.g., DCM) in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of this compound: Cool the solution to 0 °C using an ice bath. Slowly add the this compound solution (1.1 to 1.5 equivalents) to the stirred amine solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. The reaction is typically continued for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC or LC-MS.
-
Concentration: Once the reaction is deemed complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude N-nitrosamine can be purified by column chromatography on silica gel.
Safety Profile Comparison
A critical aspect of selecting a chemical reagent is its safety profile. Both traditional nitrosating agents and this compound pose significant hazards that require careful handling and appropriate personal protective equipment (PPE).
Table 2: Safety and Handling Comparison
| Hazard Aspect | This compound | Sodium Nitrite |
| Physical State | Colorless to yellow liquid, often sold as a solution in ethanol[7] | White or yellowish crystalline solid[8] |
| Flammability | Highly flammable liquid and vapor. Flash point as low as -35°C (-31°F).[9] Vapors can form explosive mixtures with air.[5] | Not combustible, but is a strong oxidizer and can intensify fires.[1][8] |
| Toxicity | Harmful if inhaled or swallowed. Can cause methemoglobinemia, leading to cyanosis, headache, and dizziness.[8] Narcotic in high concentrations.[10] | Toxic or fatal if swallowed.[1] Causes serious eye irritation.[1] Ingestion can lead to severe methemoglobinemia.[8] |
| Reactivity | Powerful oxidizing agent.[10] Can decompose explosively when heated above 90°C.[10] Reacts dangerously with acids.[5] | Strong oxidizer. Reacts with amines in the presence of acid to form carcinogenic nitrosamines.[8] |
| Handling | Handle in a well-ventilated area, away from ignition sources. Use non-sparking tools.[5] Store in a cool, well-ventilated place, protected from light.[5] | Avoid dust formation.[3] Keep away from combustible materials.[11] Store in a dry, locked-up location.[11] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side shields, face shield, flame-retardant lab coat.[12] | Chemical-resistant gloves, safety goggles, lab coat.[11] |
Mechanisms of Action and Experimental Workflows
The nitrosation mechanism differs significantly between the two classes of agents. Traditional methods rely on the in situ generation of various reactive nitrogen species, whereas this compound can act as a more direct source of the nitrosonium ion (NO⁺).
Nitrosation Pathways
The following diagrams illustrate the key chemical transformations involved in nitrosation by both traditional agents and this compound.
General Experimental Workflow
The logical flow of a typical nitrosation experiment, from preparation to analysis, is outlined below. This workflow is applicable to both methods with minor adjustments for the specific reagents used.
Conclusion
Both this compound and traditional nitrosating agents like sodium nitrite with acid are effective for the synthesis of N-nitroso compounds. The traditional approach is cost-effective and widely understood, but it often requires stringent control of acidic conditions and temperature and can generate hazardous nitrogen oxide byproducts.[4]
This compound provides a valuable alternative, particularly for substrates sensitive to strong acids or high temperatures. It allows for nitrosation under milder, often non-aqueous conditions, which can lead to cleaner reactions and easier product isolation. However, the high flammability, volatility, and potential for explosive decomposition of this compound demand rigorous safety precautions.[9][10]
The choice between these agents should be made based on a careful evaluation of the substrate's stability, the desired reaction conditions, scalability, and, critically, the safety infrastructure available. For researchers and drug development professionals, understanding the distinct performance profiles and handling requirements of each is paramount to achieving successful and safe synthetic outcomes.
References
- 1. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US2960536A - Process for the production of nitrosamines - Google Patents [patents.google.com]
- 5. Ester-mediated nitrosamine formation from nitrite and secondary or tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.de [thieme-connect.de]
- 8. freethinktech.com [freethinktech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Effects of Ethyl Nitrite Versus Separate Administration of Ethanol and Nitrite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of ethyl nitrite against the separate administration of its constituent components, ethanol and sodium nitrite. The information presented herein is supported by experimental data to aid in understanding the unique pharmacological profile of this compound.
Vasoactive Effects: A Quantitative Comparison
The primary in vivo effect of this compound and sodium nitrite is vasodilation, while ethanol exhibits a more complex vascular response. The following table summarizes the available quantitative data on their vasoactive properties.
| Parameter | This compound | Ethanol | Sodium Nitrite |
| Primary Vascular Effect | Potent Vasodilation | Initial Vasoconstriction followed by augmented vasodilation | Vasodilation (enhanced in hypoxia) |
| Dose-Response | Dose-dependent relaxation of vascular smooth muscle.[1][2] | Reduces forearm blood flow initially, but augments dose-response to vasodilators.[3] | Low-dose infusion (1 µmol/min) in hypoxic humans increased forearm blood flow by 36% and reduced pulmonary arterial pressure indices by 12-17%.[4] |
| Mechanism of Action | Releases nitric oxide (NO), activating the cGMP-dependent signaling pathway.[3][5] | Complex; does not appear to be mediated by an increase in nitric oxide bioavailability.[3][6] | Acts as an NO donor, activating guanylate cyclase and increasing cGMP.[7] |
Pharmacokinetic Profiles
The pharmacokinetic properties of these substances influence their duration and intensity of action in vivo.
| Parameter | This compound (modeled by organic nitrites) | Ethanol | Sodium Nitrite |
| Half-life (t½) | Very short, approximately 1.4 minutes in rats for isobutyl nitrite.[8][9] | Follows zero-order kinetics, meaning a constant amount is eliminated per unit time.[10] | Approximately 0.59 hours in human plasma after inhalation.[11] |
| Clearance | High, exceeding cardiac output in rats for isobutyl nitrite.[8][9] | Constant rate of elimination.[10] | High, around 1-2 L/h/kg in humans after inhalation.[11] |
| Metabolism | Metabolized to its corresponding alcohol (ethanol).[8] | Primarily metabolized in the liver by alcohol dehydrogenase. |
Toxicological Data
Understanding the toxicological profiles is crucial for evaluating the safety of these compounds.
| Parameter | This compound | Ethanol | Sodium Nitrite |
| LD50 (Oral, Rat) | Data not available | 5,628 - 10,600 mg/kg[12][13][14] | 150 - 157.9 mg/kg[1][15] |
| Primary Toxic Effect | Methemoglobinemia[16] | Central nervous system depression, respiratory failure[12] | Methemoglobinemia, hypotension[6][17][18] |
Signaling Pathway for Vasodilation
The vasodilatory effects of both this compound and sodium nitrite converge on the nitric oxide (NO) signaling pathway, leading to the relaxation of vascular smooth muscle.
Caption: NO-sGC-cGMP signaling pathway for vasodilation.
Experimental Protocols
This section details the methodologies used in the cited experiments to evaluate the in vivo and in vitro effects of these substances.
In Vivo Measurement of Vasodilation in Rats
This protocol describes a method for measuring flow-mediated vasodilation in anesthetized rats using high-resolution ultrasound.[5]
Workflow Diagram
Caption: In vivo vasodilation measurement workflow.
Detailed Steps:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Catheters are inserted for intravenous or intra-arterial drug administration.
-
Ultrasound Imaging: A high-resolution ultrasound probe (e.g., 35 MHz) is used to visualize the femoral artery. Baseline measurements of the artery diameter and blood flow velocity are recorded.
-
Drug Administration: The test substance is administered at various doses.
-
Data Acquisition: Changes in femoral artery diameter and blood flow are continuously monitored and recorded.
-
Data Analysis: The percentage change in artery diameter from baseline is calculated to determine the degree of vasodilation. A dose-response curve is then generated.
Ex Vivo Measurement of Smooth Muscle Relaxation
This protocol outlines the use of an isolated tissue bath to measure the contractile and relaxation responses of vascular smooth muscle.[19][20][21]
Workflow Diagram
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Low-dose sodium nitrite vasodilates hypoxic human pulmonary vasculature by a means that is not dependent on a simultaneous elevation in plasma nitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo measurement of flow-mediated vasodilation in living rats using high-resolution ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct effect of ethanol on human vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of a model organic nitrite inhalant and its alcohol metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General Principles of Pharmacology: Pharmacokinetics [pharmacology2000.com]
- 11. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Nebulized Sodium Nitrite (AIR001) Following Repeat-Dose Inhalation in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alcohol (drug) - Wikipedia [en.wikipedia.org]
- 13. PlumX [plu.mx]
- 14. Ethanol Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 15. Sodium nitrite Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. download.basf.com [download.basf.com]
- 18. academic.oup.com [academic.oup.com]
- 19. reprocell.com [reprocell.com]
- 20. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Ethyl Nitrite: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of ethyl nitrite in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and regulatory compliance.
This compound is a highly flammable, toxic, and reactive compound that requires careful handling and disposal. Its volatile nature and potential for explosive decomposition necessitate strict adherence to established safety protocols. The following procedures outline methods for the safe management and disposal of this compound waste.
Immediate Safety Precautions
Before handling this compound, ensure that all necessary personal protective equipment (PPE) is worn, including chemical-resistant gloves (butyl rubber is recommended for full contact), safety goggles, and a flame-retardant lab coat.[1] All procedures should be conducted in a well-ventilated chemical fume hood, and an emergency shower and eyewash station must be readily accessible.[2][3] Eliminate all potential ignition sources from the work area, as this compound vapors are highly flammable and can travel considerable distances.[4]
Spill Management
In the event of a small spill, absorb the material with a non-combustible absorbent, such as sand or earth, and transfer it to a sealed container for disposal as hazardous waste.[4][5] Use non-sparking tools for this process.[4][5] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Laboratory-Scale Disposal Procedures
For small quantities of this compound waste generated during experimental procedures, chemical neutralization is a recommended approach to render the substance less hazardous prior to collection by a licensed waste disposal service. Two primary methods for the chemical degradation of this compound are reduction and hydrolysis. The reduction method is generally preferred as it avoids the formation of unstable nitrous acid.
Experimental Protocol: Reduction of this compound with Tin and Hydrochloric Acid
This procedure details the reduction of this compound to the less hazardous compounds ethanol and ammonia.
Materials and Reagents:
-
This compound waste
-
Granulated tin (Sn)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Deionized water
-
Ice bath
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Appropriate waste containers
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, placed within an ice bath in a chemical fume hood, cautiously add the this compound waste. Due to the low boiling point of this compound (17 °C), it is crucial to keep the flask cooled to prevent excessive vaporization.
-
Addition of Reagents: While stirring, add granulated tin to the cooled this compound. Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature.
-
Reaction: Once the initial exothermic reaction subsides, remove the ice bath and allow the mixture to warm to room temperature. If the reaction is slow, gentle heating under reflux may be required. The reaction progress can be monitored by the consumption of the tin.
-
Work-up: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is basic (pH > 8).[5] This will precipitate tin salts.
-
Final Disposal: The resulting mixture, containing ethanol, ammonia, and precipitated tin salts, should be collected in a designated hazardous waste container and disposed of through your institution's EHS program.
Experimental Protocol: Hydrolysis of this compound
This method converts this compound to ethanol and nitrous acid. Note that nitrous acid is unstable and will decompose.
Materials and Reagents:
-
This compound waste
-
Dilute sodium hydroxide solution (e.g., 1 M)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Appropriate waste containers
Procedure:
-
Reaction Setup: In a round-bottom flask placed in an ice bath within a chemical fume hood, add the this compound waste.
-
Hydrolysis: Slowly add a dilute sodium hydroxide solution to the cooled this compound while stirring. The hydrolysis will proceed to form ethanol and sodium nitrite.
-
Final Disposal: The resulting solution should be collected in a designated hazardous waste container for disposal through your institution's EHS program.
Data Presentation
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂H₅NO₂ |
| Molecular Weight | 75.07 g/mol |
| Boiling Point | 17 °C |
| Flash Point | -35 °C (-31 °F) |
| Autoignition Temperature | 90 °C (194 °F) |
| Explosive Limits in Air | 3% to >50% by volume |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl nitrite
This document provides immediate, essential safety and logistical information for the handling and disposal of Ethyl Nitrite (CAS: 109-95-5). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard and Exposure Data
This compound is a highly flammable, toxic, and reactive substance.[1][2] It is a powerful oxidizing agent that can form explosive mixtures with air and may decompose violently when heated.[1][2][3] The vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[4][5] Inhalation or ingestion may cause headaches, increased pulse rate, decreased blood pressure, and unconsciousness.[2][4]
The following table summarizes key quantitative safety data. While some sources state that specific Occupational Exposure Limit (OEL) values are unavailable, Protective Action Criteria (PAC) provide guidance for emergency exposure scenarios.[4]
| Metric | Value |
| Flash Point | -31°F (-35°C)[4][5] |
| Explosive Limits in Air | 3% - 50% by volume[1] |
| Auto-Decomposition Temperature | 194°F (90°C)[2][3][5] |
| OSHA Process Safety Management (PSM) TQ | 5,000 lbs[3] |
| PAC-1 (Mild, transient health effects) | 0.11 ppm[3] |
| PAC-2 (Irreversible or serious health effects) | 1.2 ppm[3] |
| PAC-3 (Life-threatening health effects) | 7.1 ppm[3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal contact, eye exposure, and inhalation.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn over safety goggles whenever there is a risk of splashing or explosion.[6]
-
Skin Protection :
-
Gloves : Handle with chemical-impermeable gloves that have been inspected for integrity before use.[4] Dispose of contaminated gloves according to regulations after use.
-
Clothing : Wear fire/flame resistant and impervious clothing to prevent skin contact.[4] A lab coat should be worn, and long pants and closed-toe shoes are required.[6]
-
-
Respiratory Protection :
-
All handling must occur in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
If exposure limits are exceeded or symptoms like irritation are experienced, a full-face respirator is necessary.[4]
-
For emergencies or situations with high concentrations of vapor, a positive-pressure, self-contained breathing apparatus (SCBA) is required.[1][5]
-
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety. The following protocol outlines the necessary steps from preparation to disposal.
-
Ventilation : Confirm that the chemical fume hood or other ventilation system is functioning correctly.[4]
-
Ignition Source Control : ELIMINATE all potential ignition sources from the immediate area, including open flames, sparks, hot surfaces, and static discharge.[3][4] Use only non-sparking tools and explosion-proof electrical equipment.[4][7]
-
Grounding : Ensure all containers and receiving equipment are properly grounded and bonded during transfer to prevent static discharge.[7]
-
Emergency Equipment : Locate and verify the accessibility of the nearest fire extinguisher (dry chemical, foam, or CO2 recommended), safety shower, and eyewash station.[3][4][8]
-
Spill Kit : Have a spill kit ready with non-combustible absorbent materials (e.g., sand, earth).[3][4]
-
Don PPE : Put on all required PPE as specified in Section 2.
-
Container Handling : Keep containers tightly closed when not in use.[4] Store in a cool, dry, well-ventilated place, protected from light.[4][5]
-
Chemical Transfer : Perform all transfers and manipulations within a fume hood to minimize vapor inhalation.[4]
-
Avoid Incompatibles : Keep this compound away from incompatible materials such as acids, oxidizing agents, and metals like copper and brass.[8]
-
Secure Chemicals : Tightly close all containers and return them to a designated cool, protected storage area.[4]
-
Decontaminate : Clean the work area thoroughly.
-
Doff PPE : Remove PPE carefully, avoiding contact with the outer surfaces.
-
Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling.[4]
Emergency and Disposal Plans
-
Spill or Leak :
-
Evacuate personnel to a safe area, upwind of the spill.[4]
-
Isolate the spill area for at least 50 meters (150 feet) in all directions.[3]
-
Wearing full PPE including respiratory protection, stop the leak if it can be done without risk.[3][4]
-
Absorb the spill with non-combustible material like earth or sand and collect it into containers for disposal using clean, non-sparking tools.[3][4]
-
Prevent the spill from entering drains or waterways.[4]
-
-
Fire :
-
For small fires, use dry chemical, CO2, or alcohol-resistant foam.[3] Water spray may be inefficient but can be used to cool containers.[3][4]
-
For large fires, fight from a maximum distance or use unmanned devices.[3]
-
Do not extinguish a leaking gas fire unless the leak can be stopped safely.[4]
-
Withdraw immediately if you hear a rising sound from venting safety devices or see tank discoloration.[3]
-
-
First Aid :
-
Inhalation : Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]
-
Skin Contact : Immediately remove all contaminated clothing. Flush skin with plenty of water.[3][4]
-
Eye Contact : Flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical help.[4][9]
-
-
Waste Collection : Collect waste this compound and contaminated materials (e.g., absorbent, gloves) in designated, approved waste containers. Do not mix with other waste.
-
Labeling : Clearly label waste containers with their contents.
-
Regulatory Compliance : All waste material must be disposed of in accordance with applicable national and local environmental regulations at an approved waste disposal plant.[4] Handle uncleaned containers as you would the product itself.
Workflow Visualization
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Gas detectors and respiratory protection equipments C2H5NO2 (this compound), CAS number 109-95-5 [en.gazfinder.com]
- 2. Cas 109-95-5,this compound | lookchem [lookchem.com]
- 3. This compound, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | C2H5ONO | CID 8026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. nj.gov [nj.gov]
- 8. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
